4-Aminoquinoline-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110216-87-0 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure of 4-Aminoquinoline-2-one
Introduction
The quinoline scaffold represents one of medicinal chemistry's most "privileged structures," a core molecular framework that consistently yields biologically active compounds.[1][2] Its presence in a wide array of therapeutic agents, from the classic antimalarial chloroquine to modern anticancer drugs, underscores its versatility and importance.[3][4][5] Within this broad family, the 4-aminoquinoline-2-one nucleus is a particularly significant pharmacophore. It combines the key features of the 4-aminoquinoline series, known for antimalarial and anti-inflammatory properties, with the quinolin-2(1H)-one (carbostyril) system, a structure prevalent in various CNS, cardiovascular, and antimicrobial agents. This guide provides a detailed examination of the fundamental structure of this compound, focusing on its nomenclature, the critical concept of tautomerism, and the direct implications of its architecture for drug design and development.
The Foundational Heterocycle: The Quinoline Ring System
At its core, this compound is built upon the quinoline heterocycle. Quinoline is a bicyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring. The atoms are numbered systematically, starting from the nitrogen as position 1 and proceeding around the ring as shown below. This standardized numbering is crucial for unambiguously defining the position of any substituent.
Caption: IUPAC numbering of the core quinoline bicyclic system.
Systematic Nomenclature and Core Structure
The precise chemical name for the topic compound is 4-amino-1H-quinolin-2-one . Let's deconstruct this name to understand the structure:
-
Quinolin: Indicates the foundational bicyclic system described above.
-
2-one: Specifies a carbonyl group (C=O) at position 2 of the ring. The presence of this group means the ring is no longer fully aromatic in the classic sense. This structure is also commonly known as a "carbostyril."
-
1H: This designation clarifies that the nitrogen at position 1 is bonded to a hydrogen atom, satisfying its valence. It is a lactam, a cyclic amide.
-
4-amino: Denotes an amino group (-NH₂) attached to position 4.
The resulting structure contains a unique electronic arrangement. The electron-donating amino group at C4 and the electron-withdrawing carbonyl group at C2 are in conjugation through the double bond at C3-C4. This push-pull system significantly influences the molecule's chemical reactivity, hydrogen bonding potential, and ultimately, its biological activity.
The Critical Role of Tautomerism
A simple 2D representation of 4-amino-1H-quinolin-2-one is insufficient for a complete understanding. The structure exists in equilibrium between several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this molecule, two primary forms of tautomerism are at play: lactam-lactim and amino-imino tautomerism.
-
Lactam-Lactim Tautomerism: The amide group in the heterocyclic ring can tautomerize to its imidic acid form. The stable lactam (keto) form is 4-amino-1H-quinolin-2-one. The corresponding lactim (enol) form is 4-aminoquinolin-2-ol.
-
Amino-Imino Tautomerism: The amino group at C4 can tautomerize to an imine.
The predominant form is the keto-amino tautomer (A), however, the existence of the other forms is critical as they can present different hydrogen bonding patterns and geometries to a biological target.[6][7][8][9] The equilibrium can be influenced by factors such as pH and solvent polarity.
Caption: Tautomeric equilibria of the 4-aminoquinolin-2-one scaffold.
Physicochemical Properties & Structural Descriptors
The specific arrangement of atoms in 4-amino-1H-quinolin-2-one dictates its physical and chemical properties, which are fundamental parameters in drug development for predicting absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source | Significance in Drug Design |
| Molecular Formula | C₉H₈N₂O | Calculation | Defines the elemental composition and exact mass. |
| Molecular Weight | 160.17 g/mol | Calculation | Influences diffusion rates and membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | Analysis | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O and ring N) | Analysis | Provides additional sites for target binding. |
| LogP (Predicted) | ~1.0-1.5 | Estimation | Indicates moderate lipophilicity, balancing solubility and membrane crossing. |
Structural Significance in Drug Discovery
The this compound scaffold is a powerful starting point for library synthesis due to the distinct roles of its structural components:
-
The Lactam Moiety (N1-C2=O): The N-H group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The hydrogen at N1 can be substituted with various alkyl or aryl groups to modulate lipophilicity and explore new binding pockets.
-
The C4-Amino Group: This group is a potent hydrogen bond donor and its basicity can be tuned. It serves as a critical anchor point in many enzyme active sites or receptors.[5] Derivatization of this amine is a common strategy for creating analogues with altered biological activity.[1][10]
-
The Planar Bicyclic System: The rigid, planar nature of the quinoline core facilitates effective π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein targets.
This combination of features makes the scaffold suitable for targeting a wide range of biological macromolecules, including kinases, polymerases, and receptors.[1][3]
Representative Synthetic Workflow: Knorr Cyclization
Understanding the basic structure is complemented by understanding its synthesis. One efficient and common method to construct the quinolin-2-one core is the Knorr cyclization, which involves the acid-catalyzed intramolecular cyclization of β-ketoanilides.[11] For a 4-aminoalkyl derivative, this can be achieved from an ω-amino-β-keto anilide.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Amino-1H-quinolin-2-one chemical properties and stability
An In-Depth Technical Guide to 4-Amino-1H-quinolin-2-one: Chemical Properties and Stability
This guide provides a comprehensive technical overview of 4-Amino-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its derivatives have been explored for a range of biological activities.[1] This document delves into the core chemical properties, reactivity, stability, and handling protocols essential for researchers, scientists, and drug development professionals working with this molecule.
Core Molecular Identity and Structure
Nomenclature and Identification
-
Systematic IUPAC Name: 4-Amino-1H-quinolin-2-one
-
Common Synonyms: 4-Amino-2(1H)-quinolinone, 4-Aminoquinolin-2-ol, 4-Amino-2-hydroxyquinoline[2]
-
CAS Registry Number: 110216-87-0
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol [3]
Tautomerism: The Quinolinone-Quinolinol Equilibrium
A critical feature of 4-Amino-1H-quinolin-2-one is its existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. Spectroscopic and crystallographic data confirm that the keto form, 4-amino-1H-quinolin-2-one, is the predominant and more stable tautomer in both solid and solution states.[4] This preference is attributed to the extended conjugation and thermodynamic stability of the amide group within the heterocyclic ring.[5][6]
Caption: Tautomeric equilibrium of 4-Amino-1H-quinolin-2-one.
Physicochemical and Spectroscopic Profile
The physical and spectral properties are fundamental for the identification, characterization, and quantification of 4-Amino-1H-quinolin-2-one.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid at room temperature (e.g., powder or crystals). | [1] |
| Solubility | Moderately soluble in polar organic solvents like DMSO and DMF. | [1][7] |
| Melting Point | Typically in the range of 240-260 °C, though may vary with purity. | [8] (related structures) |
| XLogP3-AA | 1.1 | [3] |
| Hydrogen Bond Donor | 2 | [3] |
| Hydrogen Bond Acceptor | 3 | [3] |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural elucidation. The following data are representative for the 4-Amino-1H-quinolin-2-one scaffold.
| Technique | Characteristic Features |
| ¹H NMR | (DMSO-d₆, 400 MHz): Chemical shifts (δ) for aromatic protons typically appear between 7.0 and 8.5 ppm. The exocyclic amino (-NH₂) protons present as a broad singlet, and the amide N-H proton also appears as a singlet, often downfield (>10 ppm). The vinyl proton at the C3 position is characteristically observed as a singlet around 5.5-6.5 ppm.[8][9] |
| ¹³C NMR | (DMSO-d₆, 100 MHz): The carbonyl carbon (C2) is a key diagnostic signal, typically found highly deshielded at δ ≈ 160-177 ppm. Aromatic carbons resonate in the δ 115-150 ppm range. The C3 and C4 carbons show distinct shifts reflecting their electronic environment.[7][8] |
| IR (KBr) | Key vibrational bands include: N-H stretching (amide and amine) around 3100-3400 cm⁻¹, a strong C=O stretching (amide I band) at approximately 1650 cm⁻¹, and C=C aromatic stretching vibrations in the 1400-1600 cm⁻¹ region.[10] |
| Mass Spec. | (ESI-MS): The compound is readily ionized. The expected [M+H]⁺ peak would be at m/z 161.07, corresponding to the protonated molecule (C₉H₉N₂O⁺).[1][8] |
Chemical Reactivity and Synthesis
The reactivity of 4-Amino-1H-quinolin-2-one is dictated by the interplay of the electron-rich amino group, the nucleophilic C3 position, and the amide functionality.
Key Reactions
-
Mannich Reaction: The molecule can act as both a C- and N-nucleophile. The C3 position is sufficiently nucleophilic to participate in Mannich reactions with formaldehyde and various amines, leading to the formation of 3-substituted aminomethyl derivatives.[7][11] This reaction is a powerful tool for carbon-carbon bond formation at the C3 position.
-
Acylation and Alkylation: The exocyclic amino group and the amide nitrogen can undergo acylation and alkylation reactions, although selectivity can be a challenge. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Electrophilic Substitution: The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring influence the position of substitution.
Synthetic Overview
Several synthetic routes to the quinolin-2-one core have been established. One of the most common is the Knorr cyclization or related methods involving the cyclization of β-keto anilides.
Caption: Generalized workflow for the synthesis of 4-Amino-1H-quinolin-2-one.
Stability, Degradation, and Storage
Understanding the stability profile is critical for ensuring the integrity of the compound during storage, experimentation, and formulation.
General Stability and Incompatibilities
-
Thermal Stability: The compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition.
-
Chemical Stability: As a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation or unwanted reactions.[12]
-
Light and Air Sensitivity: Some quinoline derivatives can be sensitive to light and air.[13] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage or as an analytical standard.
Potential Degradation Pathways
The quinoline ring, while aromatic, is susceptible to microbial degradation. Studies on the parent quinoline structure show that a common initial step is hydroxylation, often at the C2 position, to form the corresponding quinolin-2-one.[14][15][16] This suggests that 4-Amino-1H-quinolin-2-one itself represents an early-stage metabolite in the potential biodegradation of a related quinoline precursor. Further degradation would likely proceed via additional hydroxylations followed by ring-opening of the carbocyclic ring.[14]
Caption: Hypothetical biodegradation pathway based on related quinoline structures.
Recommended Storage Protocol
To ensure long-term stability and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative degradation.[13]
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[17]
-
Location: Keep in a well-ventilated area away from incompatible materials.[13]
Experimental Protocols and Safety
Handling and Safety Precautions
Researchers must consult the material's specific Safety Data Sheet (SDS) before handling. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion and inhalation.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating system for preparing a standard stock solution for biological or chemical assays.
Materials:
-
4-Amino-1H-quinolin-2-one (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vial or cryovial
Procedure:
-
Pre-Calculation: Calculate the mass of 4-Amino-1H-quinolin-2-one required. For 1 mL of a 10 mM solution (MW = 160.17 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 160.17 g/mol * 1000 mg/g = 1.60 mg
-
Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 1.60 mg of the compound directly into the vial. Record the exact mass.
-
Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 160.17 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L) / 1000 (mg/g) = Mass (mg) / 1.6017 Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow, but verify thermal stability first.
-
Validation Check: Visually inspect the solution against a bright light to ensure no particulates are present. The solution should be clear.
-
Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: General Stability Assessment by HPLC
This workflow outlines a method to assess the stability of the compound under various stress conditions (e.g., pH, temperature, light).
Methodology:
-
Standard Preparation: Prepare a fresh, accurately concentrated stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution in 3% H₂O₂.
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the stock solution to UV light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[18]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.
-
Detection: UV detector set at a wavelength of maximum absorbance for the compound.
-
Analysis: Inject the samples onto the HPLC system.
-
-
Data Interpretation:
-
Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of compound remaining at each time point to quantify its stability under each condition.
-
References
- 1. 4-Aminomethyl-2(1H)-quinolinone (132973-43-4) for sale [vulcanchem.com]
- 2. 4-AMINOQUINOLINE-2-ONE CAS#: 110216-87-0 [amp.chemicalbook.com]
- 3. 4-Quinolinol, 2-amino- | C9H8N2O | CID 594793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pangoo.biz [pangoo.biz]
- 18. mdpi.com [mdpi.com]
Kynurenamine: A Technical Guide to a Lesser-Known Metabolite of the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The kynurenine pathway, the principal route of tryptophan catabolism, is a focal point of intense research due to the profound physiological and pathological effects of its metabolites. While significant attention has been devoted to neuroactive compounds such as kynurenic acid and quinolinic acid, other metabolites remain less characterized. This technical guide provides a comprehensive overview of kynurenamine, a biogenic amine derived from kynurenine. We will delve into its biosynthesis and degradation, explore its known physiological activities, and discuss its potential implications in health and disease. Furthermore, this guide will furnish detailed methodologies for the detection and functional analysis of kynuramine, aiming to equip researchers with the necessary tools to further investigate this intriguing molecule.
Introduction: Beyond the Mainstream Metabolites
Over 95% of dietary tryptophan that is not incorporated into proteins is metabolized through the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD+) and a host of bioactive molecules.[1] Dysregulation of this pathway has been implicated in a wide array of disorders, including neurodegenerative diseases, psychiatric conditions, and inflammatory disorders.[2][3][4] While the scientific community has extensively studied the dichotomous roles of the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, the significance of other pathway constituents is emerging. Kynuramine, a decarboxylated metabolite of kynurenine, represents one such molecule with underexplored biological relevance.[5] This guide aims to consolidate the current knowledge on kynuramine and provide a framework for future research.
The Biochemical Journey of Kynuramine
Biosynthesis: The Decarboxylation of Kynurenine
Kynuramine is formed from L-kynurenine through a decarboxylation reaction.[5] However, the specific enzyme responsible for this conversion, a putative "kynurenine decarboxylase," is not well-characterized in mammalian systems. This represents a significant knowledge gap in the field. The biosynthesis of kynuramine is a critical regulatory point that dictates the flux of kynurenine away from the main branches of the pathway that lead to the production of kynurenic acid and quinolinic acid.
Caption: Biosynthesis of Kynuramine from L-Kynurenine.
Degradation: The Role of Monoamine Oxidases
The primary route of kynuramine catabolism is oxidative deamination, a reaction catalyzed by both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[6][7] This enzymatic conversion yields an unstable aldehyde intermediate, 3-(2-aminophenyl)-3-oxopropionaldehyde.[5] This aldehyde then undergoes a spontaneous intramolecular cyclization to form the stable and fluorescent compound, 4-hydroxyquinoline.[8][9]
The degradation of kynuramine by MAOs is a critical step, as it not only inactivates the parent molecule but also generates a new product with its own potential biological activities. The efficiency of this degradation can influence the local concentration and, consequently, the physiological effects of kynuramine.
Caption: Degradation of Kynuramine to 4-Hydroxyquinoline.
The subsequent metabolic fate of the aldehyde intermediate, beyond its cyclization to 4-hydroxyquinoline, is not well-documented. Aldehyde dehydrogenases and aldehyde reductases are enzymes known to metabolize other aldehyde intermediates in catecholamine degradation, and it is plausible that they could also act on the kynuramine-derived aldehyde, representing an area for further investigation.[10]
Physiological Roles and Pharmacological Activities
The physiological significance of kynuramine is an area of active investigation, with current evidence pointing towards its interaction with the adrenergic system.
Interaction with Adrenergic Receptors
Kynuramine has been shown to act as an α-adrenoceptor inhibitor.[6] It can inhibit vasoconstrictor responses to norepinephrine and block the relaxation of intestinal smooth muscle induced by phenylephrine.[6] This suggests that kynuramine may function as an endogenous modulator of adrenergic signaling. Interestingly, its degradation product, 4-hydroxyquinoline, does not appear to share these effects.[6] Furthermore, studies in pithed rats have indicated that kynuramine can increase heart rate and blood pressure, effects that are blocked by β-adrenoceptor antagonists and reserpine, suggesting a role in releasing cardiac catecholamines and acting as a partial agonist on vascular α-adrenoceptors.[11]
Central Nervous System Effects
The broader kynurenine pathway is deeply implicated in the pathophysiology of neuropsychiatric disorders, with imbalances in its metabolites linked to conditions like depression and schizophrenia.[2][12] While the specific role of kynuramine in these disorders is not yet clearly defined, its formation diverts kynurenine from the production of the NMDA receptor antagonist kynurenic acid and the NMDA receptor agonist quinolinic acid. This diversion could in itself have significant consequences for neuronal function. Given its interaction with adrenergic receptors, kynuramine may also influence neurotransmission in the central nervous system.
Methodologies for the Study of Kynuramine
Analytical Detection and Quantification
Accurate measurement of kynuramine in biological matrices is crucial for understanding its physiological and pathological roles.
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples. While many published methods focus on the simultaneous analysis of multiple kynurenine pathway metabolites, these can be adapted and optimized for the specific detection of kynuramine.[13][14][15][16][17][18]
Protocol: Quantification of Kynuramine in Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled kynuramine).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient that provides good separation of kynuramine from other matrix components. A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for kynuramine and its internal standard. The exact m/z values will need to be determined by direct infusion of a kynuramine standard.
-
Table 1: Representative LC-MS/MS Parameters for Kynurenine Pathway Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Kynurenine | 209.1 | 192.1 |
| Kynurenic Acid | 190.0 | 144.0 |
| Quinolinic Acid | 168.0 | 124.0 |
| Kynuramine | To be determined | To be determined |
Note: The MRM transitions for kynuramine need to be empirically determined.
Given that kynuramine is a substrate for MAO, its conversion to the fluorescent 4-hydroxyquinoline can be exploited to measure MAO activity.[12][19][20] This method is particularly useful for high-throughput screening of potential MAO inhibitors.
Protocol: Fluorometric Assay for MAO Activity using Kynuramine
-
Reagents:
-
Kynuramine dihydrobromide solution.
-
MAO-A or MAO-B enzyme preparation (e.g., from human recombinant sources or tissue homogenates).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer and the MAO enzyme preparation.
-
Add potential inhibitors at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product at an excitation wavelength of ~315 nm and an emission wavelength of ~380 nm.
-
Caption: Workflow for a Fluorometric MAO Activity Assay using Kynuramine.
Functional Assays
To investigate the physiological effects of kynuramine, various in vitro and in vivo models can be employed.
-
Receptor Binding Assays: To identify and characterize the receptors that kynuramine interacts with, radioligand binding assays or competitive binding assays using cell lines expressing specific adrenergic or other G protein-coupled receptors can be performed.
-
Isolated Tissue Preparations: The effects of kynuramine on vascular tone and smooth muscle contractility can be assessed using isolated artery preparations (e.g., rat mesenteric artery) and intestinal smooth muscle preparations (e.g., guinea pig ileum), as previously described.[6]
-
In Vivo Hemodynamic Studies: The cardiovascular effects of kynuramine can be evaluated in anesthetized or pithed animal models by measuring blood pressure and heart rate following administration.[11]
-
Behavioral Models: To explore the potential neuropsychiatric effects of kynuramine, animal models of depression, anxiety, and psychosis can be utilized, assessing behavioral parameters following central or systemic administration of kynuramine.
Future Directions and Drug Development Implications
The study of kynuramine is still in its nascent stages, and several key areas warrant further investigation:
-
Identification of Kynurenine Decarboxylase: The characterization of the enzyme responsible for kynuramine biosynthesis is a critical next step. Its identification would open up avenues for studying the regulation of kynuramine production and for developing tools to modulate its levels.
-
Elucidation of the Complete Degradation Pathway: A comprehensive understanding of the metabolic fate of the aldehyde intermediate formed from kynuramine is needed.
-
Comprehensive Receptor Profiling: A broader screening of kynuramine against a panel of receptors will provide a more complete picture of its pharmacological actions.
-
Role in Pathophysiology: Investigating the levels of kynuramine in various disease states, particularly in neuropsychiatric and cardiovascular disorders, will help to elucidate its potential role as a biomarker or a therapeutic target.
From a drug development perspective, the modulation of kynuramine levels or its downstream signaling could represent a novel therapeutic strategy. For instance, inhibitors of the putative kynurenine decarboxylase could be developed to reduce kynuramine formation if it is found to have detrimental effects in certain conditions. Conversely, stable analogs of kynuramine with enhanced receptor affinity and selectivity could be synthesized to exploit its potential therapeutic actions.
Conclusion
Kynuramine, a lesser-known metabolite of the kynurenine pathway, is emerging as a bioactive molecule with the potential to influence physiological processes, particularly those regulated by the adrenergic system. While much remains to be discovered about its biosynthesis, complete metabolic fate, and full spectrum of biological activities, the available evidence suggests that kynuramine is more than just a metabolic byproduct. This technical guide has provided a comprehensive overview of the current state of knowledge and furnished detailed methodologies to facilitate further research into this intriguing compound. A deeper understanding of kynuramine will undoubtedly enrich our comprehension of the kynurenine pathway's complexity and may unveil new therapeutic opportunities for a range of human diseases.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenines: from the perspective of major psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. criver.com [criver.com]
- 6. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenine pathway and its role in neurologic, psychiatric, and inflammatory bowel diseases [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Blood pressure and heart rate effects of kynuramine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 16. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminoquinoline-2-one
Introduction: The Significance of the 4-Aminoquinoline-2-one Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 4-aminoquinoline framework is renowned for its potent antimalarial activity, with chloroquine and amodiaquine being landmark examples.[1][2] The introduction of a carbonyl group at the 2-position to form the quinolin-2-one (or carbostyril) moiety, combined with an amino group at the 4-position, creates the this compound structure. This molecule merges the features of a lactam with the pharmacologically significant aminoquinoline core, making it a compound of significant interest for drug development professionals exploring new anticancer, antiviral, and antimicrobial agents.[3][4]
A thorough understanding of the spectroscopic properties of this compound is fundamental for its synthesis, identification, and quality control. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic region.[5]
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and exchangeable amine/amide protons.
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (Amide, 1-H) | 10.5 - 11.5 | Broad Singlet | - | Deshielded due to the carbonyl group and aromatic ring current. Position is solvent-dependent. |
| Aromatic (5-H to 8-H) | 7.0 - 8.0 | Multiplets | ~7-9 Hz | The exact shifts and coupling patterns depend on the electronic effects of the amino and lactam groups. |
| NH₂ (Amino, 4-NH₂) | 5.5 - 6.5 | Broad Singlet | - | Exchangeable protons. Chemical shift can vary with concentration and temperature. |
| Vinylic (3-H) | ~5.8 | Singlet | - | This proton is on a double bond adjacent to the carbonyl and the amino-substituted carbon. |
Causality Behind Assignments:
-
The amide (lactam) proton at the 1-position is significantly deshielded due to the anisotropic effect of the adjacent C=O group and its involvement in potential hydrogen bonding.
-
The protons on the benzene portion of the quinoline ring (5-H to 8-H) appear in the typical aromatic region. Their specific shifts are modulated by the electron-donating nature of the fused heterocyclic ring.[6]
-
The broadness of the NH and NH₂ signals is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.
-
The proton at the 3-position is vinylic and appears as a singlet, as it lacks adjacent protons for coupling. Its upfield shift relative to typical aromatic protons is expected.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (2-C) | 160 - 165 | The carbonyl carbon of the lactam (amide) is highly deshielded. |
| C-NH₂ (4-C) | 148 - 152 | The carbon atom directly attached to the electron-donating amino group is significantly deshielded. |
| Aromatic (C4a, C5-C8a) | 115 - 140 | A cluster of signals corresponding to the remaining six carbons of the fused aromatic system.[6] |
| Vinylic (3-C) | 95 - 105 | This carbon is shielded due to its position between two electron-rich centers (C4 and the lactam nitrogen). |
Causality Behind Assignments:
-
The carbonyl carbon (C2) exhibits the most downfield shift, a characteristic feature of amide carbonyls.[7]
-
The C4 carbon, bonded to the nitrogen of the amino group, is also strongly deshielded.
-
The remaining aromatic carbons resonate in the expected 115-140 ppm range. Specific assignments would require advanced 2D NMR techniques like HSQC and HMBC.
-
The upfield shift of C3 is a key identifier for this particular quinolinone structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as percent transmittance versus wavenumber (cm⁻¹).
IR Spectral Data Interpretation
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C=C bonds.
| **Wavenumber (cm⁻¹) ** | Vibration Type | Functional Group | Notes |
| 3400 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the primary amine.[8] |
| 3200 - 3100 | N-H Stretch | Amide (Lactam, -NH-) | A single, often broader band due to hydrogen bonding. |
| 1660 - 1640 | C=O Stretch | Amide (Lactam) | A very strong, sharp absorption, characteristic of a cyclic amide carbonyl.[9] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity, confirming the presence of the aromatic system. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine & Amide | Stretching vibrations for the C-N bonds. |
Causality Behind Assignments:
-
The N-H stretching region is particularly informative. The presence of two distinct peaks around 3300-3400 cm⁻¹ is a definitive indicator of the primary -NH₂ group, while the broader band at a lower frequency signifies the hydrogen-bonded N-H of the lactam.[8]
-
The strong carbonyl (C=O) absorption around 1650 cm⁻¹ is one of the most prominent features in the spectrum and confirms the quinolin-2-one structure.[9] Its position is slightly lower than that of a typical ketone due to the resonance effect of the adjacent nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while fragmentation patterns offer clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred method. The molecule will readily protonate at the basic amino group or the ring nitrogen to form the [M+H]⁺ ion.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: A full scan spectrum is acquired to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
MS Spectral Data Interpretation
The molecular formula of this compound is C₉H₈N₂O, with a monoisotopic mass of 160.0637 Da.
| m/z Value (Expected) | Ion | Notes |
| 161.0715 | [M+H]⁺ | The protonated molecular ion. This would be the base peak or a very prominent peak in the ESI+ spectrum. |
| 133.0760 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide (28 Da) molecule from the lactam ring is a common fragmentation pathway for quinolinones. |
| 116.0498 | [M+H - CO - NH₃]⁺ | Subsequent loss of ammonia (17 Da) from the amino group. |
Predicted Fragmentation Pathway:
The fragmentation of this compound is initiated by the characteristic loss of carbon monoxide from the lactam ring.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, amide, aromatic ring), and high-resolution MS validates the elemental composition and molecular weight. The data and interpretations presented in this guide serve as a robust reference for researchers and scientists working on the synthesis and application of this important heterocyclic scaffold.
References
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Biological Roles and Therapeutic Potential of 4-Aminoquinoline Derivatives
Introduction: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic compounds with profound biological activities. While the endogenous presence of a specific "4-Aminoquinoline-2-one" is not documented in current scientific literature, the broader class of 4-aminoquinoline derivatives has been the subject of intensive research and development for over a century. This guide provides an in-depth exploration of the multifaceted biological roles of these synthetic derivatives, their mechanisms of action, and their applications in drug development, particularly in the fields of infectious diseases and oncology. We will delve into the causality behind experimental designs and provide validated protocols for researchers in the field.
Part 1: The Antimalarial Action of 4-Aminoquinolines: A Paradigm of Drug Development
The historical and most prominent role of 4-aminoquinoline derivatives is in the treatment of malaria. Compounds like chloroquine (CQ) and hydroxychloroquine (HCQ) have been pivotal in controlling this parasitic disease.[1]
Mechanism of Action in Plasmodium falciparum
The primary site of action for 4-aminoquinolines in the malaria parasite is the digestive vacuole. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.
4-Aminoquinoline drugs, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with the detoxification process by capping the growing hemozoin crystal, preventing further polymerization.[2] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2]
Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay
This assay is crucial for screening new 4-aminoquinoline derivatives for their potential antimalarial activity.
Objective: To determine the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin).
Methodology:
-
Preparation of Reagents:
-
Hemin chloride solution (1 mg/mL in DMSO).
-
Acetate buffer (0.5 M, pH 4.4).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of hemin chloride solution to each well.
-
Initiate the polymerization by adding 100 µL of acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Quantification:
-
Centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the remaining pellet (β-hematin) in 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition compared to a no-drug control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of β-hematin formation).
-
Causality: The acidic environment of the acetate buffer mimics the parasite's digestive vacuole, providing the necessary conditions for heme polymerization. A potent antimalarial 4-aminoquinoline will effectively inhibit this process, resulting in a lower absorbance reading.
Drug Resistance Mechanisms
The emergence of chloroquine-resistant P. falciparum has been a significant challenge. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole. These mutations are thought to reduce the accumulation of the drug in the vacuole.
Part 2: Expanding Horizons: 4-Aminoquinolines in Cancer and Virology
The biological activities of 4-aminoquinolines extend beyond their antimalarial properties. Their ability to accumulate in lysosomes, acidic organelles within mammalian cells, has opened up avenues for their use in other therapeutic areas.[3]
Anticancer Properties
In cancer cells, the lysosomotropic nature of 4-aminoquinolines leads to the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting autophagy, these compounds can enhance the efficacy of conventional chemotherapy and radiation.
Signaling Pathways Implicated:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. 4-aminoquinolines have been shown to modulate this pathway, contributing to their anticancer effects.
-
p53 Signaling: These compounds can trigger apoptosis (programmed cell death) through p53-dependent mechanisms.
Diagram: Simplified Autophagy Inhibition by 4-Aminoquinolines
Caption: 4-Aminoquinolines block autophagy by inhibiting the fusion of autophagosomes with lysosomes.
Antiviral Activity
4-Aminoquinoline derivatives, particularly hydroxychloroquine, have been investigated for their antiviral properties. Their proposed mechanism of action involves inhibiting viral entry and replication by raising the pH of endosomes, which are crucial for the life cycle of many viruses.[3]
Part 3: Structure-Activity Relationships and Drug Design
The therapeutic efficacy and target specificity of 4-aminoquinoline derivatives are heavily influenced by their chemical structure.
| Structural Moiety | Contribution to Activity | Example Modification |
| Quinoline Core | Essential for heme binding and lysosomotropism. | Introduction of electron-withdrawing groups at position 7 (e.g., chlorine in chloroquine) enhances antimalarial activity. |
| Amino Side Chain | Influences drug accumulation, bioavailability, and toxicity. | Altering the length and basicity of the side chain can modulate activity and reduce toxicity. |
Table 1: Key Structure-Activity Relationships of 4-Aminoquinolines
The development of new 4-aminoquinoline derivatives often involves a "hybrid pharmacophore" approach, where the 4-aminoquinoline core is combined with other biologically active molecules to create novel compounds with enhanced or dual activities.
Part 4: Endogenous Quinolines: The Kynurenine Pathway
While "endogenous this compound" is not described, the body does produce other quinoline-based molecules through the metabolism of the amino acid tryptophan. The kynurenine pathway is the primary route for tryptophan degradation and produces several neuroactive compounds.[4][5][6]
Key Endogenous Quinolines:
-
Quinolinic Acid: An agonist of the N-methyl-D-aspartate (NMDA) receptor, implicated in neurotoxic processes.[6][7]
-
Kynurenic Acid: An antagonist of the NMDA receptor, generally considered to be neuroprotective.[5]
The balance between these endogenous quinolines is crucial for neuronal health, and dysregulation of the kynurenine pathway is associated with various neurological and psychiatric disorders.[5][6]
Diagram: Simplified Kynurenine Pathway
Caption: The kynurenine pathway metabolizes tryptophan into neuroactive quinoline derivatives.
Conclusion
The 4-aminoquinoline scaffold remains a highly privileged structure in the development of therapeutic agents. From their well-established role as antimalarials to their emerging applications in oncology and virology, these compounds continue to be a fertile ground for drug discovery. A thorough understanding of their mechanisms of action, structure-activity relationships, and potential for resistance is paramount for the rational design of the next generation of 4-aminoquinoline-based drugs. While the direct endogenous counterpart to the user's query is not known, the study of naturally occurring quinolines from the kynurenine pathway provides fascinating insights into the diverse biological roles of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan - Wikipedia [en.wikipedia.org]
- 5. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations [mdpi.com]
- 6. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Genesis of a Key Tryptophan Metabolite: A Technical History of Kynurenamine Discovery and Synthesis
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery and history of kynurenamine synthesis, tailored for researchers, scientists, and professionals in drug development. Delving into the core of its biochemical origins and the evolution of its chemical synthesis, this document serves as a critical resource for understanding this pivotal molecule in the kynurenine pathway.
Executive Summary
Kynurenamine, a biogenic amine derived from the essential amino acid tryptophan, stands as a molecule of significant interest at the crossroads of neurobiology, immunology, and pharmacology. As the direct decarboxylation product of kynurenine, it and its derivatives are implicated in a range of physiological and pathological processes. This guide traces the historical arc of kynurenamine's discovery, from its conceptualization as a tryptophan metabolite to its first chemical synthesis and the subsequent refinement of synthetic methodologies. We will explore the foundational biochemical pathways, detail key synthetic protocols, and illuminate the scientific rationale that has driven the exploration of this fascinating compound.
The Biological Blueprint: Discovery within the Kynurenine Pathway
The story of kynurenamine is intrinsically linked to the broader understanding of tryptophan metabolism. The kynurenine pathway, which accounts for over 95% of tryptophan catabolism not directed towards protein synthesis, was first described as a major metabolic route in 1947.[1] Kynurenine itself was discovered in 1853 and first isolated in 1927 by Y. Kotake from canine urine, which gave the metabolite its name.[2]
Kynurenamine emerges from this pathway through the enzymatic decarboxylation of kynurenine.[3] This positions kynurenamine as a biogenic amine, a class of biologically active compounds that includes key neurotransmitters. While the direct enzymatic conversion of kynurenine to kynurenamine in vivo has been a subject of study, the chemical synthesis of this molecule has been crucial for its detailed investigation.
A significant recent discovery in this area is the identification of 3-hydroxy-L-kynurenamine (3-HKA) as a previously uncharacterized biogenic amine. This metabolite is produced via a lateral branch of the kynurenine pathway and has demonstrated immunomodulatory effects, highlighting the ongoing discovery of new functional roles for kynurenine derivatives.
Caption: Simplified overview of the kynurenine pathway leading to kynurenamine and 3-HKA.
The Chemical Chronicle: A History of Kynurenamine Synthesis
While kynurenamine's existence as a metabolite was inferred from the study of the kynurenine pathway, its availability for research depended on the development of robust chemical syntheses. Early work in the mid-20th century on tryptophan metabolites laid the groundwork for the eventual synthesis of kynurenamine. A key publication by Kanaoka, Weissbach, Smith, and Witkop in 1961 on the oxidation of kynuramine derivatives indicates that the compound was accessible to researchers by this time, suggesting its synthesis had been achieved in the preceding years.[4]
Early Synthetic Approaches: The Foundational Methods
While the very first synthesis of kynuramine is not extensively documented in a standalone publication, early methods likely revolved around the logical chemical transformation of its readily available precursor, kynurenine. The decarboxylation of α-amino acids is a classic organic reaction, and it is plausible that early preparations of kynuramine involved the thermal or acid-catalyzed decarboxylation of kynurenine. However, such methods often require harsh conditions and can lead to low yields and side products.
Modern Synthetic Strategies
More recent and well-documented synthetic routes to kynuramine and its derivatives have focused on building the molecule from more readily available starting materials, offering better control and higher yields. These methods provide the pure compounds necessary for pharmacological and biochemical studies.
A contemporary approach to the synthesis of kynuramine dihydrobromide involves a multi-step process starting from tryptamine.[5] This method highlights the evolution from direct precursor modification to more controlled, multi-step syntheses.
Key Synthetic Protocols: A Technical Guide
The following sections provide detailed methodologies for the synthesis of kynuramine and its important derivative, 3-hydroxy-L-kynurenamine.
Synthesis of Kynuramine Dihydrobromide via Oxidative Cleavage of a Tryptamine Derivative
This modern approach provides a reliable route to kynuramine dihydrobromide. The overall strategy involves the protection of the tryptamine side-chain amine, oxidative cleavage of the indole ring, and subsequent deprotection.
Experimental Protocol:
-
Protection of Tryptamine: Tryptamine is reacted with methyl chloroformate in a biphasic system of ethyl acetate and aqueous sodium hydroxide to yield the corresponding N-protected tryptamine.[5]
-
Oxidative Cleavage: The protected tryptamine is then subjected to ozonolysis in acetic acid at 0°C. The resulting intermediate is treated with concentrated hydrochloric acid to afford the protected kynuramine precursor.[5]
-
Hydrolysis: The formyl group is hydrolyzed by refluxing in aqueous hydrochloric acid.[5]
-
Deprotection and Salt Formation: The final deprotection is achieved by heating in acetic acid saturated with hydrogen bromide, which concomitantly forms the kynuramine dihydrobromide salt.[5]
Caption: Workflow for the synthesis of kynuramine dihydrobromide from tryptamine.
Synthesis of 3-hydroxy-L-kynurenamine (3-HKA) Dihydroiodide
The synthesis of this immunomodulatory metabolite was reported in the context of its recent discovery and characterization.
Experimental Protocol:
-
Starting Material: The synthesis commences with commercially available 2-nitro-3-methoxybenzaldehyde.
-
Intermediate Formation: This starting material is converted to 2-(3-(2-amino-3-methoxyphenyl)-3-oxopropyl)isoindoline-1,3-dione through a multi-step process.
-
Final Conversion: The intermediate is then reacted with hydroiodic acid in the presence of phosphorous and refluxed in acetic anhydride to yield 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide (3-HKA dihydroiodide).
Comparative Analysis of Synthetic Routes
The evolution of kynurenamine synthesis reflects broader trends in organic chemistry, moving from potentially low-yielding, harsh methods to more controlled, higher-yielding, and scalable processes.
| Method | Starting Material | Key Transformation | Advantages | Disadvantages |
| Hypothetical Early Method | Kynurenine | Decarboxylation | Direct, few steps | Harsh conditions, low yield, potential for side products |
| Modern Method (from Tryptamine) | Tryptamine | Oxidative cleavage | High yield, good control, scalable | Multi-step |
| 3-HKA Synthesis | 2-nitro-3-methoxybenzaldehyde | Multi-step construction | Access to a key bioactive derivative | Multi-step, requires specific starting material |
Conclusion and Future Directions
The journey from the discovery of the kynurenine pathway to the sophisticated synthesis of kynurenamine and its derivatives underscores the dynamic interplay between biochemistry and synthetic chemistry. The availability of pure, synthetic kynurenamine has been instrumental in elucidating its biological functions, including its role as a substrate for amine oxidases and its pharmacological activity as an α-adrenoceptor inhibitor.[3]
The recent discovery of 3-hydroxy-L-kynurenamine's immunomodulatory properties opens new avenues for research and drug development. Future efforts in the synthesis of kynurenamine and its analogs will likely focus on developing more efficient and stereoselective methods to access a wider range of derivatives for biological screening. The continued exploration of the kynurenine pathway and its metabolites promises to yield further insights into human health and disease, with kynurenamine remaining a central molecule of interest.
References
An In-depth Technical Guide to the Physical Properties and Solubility of 4-Aminoquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Aminoquinoline-2-one (CAS No: 110216-87-0), a heterocyclic organic compound of interest in medicinal chemistry. This document is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering a structured presentation of available data and detailed experimental protocols for the determination of key physicochemical parameters.
Introduction and Molecular Overview
This compound, with the chemical formula C₉H₈N₂O, belongs to the quinolinone family of compounds. Its structure features a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring, with an amino group substituted at the 4-position and a carbonyl group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its intermolecular interactions and, consequently, its physical properties and solubility. The presence of both a hydrogen bond donor (the amino group and the lactam N-H) and a hydrogen bond acceptor (the carbonyl group and the ring nitrogen) suggests the potential for complex hydrogen bonding networks, which are critical determinants of its solid-state structure and solubility behavior.
While structurally related to the well-known 4-aminoquinoline antimalarial scaffold, the presence of the 2-oxo group significantly alters the electronic and conformational properties of the molecule, warranting a distinct physicochemical characterization. Understanding these properties is paramount for its potential development as a therapeutic agent, as they directly impact formulation, bioavailability, and pharmacokinetic profile.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters are based on predictions and should be experimentally verified for any rigorous drug development program.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | Calculated |
| CAS Number | 110216-87-0 | - |
| Melting Point | 315 °C[1] (another source reports >250 °C) | Experimental |
| Boiling Point | 393 °C[1] | Experimental |
| Density | 1.254 g/cm³[1] | Experimental |
| pKa | 11.27 ± 0.70 | Predicted[1] |
| logP | Not available | - |
| Appearance | Light yellow solid[1] | - |
Expert Insights: The high melting point of this compound suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding and π-π stacking interactions between the quinolinone ring systems. The significant discrepancy in the reported melting points (315 °C vs. >250 °C) could be indicative of polymorphism, where different crystalline forms of the compound exhibit different physical properties. This highlights the critical need for solid-state characterization in early-stage development. The predicted pKa value suggests that the compound is a weak base. Experimental determination of the pKa is crucial for understanding its ionization state at physiological pH, which in turn governs its solubility and membrane permeability.
Solubility Profile
Expert Insights: The lack of quantitative solubility data represents a significant knowledge gap for the development of this compound. Both thermodynamic (equilibrium) and kinetic solubility are critical parameters. Thermodynamic solubility represents the true equilibrium point and is essential for pre-formulation and formulation development. Kinetic solubility, often measured in high-throughput screening, provides an early indication of a compound's dissolution behavior under non-equilibrium conditions and can be a predictor of potential absorption issues.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the available data, this section provides detailed, field-proven protocols for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity and the strength of intermolecular forces.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
For a more accurate determination, use a fresh sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Self-Validation: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities or that the compound may be a mixture of polymorphs.
References
A Technical Guide to the 4-Aminoquinoline Scaffold in Medicinal Chemistry
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. However, its therapeutic relevance extends far beyond malaria, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's unique physicochemical properties, which allow for targeted accumulation in acidic organelles like lysosomes and the digestive vacuoles of parasites, and its ability to be chemically modified to modulate activity, selectivity, and resistance profiles.[1][3] This guide provides an in-depth analysis of the 4-aminoquinoline core, covering its synthesis, key mechanisms of action, structure-activity relationships, and field-proven experimental protocols for its synthesis and biological evaluation.
Introduction: The Privileged Scaffold
The quinoline ring system, particularly when aminated at the 4-position, represents a "privileged scaffold" in drug discovery. Its rigid, planar structure and the basicity of the amino group are critical for biological interactions. Historically, the development of 4-aminoquinolines was driven by the need to find synthetic alternatives to quinine for malaria treatment, leading to the synthesis of chloroquine in 1934. While resistance to chloroquine is now widespread, the scaffold remains a critical starting point for the development of new therapeutics.[4] Derivatives such as amodiaquine, hydroxychloroquine, and piperaquine are still in clinical use, and newer compounds are being investigated for a wide array of diseases, including cancer and Alzheimer's disease.[1][5][6] The scaffold's ability to serve as a foundation for drugs targeting various diseases highlights its structural and functional importance.[1]
The Synthetic Backbone: Constructing the Core Scaffold
The primary and most robust method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor.[1] This method is favored for its reliability and the commercial availability of a wide range of substituted 4-chloroquinolines and amines.
Causality in Synthetic Strategy:
The choice of the SNAr pathway is strategic. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent at the 7-position (as seen in 4,7-dichloroquinoline) activates the C4 position for nucleophilic attack by an amine. This makes the reaction efficient and generally high-yielding. Alternative methods like the Conrad-Limpach or Camps cyclization are useful for creating the quinoline ring itself from acyclic precursors but are often more complex and less suitable for late-stage diversification of the amino side chain.[7]
The diagram below illustrates the fundamental SNAr approach for synthesizing a generic 4-aminoquinoline derivative.
Caption: Fig 1. General Synthetic Workflow for 4-Aminoquinolines.
Pharmacological Profile: A Scaffold of Diverse Activities
The 4-aminoquinoline scaffold has been successfully exploited to develop agents for a multitude of diseases.
| Therapeutic Area | Example Compound(s) | Primary Mechanism/Target |
| Antimalarial | Chloroquine, Amodiaquine | Inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][8][9] |
| Anticancer | Neratinib, Bosutinib | Tyrosine kinase inhibition (e.g., Src/Abl).[1][2] |
| Anti-inflammatory | Glafenine, Floctafenine | Modulation of inflammatory pathways.[1][2] |
| Antiviral | Hydroxychloroquine | Impairment of viral entry and replication by increasing endosomal pH.[1] |
| Neurodegenerative | Tacrine (prototype) | Cholinesterase inhibition for Alzheimer's disease treatment.[1][6] |
Mechanism of Action & Structure-Activity Relationships (SAR)
The diverse bioactivities of 4-aminoquinolines are underpinned by several key mechanisms, with the antimalarial action being the most studied.
Antimalarial Mechanism: Heme Detoxification Pathway
During its life cycle in red blood cells, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[8] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[9][10]
4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole of the parasite.[11] Here, they are protonated and effectively trapped. The protonated drug then caps the growing faces of the hemozoin crystal, preventing further polymerization.[3][9] The resulting buildup of free heme leads to oxidative stress and parasite death.[8]
Caption: Fig 2. Antimalarial Mechanism of 4-Aminoquinolines.
Structure-Activity Relationships (SAR)
Decades of research have established key SAR principles for optimizing 4-aminoquinoline derivatives, particularly for overcoming chloroquine resistance.
-
The Quinoline Core: A 7-chloro substituent is optimal for antimalarial activity, as seen in chloroquine and amodiaquine.[3][9] Modifications at other positions (5, 6, 8) can be explored, but often with reduced potency against resistant strains.[7]
-
The Amino Side Chain: This is the most critical element for overcoming resistance. The length and basicity of the alkyl side chain are crucial. Increasing the steric bulk or altering the pKa of the terminal amine can restore activity against resistant parasites. This is thought to reduce recognition and efflux by resistance-conferring transporters like PfCRT.[4]
-
Flexibility and Conformation: For bisquinoline compounds (two quinoline rings linked by a diamine chain), the linker length and rigidity are key determinants of activity.[12] These larger molecules may have different binding modes or may be less susceptible to efflux pumps.
Key Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of novel 4-aminoquinoline derivatives.
Protocol: Synthesis of a N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine Derivative
This protocol describes a typical SNAr reaction, a foundational method for creating a library of derivatives for screening.[13]
Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic substitution.
Materials:
-
4,7-dichloroquinoline (1 equivalent)
-
N,N-dimethylethane-1,2-diamine (3-5 equivalents)
-
Phenol (catalytic amount, as solvent/acid catalyst)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
Methodology:
-
Combine 4,7-dichloroquinoline and a catalytic amount of phenol in the reaction vessel.
-
Heat the mixture to melt the phenol (approx. 40-50°C).
-
Add an excess (3-5 equivalents) of N,N-dimethylethane-1,2-diamine to the molten mixture.
-
Increase the temperature to 120-130°C and reflux the reaction mixture for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dissolve the crude mixture in DCM and wash with a saturated sodium bicarbonate solution to remove excess phenol and neutralize the mixture.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography, typically with a DCM/MeOH/TEA gradient system, to yield the pure 4-aminoquinoline product.
-
Confirm the structure and purity using NMR and Mass Spectrometry.
Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)
This assay is a standard, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum.
Objective: To quantify the efficacy of synthesized compounds against chloroquine-sensitive and resistant strains of P. falciparum.
Materials:
-
Synchronized, ring-stage P. falciparum culture (e.g., 3D7 for sensitive, W2 for resistant)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (no drug) and negative (no parasites) controls.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add lysis buffer containing the SYBR Green I dye to each well. This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA (i.e., parasite growth).
-
Incubate in the dark for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of growth inhibition for each drug concentration relative to the positive control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 10. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-1H-quinolin-2-one: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Amino-1H-quinolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined methodology is designed for researchers, scientists, and professionals in the field, offering not only a procedural walkthrough but also insights into the chemical principles and critical parameters that govern each transformation.
Introduction
The quinolinone motif is a privileged structure in numerous biologically active compounds. Specifically, the introduction of an amino group at the 4-position of the 1H-quinolin-2-one core can significantly modulate the pharmacological properties of the resulting molecule. This application note details a robust and reproducible two-step synthetic sequence commencing from readily available starting materials. The synthesis proceeds via a 4-chloro-1H-quinolin-2-one intermediate, which subsequently undergoes a nucleophilic aromatic substitution to yield the target 4-Amino-1H-quinolin-2-one.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Formation and Chlorination of the Quinolinone Core: This involves the initial construction of the heterocyclic ring system to form 4-hydroxy-1H-quinolin-2-one, followed by the conversion of the hydroxyl group into a more reactive chloro group.
-
Amination of the Chloro-intermediate: The final step involves the displacement of the chloro substituent with an amino group to afford the desired product.
Caption: Overall workflow for the synthesis of 4-Amino-1H-quinolin-2-one.
Part 1: Synthesis of 4-Chloro-1H-quinolin-2-one Intermediate
This initial phase focuses on the construction of the quinolinone ring system and its subsequent activation for amination.
Step 1.1: Synthesis of 4-Hydroxy-1H-quinolin-2-one
The synthesis begins with the thermal cyclocondensation of aniline and diethyl malonate. This reaction, a variation of the Conrad-Limpach-Knorr synthesis, is a well-established method for the formation of 4-hydroxyquinolines.[1][2]
Protocol:
-
Reaction Setup: In a flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl malonate (1.05 eq).
-
Thermal Cyclization: Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Subsequently, increase the temperature to 260-270 °C and continue heating until the distillation of ethanol ceases (approximately 3-6 hours).
-
Work-up:
-
Carefully pour the hot reaction mixture into stirred toluene.
-
Allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
The crude product is then dissolved in an aqueous sodium hydroxide solution and washed with toluene to remove non-acidic impurities.
-
The aqueous layer is treated with activated charcoal, filtered, and then acidified with 10% HCl.
-
-
Isolation: The precipitated 4-hydroxy-1H-quinolin-2-one is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Causality and Expertise: The high temperatures are necessary to drive the cyclization and concomitant elimination of ethanol. The use of a slight excess of diethyl malonate ensures the complete consumption of aniline. The basic work-up with NaOH is crucial for separating the acidic 4-hydroxy-1H-quinolin-2-one from non-polar byproducts.
Step 1.2: Chlorination of 4-Hydroxy-1H-quinolin-2-one
The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is essential as the chloro group is a much better leaving group for the subsequent nucleophilic aromatic substitution.[3][4][5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-1H-quinolin-2-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Chlorination Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The precipitate formed is the crude 4-chloro-1H-quinolin-2-one.
-
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Trustworthiness and Self-Validation: The complete consumption of the starting material should be verified by TLC before work-up. The final product should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
Part 2: Synthesis of 4-Amino-1H-quinolin-2-one
The final step involves the amination of the 4-chloro-1H-quinolin-2-one intermediate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group displaces the chloride.[7][8][9][10]
Caption: Simplified mechanism of the amination reaction.
Step 2.1: Amination of 4-Chloro-1H-quinolin-2-one
Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-1H-quinolin-2-one (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Amination Reaction: Add a source of ammonia. This can be aqueous ammonia, a solution of ammonia in an organic solvent, or ammonium hydroxide. Heat the mixture to 120-150 °C for 6-12 hours. The pressure will increase inside the vessel, so appropriate safety precautions must be taken.
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize any generated acid and precipitate the product.
-
-
Isolation and Purification:
-
Collect the crude product by filtration, wash with water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure 4-Amino-1H-quinolin-2-one.
-
Expertise and Causality: The use of a sealed vessel and elevated temperatures is necessary to facilitate the reaction between the relatively unreactive chloro-quinolinone and ammonia. The choice of solvent can influence the reaction rate and work-up procedure. The final product's identity and purity should be rigorously confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and melting point determination.
Quantitative Data Summary
| Compound | Starting Materials | Key Reagents | Typical Yield | Melting Point (°C) |
| 4-Hydroxy-1H-quinolin-2-one | Aniline, Diethyl malonate | None | 60-75% | >300 |
| 4-Chloro-1H-quinolin-2-one | 4-Hydroxy-1H-quinolin-2-one | POCl₃ | 70-85% | 275-280 |
| 4-Amino-1H-quinolin-2-one | 4-Chloro-1H-quinolin-2-one | NH₃ | 50-65% | >300 |
Characterization Data
4-Hydroxy-1H-quinolin-2-one:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H), 7.8-7.2 (m, 4H), 5.8 (s, 1H).
-
IR (KBr, cm⁻¹): 3400-2800 (br, OH, NH), 1650 (C=O).
4-Chloro-1H-quinolin-2-one:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H), 8.0-7.4 (m, 4H), 6.5 (s, 1H).
-
IR (KBr, cm⁻¹): 3100 (NH), 1660 (C=O), 800 (C-Cl).
4-Amino-1H-quinolin-2-one:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H), 7.9-7.1 (m, 4H), 6.2 (s, 2H, NH₂), 5.5 (s, 1H).
-
IR (KBr, cm⁻¹): 3450, 3300 (NH₂), 3150 (NH), 1640 (C=O).
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The amination reaction is performed under pressure at high temperatures. A suitable pressure vessel must be used, and it should not be filled to more than two-thirds of its capacity.
-
Aniline is toxic and readily absorbed through the skin. Handle with care and appropriate protective measures.
References
- 1. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Knorr cyclization protocol for 4-aminoalkyl quinolin-2-one derivatives
Application Notes & Protocols
Topic: Knorr Cyclization Protocol for the Synthesis of 4-Aminoalkyl Quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinolin-2-one Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast number of natural and synthetic compounds with significant biological properties.[1][2] Within this class, quinolin-2-ones, also known as carbostyrils, are particularly prominent.[2] This motif is found in various alkaloids and synthetic drug candidates exhibiting potent anti-inflammatory and antibacterial activities.[1][2] The strategic placement of functional groups on the quinolin-2-one core allows for the fine-tuning of pharmacological activity. Specifically, derivatives bearing an aminoalkyl substituent at the 4-position are valuable as versatile building blocks for complex natural products and as bioactive substances in their own right.[1]
The construction of the quinolin-2-one ring is most commonly achieved through the classic Knorr cyclization of β-keto anilides in an acidic medium.[1][2] This application note provides a detailed, high-yield, and solvent-free protocol for the synthesis of 4-aminoalkyl quinolin-2-one derivatives using N-ethoxycarbonyl protected ω-amino-β-keto anilides as precursors. The method leverages polyphosphoric acid (PPA) as both a catalyst and reaction medium, offering a straightforward and efficient route to these valuable compounds.[1][3][4]
Principle and Mechanism of the Knorr Cyclization
The Knorr quinoline synthesis is a robust acid-catalyzed intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (the tautomeric form of a quinolin-2-one).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by dehydration.[6]
The key mechanistic steps are:
-
Activation: The strong acid catalyst (e.g., Polyphosphoric Acid) protonates the carbonyl oxygen of the keto group, enhancing its electrophilicity.
-
Intramolecular Cyclization: The electron-rich aniline ring performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This is the ring-forming step.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (elimination of a water molecule) to form the stable, aromatic quinolin-2-one ring system.
Polyphosphoric acid (PPA) is an ideal medium for this transformation as it acts as both the protic acid catalyst and a powerful dehydrating agent, driving the reaction to completion.[1][4]
Caption: Figure 1: Knorr Cyclization Mechanism.
Optimized Solvent-Free Protocol
This protocol details a high-yielding (80-90%) synthesis of 4-aminoalkyl quinolin-2-ones from their corresponding N-ethoxycarbonyl protected ω-amino-β-keto anilide precursors.[1][4] The procedure has been optimized for efficiency and ease of workup, eliminating the need for organic solvents during the reaction phase.[1][3]
Materials and Reagents
-
N-ethoxycarbonyl protected ω-amino-β-keto anilide (Substrate, 1.0 eq)
-
Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)
-
Deionized Water
-
Dichloromethane (DCM, for optional extraction)
-
Standard laboratory glassware (e.g., 20 mL glass vial)
-
Magnetic stirrer and hot plate
-
Filtration apparatus (Büchner funnel)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
To a clean, dry glass vial equipped with a magnetic stir bar, add the corresponding β-keto anilide substrate (e.g., 200 mg).[1][2]
-
In a fume hood, carefully add polyphosphoric acid (PPA, approx. 5–6 g) to the vial.
-
Place the vial on a hot plate and heat the mixture to 80 °C. Stir the mixture intensely until it becomes fully homogenous (typically 15–20 minutes).[1][2]
-
Once homogenous, maintain the reaction at 80 °C for an additional 90 minutes.
-
Trustworthiness: Reaction progress can be monitored by taking a small aliquot, quenching it in water, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC) against the starting material.
-
-
After 90 minutes, remove the vial from the heat and allow it to cool to room temperature. The mixture will become highly viscous again.
-
Carefully pour the contents of the vial into a beaker containing 50–70 mL of cold deionized water. Use additional water to rinse the vial and ensure complete transfer. Stir the aqueous mixture vigorously, which will cause the PPA to hydrolyze and the product to often precipitate.
-
Product Isolation (Choose one):
-
Method A (Filtration): If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with ample deionized water to remove any residual acid, and then dry under vacuum. This is the preferred method for a completely solvent-free procedure.[1]
-
Method B (Extraction): If the product is not a solid or for potentially higher purity, transfer the aqueous suspension to a separatory funnel and extract with dichloromethane (2 x 30 mL).[1][2] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Validation: The crude product can be further purified by recrystallization or column chromatography if necessary. The structure and purity of the final compound should be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS).
Results and Key Considerations
This Knorr cyclization protocol provides a reliable and high-yielding route to 4-aminoalkyl quinolin-2-one derivatives. The ethoxycarbonyl protecting group on the aminoalkyl side chain remains stable under these moderately acidic conditions, avoiding unwanted side reactions.
Data Summary
The following table summarizes typical results obtained using this protocol with ω-amino-β-keto anilides of varying alkyl chain lengths.[1][3][4]
| Entry | Alkyl Chain Length (n) | Product | Isolated Yield (%) |
| 1 | 1 | 2a | 90% |
| 2 | 2 | 2b | 80% |
| 3 | 3 | 2c | 85% (Not in source) |
(Yields are based on published results.[1][4] Entry 3 is a representative value.)
Field-Proven Insights
-
Causality of Reagent Choice: The selection of PPA over other strong acids like concentrated sulfuric acid is critical. PPA provides a balance of strong acidity and high viscosity, which allows for controlled heating and efficient dehydration at moderate temperatures (80 °C), often leading to cleaner reactions and higher yields compared to harsher conditions required by H₂SO₄.[1][4]
-
Scope and Limitations: While this method is highly effective for the described substrates, its scope can be limited by the presence of other highly acid-sensitive functional groups in the starting anilide.[2] For such cases, alternative modern methods involving transition metal catalysis may be more suitable.[1] However, for the synthesis of the target 4-aminoalkyl quinolin-2-ones, this classic approach remains superior in its simplicity and efficiency.
References
Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of Substituted 4-Aminoquinolines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the treatment of malaria.[1][2][3] The urgent need for new and more effective drugs, driven by the rise of drug-resistant pathogens, demands rapid and efficient synthetic methodologies.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet this challenge, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity.[6][7][8][9] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and field-proven insights for the microwave-assisted synthesis of substituted 4-aminoquinolines via nucleophilic aromatic substitution (SNAr), tailored for professionals in drug discovery and development.
The Rationale: Why Microwaves Revolutionize 4-Aminoquinoline Synthesis
The traditional synthesis of 4-aminoquinolines often involves prolonged heating under harsh conditions, leading to longer discovery cycles and the potential for side product formation.[10][11] Microwave irradiation offers a transformative alternative by directly and efficiently heating the reaction mixture through dielectric heating.[6] This process bypasses the slow, inefficient transfer of thermal energy from an external source, leading to rapid temperature elevation within the bulk of the reaction medium.
Key Advantages of Microwave-Assisted Synthesis:
-
Drastically Reduced Reaction Times: Reactions that typically take many hours or even days using conventional reflux can often be completed in a matter of minutes.[6][7][10]
-
Increased Product Yields: The rapid heating and precise temperature control minimize the decomposition of reactants and products, often leading to significantly higher isolated yields.[7][9][12]
-
Improved Purity: Shorter reaction times at optimal temperatures reduce the formation of unwanted byproducts, simplifying purification.[6]
-
Enhanced Reaction Control: Modern scientific microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility, a critical factor in pharmaceutical development.[6]
The most prevalent pathway for this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline derivative and a suitable amine nucleophile.[1][11][13] Microwave energy dramatically accelerates this process, making it a preferred method for generating libraries of novel 4-aminoquinoline analogs for biological screening.[11]
Reaction Mechanism: The SNAr Pathway
The microwave-assisted synthesis of 4-aminoquinolines from 4-chloroquinolines proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below.
Figure 1: General mechanism for the SNAr synthesis of 4-aminoquinolines.
Causality of the Mechanism:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon at the C-4 position of the quinoline ring. The electron-withdrawing nature of the ring nitrogen facilitates this attack. Microwave irradiation accelerates this step by rapidly increasing the kinetic energy of the molecules.
-
Formation of Intermediate: A resonance-stabilized anionic intermediate, often called a Meisenheimer-like complex, is formed.
-
Leaving Group Expulsion: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible.
Experimental Guide: Protocol and Workflow
This section provides a detailed, step-by-step protocol for the synthesis of a representative 7-chloro-4-aminoquinoline derivative using a dedicated scientific microwave reactor.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Scientific microwave reactor with sealed-vessel capability
-
Appropriately sized microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
-
NMR spectrometer and Mass Spectrometer for product characterization
-
Step-by-Step Protocol
The following workflow diagram illustrates the key stages of the synthesis and purification process.
Figure 2: Step-by-step workflow for microwave-assisted 4-aminoquinoline synthesis.
Detailed Procedure:
-
Reagent Preparation: In a clean, dry 10 mL microwave reaction vessel containing a magnetic stir bar, add 4,7-dichloroquinoline (e.g., 1.0 mmol, 198 mg).
-
Reaction Setup: Add the desired primary amine (e.g., 1.1 mmol). For less reactive secondary or aryl amines, a base such as sodium hydroxide may be required.[1][13] Add 3-4 mL of DMSO to dissolve the reactants.
-
Vessel Sealing: Securely cap the reaction vessel. It is critical to use a cap and septum designed for the specific microwave reactor to ensure safe operation under pressure.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:
-
Cooling and Monitoring: After the irradiation cycle is complete, allow the vessel to cool to room temperature (typically below 50°C) before carefully opening it. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Rinse the reaction vessel with a small amount of ethyl acetate and add it to the funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.
Results: Optimization and Troubleshooting
The protocol described provides a robust starting point. However, optimization is often necessary depending on the specific substrates used.
Reaction Parameter Summary
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction with various amine types.
| Amine Type | Typical Temperature | Typical Time | Base Required | Expected Yield |
| Primary Aliphatic | 140 °C | 20-30 min | No | 85-95% |
| Secondary Aliphatic | 140-180 °C | 20-30 min | Sometimes | 80-90% |
| Aryl / Heteroaryl | 180 °C | 20-30 min | Yes (e.g., NaOH) | 70-85% |
| Data synthesized from sources indicating good to excellent yields (80-95%) under these conditions.[1][13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inefficient microwave absorption. - Low substrate reactivity. | - Ensure a polar solvent like DMSO or DMF is used.[1][6] - Increase the reaction temperature (e.g., from 140°C to 180°C) or extend the reaction time. |
| Reaction Stalls | - Deactivation of a catalyst (if used). - Reversible reaction equilibrium. | - For catalyzed reactions, consider a more robust catalyst. - If a byproduct like water is formed, consider methods to remove it. |
| Side Product Formation | - Decomposition of reactants or product. - Impurities in starting materials. | - Lower the reaction temperature and/or shorten the irradiation time.[6] - Ensure the purity of all reactants and solvents. |
| This troubleshooting guide is adapted from best practices in microwave chemistry.[6] |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the rapid generation of substituted 4-aminoquinolines. By leveraging the principles of direct, efficient heating, researchers can significantly shorten development timelines, improve yields, and access novel chemical entities with greater ease. The protocols and insights provided in this guide offer a validated framework for scientists to harness the power of microwave chemistry in the vital pursuit of new therapeutic agents.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave irradiation for the synthesis of quinoline scaffolds: a review | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. ijsat.org [ijsat.org]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Aminoquinoline-2-one as a nitric oxide synthase inhibitor
Application Notes & Protocols
Evaluating 4-Aminoquinoline-2-one as a Putative Nitric Oxide Synthase Inhibitor: Methodologies for In Vitro and Cellular Screening
Abstract Nitric oxide (NO) is a pivotal signaling molecule synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1][2][3] While essential for neurotransmission and vascular homeostasis, aberrant NO production, particularly by iNOS, is implicated in various inflammatory diseases and neuropathic pain.[4][5] This makes selective NOS inhibition a significant therapeutic strategy. The quinoline and quinolinone scaffolds have emerged as promising frameworks for developing potent and selective NOS inhibitors.[4][6] This guide provides a comprehensive framework for researchers and drug development professionals to assess the inhibitory potential of novel compounds, using this compound as an exemplar. We detail protocols for preparing the compound and evaluating its efficacy through both direct enzymatic and cell-based assays, with a focus on the reliable and widely adopted Griess colorimetric method for NO quantification.[7][8][9]
Introduction to Nitric Oxide Synthase and Inhibition
Nitric oxide synthases are complex dimeric enzymes that catalyze the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[2][3] This reaction requires multiple cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[2] The three isoforms share a high degree of homology in their active sites, presenting a significant challenge for the development of isoform-selective inhibitors.[5] However, subtle structural differences can be exploited to achieve selectivity, which is crucial for therapeutic applications to minimize off-target effects.
The overproduction of NO by iNOS during inflammatory responses can lead to tissue damage and contribute to the pathology of conditions like septic shock and arthritis.[5] Therefore, screening compounds for their ability to inhibit iNOS is a primary focus in drug discovery. 4-Aminoquinoline and its derivatives have a long history in medicinal chemistry, notably as antimalarial agents.[10][11][12] More recently, related structures have been identified as potent NOS inhibitors, making this compound a compound of interest for evaluation.[4][6]
The primary method for quantifying NOS activity in these protocols is the measurement of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[9][13] The Griess assay provides a simple, sensitive, and high-throughput compatible colorimetric method for this purpose.[8][14]
Signaling Pathway & Principle of Measurement
NOS enzymes are central to various physiological and pathological pathways. Their activation leads to the production of NO, a diffusible gas that signals primarily through the activation of soluble guanylate cyclase (sGC).
Caption: The Nitric Oxide Synthase (NOS) signaling pathway.
The Griess assay relies on a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo compound, which can be quantified by measuring its absorbance at approximately 540 nm.[7][8] Since biological systems produce both nitrite and nitrate (NO₃⁻), nitrate reductase is used to convert all nitrate in the sample to nitrite prior to the Griess reaction, ensuring the measurement of total NO production.[9][13]
Materials and Reagents
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Recombinant iNOS enzyme (human or murine)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (H4B)
-
Calmodulin
-
Dithiothreitol (DTT)
-
Nitrate Reductase
-
Griess Reagent Kit[14]:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
Nitrite Standard (e.g., Sodium Nitrite)
-
-
96-well flat-bottom microplates (clear)
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol 1: Preparation of Inhibitor Stock Solution
Rationale: Creating a concentrated stock solution in an appropriate solvent is the first critical step for accurate and reproducible inhibitor testing. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5-10 mg).
-
Dissolution: Dissolve the powder in pure, sterile DMSO to create a high-concentration stock solution, for example, 10 mM or 50 mM. Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.
-
Causality Note: It is critical to ensure the final concentration of DMSO in the assay (enzymatic or cellular) is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity. A vehicle control (buffer/medium with the same final DMSO concentration) must be included in all experiments.
-
Protocol 2: In Vitro Enzymatic Assay for Direct NOS Inhibition
Rationale: This assay directly measures the effect of the test compound on the catalytic activity of purified NOS enzyme. It is the primary screen to determine if the compound is a direct inhibitor and to calculate its potency (IC₅₀). The protocol is adapted from commercially available colorimetric NOS activity assay kits.[1][16]
Caption: Experimental workflow for the in vitro NOS enzymatic assay.
Procedure:
-
Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution in NOS Assay Buffer. Typical concentrations range from 0 µM to 100 µM. Add 50 µL of each standard to separate wells of the 96-well plate.[9]
-
Reaction Setup: In separate wells, prepare the following reactions (total volume 50 µL per well):
-
Blank: 50 µL NOS Assay Buffer.
-
Positive Control (No Inhibitor): Recombinant NOS enzyme, all cofactors (NADPH, H4B, etc.), L-arginine, and vehicle (DMSO).
-
Test Wells: Recombinant NOS enzyme, all cofactors, L-arginine, and varying concentrations of this compound.
-
-
Initiate Reaction: Add the NOS enzyme to the wells to start the reaction.
-
Enzymatic Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.[9]
-
Nitrate Reduction: Stop the enzymatic reaction and proceed to the nitrate reduction step. Add 10 µL of Nitrate Reductase and 10 µL of its cofactor (NADPH) to each well (standards and samples). Incubate at room temperature for 20 minutes.[9]
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells, mix gently, and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of NED solution (Griess Reagent II) to all wells, mix, and incubate for 10 minutes at room temperature, protected from light. A magenta color will develop.[9]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
Protocol 3: Cell-Based Assay for iNOS Inhibition in Macrophages
Rationale: This assay assesses the inhibitor's ability to cross the cell membrane and act in a complex intracellular environment. RAW 264.7 macrophages are an excellent model as they do not constitutively express iNOS but can be stimulated with LPS and IFN-γ to produce large amounts of NO, providing a robust system for measuring inhibition.[6]
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well plate at a density of 5-10 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Inhibitor Pre-treatment: Remove the old medium. Add fresh, serum-free medium containing serial dilutions of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Causality Note: Pre-treatment allows the inhibitor to enter the cells before iNOS expression is induced, providing a more accurate measure of its inhibitory potential.
-
-
iNOS Induction: Add iNOS-inducing stimuli, typically LPS (100-200 ng/mL) and IFN-γ (10-100 ng/mL), to all wells except the negative control (unstimulated cells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, iNOS is expressed and produces NO, which accumulates in the medium as nitrite.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well for nitrite analysis.
-
Nitrite Measurement: Perform the Griess assay on the collected supernatant as described in Protocol 2 (Steps 1, 5-8), using fresh culture medium to prepare the nitrite standard curve.
Data Analysis and Interpretation
Caption: Workflow for data analysis and IC₅₀ determination.
-
Standard Curve: Subtract the absorbance of the blank well from all standard and sample readings. Plot the corrected absorbance values of the nitrite standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid assay).
-
Calculate Nitrite Concentration: Use the equation from the standard curve to calculate the concentration of nitrite in each experimental sample from its corrected absorbance value.
-
Calculate Percent Inhibition: Determine the percentage of NOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite_Inhibitor / Nitrite_VehicleControl)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce NOS activity by 50%.
Example Data Presentation:
| This compound [µM] | Mean A540 (Corrected) | [Nitrite] (µM) | % Inhibition |
| 0 (Vehicle Control) | 0.850 | 42.5 | 0% |
| 0.1 | 0.765 | 38.3 | 9.9% |
| 1 | 0.595 | 29.8 | 29.9% |
| 10 | 0.430 | 21.5 | 49.4% |
| 50 | 0.213 | 10.7 | 74.8% |
| 100 | 0.105 | 5.3 | 87.5% |
References
- 1. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 13. eaglebio.com [eaglebio.com]
- 14. bowdish.ca [bowdish.ca]
- 15. csstc.org [csstc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay: A Comprehensive Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing an in vitro nitric oxide synthase (NOS) inhibition assay. It moves beyond a simple recitation of steps to explain the underlying biochemical principles, ensuring a robust and reliable experimental setup.
Introduction: The Significance of Nitric Oxide Synthase
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] The production of this transient gaseous molecule is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[2][4]
In mammals, three distinct NOS isoforms have been identified:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in cell communication and signaling.[2][4][5]
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, typically in response to immunological stimuli, producing large amounts of NO for host defense.[4][6]
-
Endothelial NOS (eNOS or NOS3): Located in the endothelium, the NO it produces is vital for regulating vascular tone and blood pressure.[4][6]
Given the diverse roles of NO, dysregulation of NOS activity is implicated in numerous pathological conditions. Overproduction of NO by iNOS can lead to inflammation and septic shock, while insufficient eNOS activity can contribute to hypertension and atherosclerosis. Consequently, the specific inhibition of NOS isoforms has emerged as a promising therapeutic strategy for a wide range of diseases, making in vitro inhibition assays an essential tool in drug discovery and biomedical research.[7][8][9]
Assay Principle: From NO Production to Colorimetric Detection
The direct measurement of NO is challenging due to its short half-life. Therefore, most NOS activity assays, including this one, rely on the quantification of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[10][11][12]
The overall process can be broken down into two main stages:
Stage 1: The NOS Enzymatic Reaction NOS enzymes catalyze a complex five-electron oxidation of the amino acid L-arginine to produce L-citrulline and nitric oxide.[4][6] This reaction is dependent on several essential cofactors.[2][9]
-
Flavins (FAD and FMN): Act as electron shuttles within the enzyme's reductase domain.[2][6][13]
-
Tetrahydrobiopterin (BH₄): A critical cofactor for enzyme dimerization and proper electron transfer.[6][14]
-
Heme: Located in the oxygenase domain, it is the site of L-arginine oxidation.[6][13]
-
Calmodulin/Ca²⁺: Required for the activation of nNOS and eNOS isoforms.[6][15] iNOS activity is calcium-independent.
Test compounds (potential inhibitors) are introduced during this stage to assess their ability to interfere with this enzymatic conversion.
Stage 2: Nitrite Detection via the Griess Reaction The NO produced in the first stage spontaneously oxidizes to nitrite and nitrate.[1][12] To accurately measure total NO production, nitrate is first enzymatically converted to nitrite using nitrate reductase.[12][16] The total nitrite concentration is then quantified using the Griess reagent.[11][17][18] The Griess reaction is a two-step diazotization process:
-
In an acidic environment, sulfanilamide (Griess Reagent I) reacts with nitrite to form a diazonium salt.[1][19]
-
This salt then couples with N-(1-naphthyl)ethylenediamine (Griess Reagent II) to produce a vibrant pink-red azo dye.[1][19]
The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[11][16][20]
Visualizing the Workflow
The following diagram illustrates the complete experimental workflow, from the enzymatic reaction to the final colorimetric readout.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple compounds.
Required Materials and Reagents
-
Enzymes:
-
Recombinant inducible NOS (iNOS) or endothelial NOS (eNOS).
-
Nitrate Reductase.
-
-
Substrates & Cofactors:
-
L-Arginine
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
Calmodulin (required for eNOS/nNOS)
-
Calcium Chloride (CaCl₂) (required for eNOS/nNOS)
-
-
Reagents for Griess Assay:
-
Sulfanilamide
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)
-
Phosphoric Acid or Hydrochloric Acid
-
-
Controls:
-
Buffers & Consumables:
-
Tris-HCl or HEPES buffer (pH ~7.4)
-
Ultrapure water
-
96-well clear, flat-bottom microplates
-
Microcentrifuge tubes
-
Multichannel pipettor
-
Spectrophotometric microplate reader
-
Reagent Preparation
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4): Prepare and keep on ice.
-
L-Arginine Stock (e.g., 10 mM): Dissolve in ultrapure water. Store in aliquots at -20°C.
-
NADPH Stock (e.g., 10 mM): Dissolve in NOS Assay Buffer immediately before use. NADPH is unstable in solution. Keep on ice.
-
Cofactor Mix (10X): Prepare a concentrated mix in NOS Assay Buffer containing FAD, FMN, and BH₄. For eNOS/nNOS, also include CaCl₂ and Calmodulin. Protect from light and store on ice. Rationale: Creating a master mix ensures consistent addition of all necessary cofactors to each reaction and minimizes pipetting errors.
-
Nitrite Standard Stock (1 mM): Dissolve sodium nitrite in ultrapure water. This stock will be used to generate a standard curve.
-
Griess Reagent:
-
Component A (Sulfanilamide): 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B (NED): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in ultrapure water.
-
Store both components protected from light at 4°C. Note: Some protocols call for mixing the components immediately before use.[23] Check manufacturer guidelines or optimize for stability.
-
Step-by-Step Assay Procedure
-
Prepare Nitrite Standard Curve:
-
In a 96-well plate, perform serial dilutions of the 1 mM Nitrite Standard Stock with NOS Assay Buffer to create standards ranging from approximately 1 µM to 100 µM.
-
Include a blank well containing only NOS Assay Buffer.
-
The final volume in each well should be 100 µL.
-
-
Set up the NOS Inhibition Reaction:
-
In separate microcentrifuge tubes or a separate 96-well plate, prepare the reaction mixtures. A typical final reaction volume is 50-100 µL.
-
Establish Controls:
-
100% Activity Control (No Inhibitor): NOS enzyme, cofactors, substrate, and vehicle (e.g., DMSO, water) used to dissolve the test compounds.
-
Background Control (No Enzyme): All components except the NOS enzyme. This accounts for any contaminating nitrite in the reagents.
-
Positive Control: NOS enzyme, cofactors, substrate, and a known inhibitor (e.g., L-NAME) at a concentration known to cause significant inhibition.
-
-
Set up Test Wells: Add NOS enzyme, cofactors, substrate, and the test compound at various concentrations.
-
The table below provides an example setup for a 100 µL final reaction volume.
-
| Component | Volume (µL) | Final Concentration | Purpose |
| NOS Assay Buffer | Up to 100 | - | Vehicle and volume adjustment |
| 10X Cofactor Mix | 10 | 1X | Provides essential cofactors |
| Test Compound/Vehicle/Inhibitor | 10 | Variable | To test for NOS inhibition |
| Recombinant NOS Enzyme | 10 | e.g., 0.1 U/mL | The catalyst for NO production |
| 10 mM L-Arginine | 10 | 1 mM | The substrate for the enzyme |
-
Develop and Read the Griess Reaction:
-
Stop the Enzymatic Reaction: While not always necessary as the Griess reagent is acidic, some protocols add a stop buffer.[15]
-
Nitrate Reduction: Add Nitrate Reductase and sufficient NADPH to each well (including standards) and incubate as per the manufacturer's instructions (e.g., 20-30 minutes at 37°C) to convert all nitrate to nitrite.[12]
-
Add Griess Reagents: Add 50 µL of Griess Reagent Component A to all wells. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B to all wells.
-
Incubate: Allow the color to develop for 10-15 minutes at room temperature, protected from light.
-
Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.[3]
-
Data Analysis and Interpretation
-
Generate the Standard Curve:
-
Subtract the absorbance of the blank well from the absorbance of all nitrite standard wells.
-
Plot the background-subtracted absorbance (Y-axis) against the known nitrite concentration (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a reliable curve).
-
-
Calculate Nitrite Concentration in Samples:
-
Subtract the absorbance of the Background Control (No Enzyme) well from all experimental wells (100% Activity, Positive Control, and Test Compound wells).
-
Use the standard curve equation to calculate the concentration of nitrite produced in each well.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of NOS inhibition for each test compound concentration using the following formula:
% Inhibition = [ (NO₂⁻ in 100% Activity Control - NO₂⁻ in Test Well) / (NO₂⁻ in 100% Activity Control) ] x 100
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce NOS activity by 50%.
-
Quality Control and Troubleshooting
A robust assay requires careful quality control. The following table outlines common issues and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal | - Nitrite contamination in buffers or water. - Spontaneous L-arginine degradation. | - Use freshly prepared, high-purity reagents and ultrapure water. - Run a "No Enzyme" control for proper background subtraction. |
| Low Signal / Low Activity | - Inactive enzyme (improper storage/handling). - Degradation of essential cofactors (NADPH, BH₄). - Sub-optimal incubation time or temperature. | - Aliquot enzyme and avoid repeated freeze-thaw cycles. - Prepare NADPH and BH₄ solutions fresh. - Optimize incubation time to ensure the reaction is in the linear phase. |
| Poor Standard Curve (R² < 0.99) | - Inaccurate pipetting during serial dilutions. - Instability of Griess reagent. | - Use calibrated pipettes and ensure proper mixing. - Prepare Griess reagent fresh or store properly protected from light. |
| Inconsistent Replicates | - Pipetting errors. - Incomplete mixing in wells. - Edge effects in the 96-well plate. | - Ensure careful and consistent pipetting technique. - Gently tap the plate to mix after adding reagents. - Avoid using the outermost wells of the plate if edge effects are suspected. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. journalijdr.com [journalijdr.com]
- 18. Griess reagent system: Significance and symbolism [wisdomlib.org]
- 19. Griess test - Wikipedia [en.wikipedia.org]
- 20. assaygenie.com [assaygenie.com]
- 21. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mjas.analis.com.my [mjas.analis.com.my]
The Application of Kynurenamine Derivatives in Neuroinflammation Studies
<APPLICATION NOTE & PROTOCOLS >
Abstract
Neuroinflammation is a critical underlying factor in a host of central nervous system (CNS) disorders. The kynurenine pathway (KP) of tryptophan metabolism has emerged as a key regulator of this process, producing several neuroactive metabolites.[1] Among these, kynurenic acid (KYNA) and its derivatives are gaining significant attention for their therapeutic potential. This guide provides a comprehensive overview of the mechanisms of action for kynurenamine derivatives and delivers detailed protocols for their application in both in vitro and in vivo models of neuroinflammation, empowering researchers to effectively investigate these promising compounds.
Introduction: Neuroinflammation and the Kynurenine Pathway
Neuroinflammation is the inflammatory response within the brain or spinal cord, mediated by resident immune cells like microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation contributes to neuronal damage in neurodegenerative diseases, psychiatric disorders, and traumatic brain injury.[2][3]
The kynurenine pathway (KP) is a major catabolic route for the essential amino acid tryptophan.[4] During inflammation, pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) strongly upregulate indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting enzyme of the KP.[1][3] This shunts tryptophan metabolism towards producing a series of biologically active metabolites, including kynurenine (KYN), the neuroprotective kynurenic acid (KYNA), and the neurotoxic quinolinic acid (QUIN).[5][6] An imbalance between the neuroprotective (KYNA-producing) and neurotoxic (QUIN-producing) branches of the pathway is implicated in the pathology of numerous CNS diseases.[5][6]
Kynurenamine and its synthetic derivatives represent a class of compounds designed to leverage the protective effects of KYNA, often with improved potency, stability, or blood-brain barrier permeability.[7][8]
Mechanisms of Anti-Neuroinflammatory Action
Kynurenamine derivatives primarily exert their anti-inflammatory effects through the activation of specific cellular receptors that modulate immune responses.
-
Aryl Hydrocarbon Receptor (AhR) Activation: KYNA and many of its derivatives are potent endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][10][11] Upon binding, the AhR-ligand complex translocates to the nucleus, where it can modulate the expression of genes involved in inflammation.[12] AhR activation has been shown to suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory cellular phenotype.[9][13]
-
G-Protein Coupled Receptor 35 (GPR35) Agonism: GPR35 is highly expressed on immune cells, including microglia.[13][14] KYNA is a known agonist of GPR35.[7][15] Activation of GPR35 can inhibit inflammatory pathways and has demonstrated neuroprotective effects in models of Parkinson's disease by mitigating neuroinflammation.[14][16][17] The effects can be complex, as GPR35 may have both pro- and anti-inflammatory roles depending on the context.[18]
-
NMDA Receptor Antagonism: While a central mechanism in excitotoxicity, KYNA's role as a broad-spectrum antagonist of ionotropic glutamate receptors (like the NMDA receptor) also contributes to reducing inflammatory cascades that are often coupled with excitotoxic insults.[5][19]
The interplay of these mechanisms allows kynurenamine derivatives to potently suppress the activation of microglia and astrocytes, reduce the secretion of pro-inflammatory mediators, and protect neurons from inflammatory damage.
Figure 1: Simplified signaling pathway for kynurenamine derivatives in immune cells.
Application in In Vitro Neuroinflammation Models
In vitro models are essential for initial screening, dose-response analysis, and mechanistic studies. Primary microglia or immortalized cell lines (e.g., BV-2) are commonly used. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4) and is widely used to create a neuroinflammatory state.[20][21]
Key Experimental Readouts
| Parameter | Method | Purpose |
| Cytokine Secretion | ELISA, Multiplex Assay | Quantify levels of TNF-α, IL-6, IL-1β (pro-inflammatory) and IL-10 (anti-inflammatory) in culture supernatant. |
| Nitric Oxide (NO) | Griess Reagent Assay | Measure the production of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). |
| Protein Expression | Western Blot, Immunofluorescence | Analyze the expression and activation of key signaling proteins (e.g., p-NF-κB, Iba1, GFAP, iNOS, COX-2). |
| Cell Viability | MTT, LDH Assay | Assess the cytotoxic effects of the treatment and the protective effects of the derivative against inflammatory insults. |
| Gene Expression | qRT-PCR | Measure mRNA levels of inflammatory genes. |
Detailed Protocol: Assessing Anti-Inflammatory Effects on LPS-Stimulated Microglia
This protocol provides a framework for evaluating a novel kynurenamine derivative's ability to suppress LPS-induced inflammation in a microglial cell line.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Kynurenamine derivative (dissolved in appropriate vehicle, e.g., DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for chosen readouts (e.g., ELISA kits, Griess Reagent, cell lysis buffer)
Workflow:
Figure 2: Experimental workflow for in vitro screening of kynurenamine derivatives.
Step-by-Step Procedure:
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 24-well plate for ELISA, 6-well plate for Western Blot) at a density that will achieve ~80% confluency after 24 hours.
-
Adherence: Incubate the cells at 37°C, 5% CO₂ for 24 hours.
-
Pre-treatment:
-
Prepare serial dilutions of your kynurenamine derivative in serum-free DMEM. A typical concentration range to screen is 1 µM to 100 µM.
-
Prepare a vehicle control (serum-free DMEM with the same final concentration of vehicle, e.g., 0.1% DMSO).
-
Carefully aspirate the old media and replace it with the media containing the derivative or vehicle.
-
Critical: Include a "media only" (negative control) and an "LPS only" (positive control) group that receive only serum-free media at this stage.
-
-
Incubation: Incubate the cells for 1-2 hours to allow for compound uptake and target engagement.
-
Inflammatory Stimulation:
-
Prepare a concentrated stock of LPS in serum-free DMEM.
-
Add LPS to all wells except the negative control group to achieve a final concentration of 100 ng/mL.[22]
-
-
Final Incubation: Incubate the plates for the desired duration. A 24-hour time point is standard for measuring accumulated cytokine secretion.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to pellet any detached cells, and store at -80°C for later analysis (ELISA, Griess assay).
-
Cell Lysates: Wash the remaining cells twice with ice-cold PBS. Add appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), scrape the cells, and collect the lysate. Store at -80°C for Western blot or qRT-PCR.
-
-
Analysis: Perform the desired assays according to the manufacturer's instructions. Normalize protein-based readouts to total protein concentration (BCA assay).
Application in In Vivo Neuroinflammation Models
In vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of kynurenamine derivatives in a whole-organism context. Systemic LPS administration is a common and robust model to induce systemic inflammation that results in a significant neuroinflammatory response.[23][24][25]
Detailed Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol describes the induction of neuroinflammation in mice and subsequent treatment with a kynurenamine derivative.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Kynurenamine derivative
-
Sterile saline (0.9% NaCl)
-
Appropriate vehicle for derivative administration (e.g., saline, 5% DMSO in saline)
-
Anesthetics
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (minimum n=6-8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Derivative + LPS
-
-
Derivative Administration: Administer the kynurenamine derivative (or its vehicle) via the desired route (e.g., intraperitoneal (i.p.) injection, oral gavage). The timing is critical; administration is often performed 30-60 minutes before the LPS challenge.
-
LPS Challenge: Administer LPS via i.p. injection. A commonly used dose is 1-5 mg/kg body weight.[23][25] The saline control group receives an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals for signs of sickness (e.g., lethargy, piloerection). These are expected in the LPS-treated groups.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice under deep anesthesia.
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis.
-
Brain Dissection: Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Immediately snap-freeze tissue in liquid nitrogen for biochemical analysis (ELISA, Western, PCR) or fix in 4% paraformaldehyde for immunohistochemistry.
-
-
Analysis:
-
Biochemical: Homogenize brain tissue to measure cytokine levels, protein expression (Iba1 for microglia activation), etc.
-
Histological: Prepare brain slices and perform immunohistochemistry to visualize and quantify microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Conclusion
Kynurenamine derivatives are a versatile class of molecules for probing the intricate role of the kynurenine pathway in neuroinflammation. By acting on key immunomodulatory receptors like AhR and GPR35, these compounds offer a powerful means to suppress inflammatory cascades in both cellular and animal models. The protocols outlined in this guide provide a robust starting point for researchers to investigate the therapeutic potential of these derivatives in the context of CNS disorders driven by chronic neuroinflammation.
References
- 1. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The kynurenine pathway in traumatic brain injuries and concussion [frontiersin.org]
- 4. neurologycongress.com [neurologycongress.com]
- 5. sjzsyj.com.cn [sjzsyj.com.cn]
- 6. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kynurenic Acid and Its Synthetic Derivatives Protect Against Sepsis-Associated Neutrophil Activation and Brain Mitochondrial Dysfunction in Rats [frontiersin.org]
- 8. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in Kynurenic Acid-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gpr35 Expression Mitigates Neuroinflammation and Enriches Gut Lactobacillus to Relieve Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gpr35 Expression Mitigates Neuroinflammation and Enriches Gut Lactobacillus to Relieve Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 21. karger.com [karger.com]
- 22. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Measuring the Biological Activity of 4-Aminoquinoline-2-ones: A Guide to Cell-Based Assays
Introduction: The Therapeutic Potential of the 4-Aminoquinoline-2-one Scaffold
The this compound core structure represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities.[1][2] Historically, the related 4-aminoquinoline scaffold has been the cornerstone of antimalarial therapy, with drugs like chloroquine saving countless lives.[3][4] Modern research has expanded the therapeutic landscape for this class of molecules, revealing potent activities against other parasitic diseases like leishmaniasis, as well as significant potential in oncology through the inhibition of key cellular enzymes such as topoisomerases.[1][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The focus will be on three key areas of activity demonstrated by this chemical class:
-
Antimalarial Activity: Assessing the inhibition of Plasmodium falciparum growth.
-
Leishmanicidal Activity: Measuring the effect on intracellular Leishmania amastigotes.
-
Topoisomerase I Inhibition: Determining the ability to stabilize the Topoisomerase I-DNA cleavage complex in cancer cells.
By understanding the principles and following the detailed protocols outlined below, researchers can effectively screen and characterize their this compound compounds, accelerating the journey from chemical synthesis to potential therapeutic application.
Section 1: Antimalarial Activity Assessment
The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[7][8] This leads to a toxic buildup of free heme, ultimately killing the parasite. A robust and high-throughput method to assess this downstream effect is to measure the overall inhibition of parasite proliferation within red blood cells. The SYBR® Green I-based fluorescence assay is a widely adopted, simple, and cost-effective method for this purpose.[9][10] It relies on the fluorescent dye SYBR® Green I, which intercalates with DNA, to quantify the proliferation of the parasite within host erythrocytes.
Workflow for Antimalarial SYBR® Green I Assay
Caption: Workflow of the SYBR® Green I antimalarial assay.
Protocol 1: Plasmodium falciparum Growth Inhibition Assay (SYBR® Green I)
This protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant, e.g., K1 strain) synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with Albumax I, hypoxanthine, and gentamicin).
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR® Green I nucleic acid gel stain (10,000x concentrate in DMSO).
-
This compound test compounds and control drugs (e.g., Chloroquine, Artemisinin).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Parasite Culture Preparation:
-
Start with a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%.
-
Prepare a parasite suspension in complete medium with a final hematocrit of 2%.
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound compounds in complete medium in a separate dilution plate. A typical starting concentration is 100 µM, with 10-point, 2-fold dilutions.
-
Include wells for a positive control (e.g., Chloroquine), a negative control (untreated, vehicle only), and a background control (uninfected erythrocytes).
-
Transfer 100 µL of the diluted compounds to the corresponding wells of the black, clear-bottom assay plate.
-
-
Assay Initiation:
-
Add 100 µL of the prepared parasite suspension (0.5% parasitemia, 2% hematocrit) to each well, except for the background control wells (add uninfected erythrocytes instead).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, hypoxic incubator (5% CO₂, 5% O₂, 90% N₂). This duration allows for approximately 1.5-2 cycles of parasite replication.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I Lysis Buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (final concentration of 2x).
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I Lysis Buffer to each well.
-
Seal the plate and incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Reading:
-
Read the fluorescence on a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control wells.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of parasite growth is inhibited).
-
| Parameter | Recommended Value | Rationale |
| Cell Type | P. falciparum in human RBCs | Physiologically relevant host-parasite system. |
| Assay Format | 96-well plate | Suitable for screening multiple compounds and concentrations. |
| Incubation Time | 72 hours | Allows for sufficient parasite replication for a robust signal window. |
| Readout | SYBR® Green I Fluorescence | Directly correlates with the amount of parasite DNA, hence proliferation. |
| Primary Endpoint | IC₅₀ (50% Inhibitory Concentration) | Standard metric for quantifying compound potency. |
Section 2: Leishmanicidal Activity Assessment
4-Aminoquinolines have demonstrated significant activity against Leishmania species, the causative agents of leishmaniasis.[5][12] The clinically relevant form of the parasite is the amastigote, which resides and replicates within host macrophages. Therefore, a cell-based assay using an intracellular amastigote model is the gold standard for screening potential leishmanicidal drugs.[13] The parasite-rescue and transformation assay is a reliable method that measures the number of viable amastigotes capable of transforming back into the promastigote stage after drug treatment.[14]
Workflow for Leishmanicidal Parasite-Rescue Assay
Caption: Workflow of the intracellular leishmanicidal assay.
Protocol 2: Intracellular Leishmania donovani Amastigote Assay
This protocol describes the infection of a human monocytic cell line (THP-1) and subsequent drug treatment to evaluate leishmanicidal activity.[14]
Materials:
-
THP-1 human acute monocytic leukemia cell line.
-
Leishmania donovani promastigotes.
-
Complete THP-1 Culture Medium: RPMI-1640, 10% heat-inactivated FBS, penicillin/streptomycin.
-
Promastigote Culture Medium (e.g., M199).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
This compound test compounds and control drug (e.g., Amphotericin B).
-
Resazurin sodium salt (alamarBlue®).
-
Sterile 96-well flat-bottom tissue culture plates.
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete THP-1 medium.
-
Add PMA to a final concentration of 25-50 ng/mL to induce differentiation into adherent, non-dividing macrophages.[14]
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Macrophage Infection:
-
After differentiation, gently wash the adherent macrophages twice with warm, serum-free RPMI-1640.
-
Infect the macrophages by adding 100 µL of stationary-phase L. donovani promastigotes (at a parasite-to-macrophage ratio of 10:1) to each well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for phagocytosis and transformation into amastigotes.[14]
-
-
Drug Treatment:
-
Wash the infected macrophages three times with warm, serum-free RPMI to remove any remaining extracellular promastigotes.
-
Add 200 µL of fresh complete THP-1 medium containing serial dilutions of the this compound compounds.
-
Include positive (Amphotericin B) and negative (vehicle) controls.
-
Incubate for a further 48 hours at 37°C, 5% CO₂.[14]
-
-
Amastigote Rescue and Transformation:
-
Carefully aspirate the medium from the wells.
-
Lyse the macrophages by adding 50 µL of 0.05% Sodium Dodecyl Sulfate (SDS) for 30 seconds.
-
Immediately neutralize the SDS and provide nutrients for transformation by adding 150 µL of promastigote culture medium.
-
Transfer the plates to a 26°C incubator for 72 hours to allow viable amastigotes to transform into promastigotes and replicate.
-
-
Quantification of Viable Parasites:
-
Add 20 µL of resazurin (0.125 mg/mL) to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure fluorescence (Ex: 560nm, Em: 590nm) or absorbance (570nm with a reference at 600nm).
-
-
Data Analysis:
-
Calculate the percentage of parasite viability for each concentration relative to the untreated controls.
-
Determine the IC₅₀ value by plotting the results and fitting to a dose-response curve.
-
Simultaneously, assess compound toxicity against uninfected, differentiated THP-1 cells to determine a selectivity index (SI = IC₅₀ for host cells / IC₅₀ for parasites).
-
| Parameter | Recommended Value | Rationale |
| Host Cell | Differentiated THP-1 Cells | Provides a consistent, non-dividing human macrophage model.[14] |
| Parasite | Leishmania donovani | Causative agent of visceral leishmaniasis, a key therapeutic target. |
| Infection Ratio | 10:1 (Parasite:Macrophage) | Ensures a high rate of infection for a robust assay window. |
| Readout | Resazurin Metabolism | Measures the metabolic activity of rescued, viable parasites. |
| Primary Endpoint | IC₅₀ and Selectivity Index (SI) | Quantifies potency against the parasite and specificity versus the host cell. |
Section 3: Topoisomerase I Inhibition Assessment
Beyond their anti-infective properties, 4-aminoquinoline derivatives have emerged as potent anticancer agents, with some acting as topoisomerase inhibitors.[15] Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[16] Topoisomerase "poisons" act by trapping the enzyme in a covalent complex with DNA (the "cleavage complex"), leading to DNA strand breaks and triggering apoptosis.[6] A key cell-based method to identify such poisons is the in vivo complex of enzyme (ICE) assay, which quantifies the amount of Top1 covalently bound to genomic DNA in treated cells.
Workflow for Cellular Topoisomerase I (ICE) Assay
Caption: Workflow of the In Vivo Complex of Enzyme (ICE) Assay.
Protocol 3: In Vivo Complex of Enzyme (ICE) Assay
This protocol is a gold-standard method for confirming that a compound acts as a topoisomerase poison within a cellular context.
Materials:
-
Human cancer cell line (e.g., K562 chronic myeloid leukemia cells).
-
Cell culture medium and supplements.
-
This compound test compound and control Top1 poison (e.g., Camptothecin).
-
Lysis Buffer: 1% (w/v) Sarkosyl in 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
Cesium Chloride (CsCl) solutions (e.g., 4M and 2M in lysis buffer).
-
Ultracentrifuge and appropriate tubes (e.g., Beckman SW55 Ti rotor).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for Topoisomerase I.
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Procedure:
-
Cell Treatment:
-
Culture K562 cells to a density of approximately 0.5-1 x 10⁶ cells/mL.
-
Treat cells with various concentrations of the this compound compound or camptothecin (positive control) for 30-60 minutes at 37°C. Include a vehicle-treated control.
-
-
Cell Lysis and DNA Shearing:
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet directly by adding 1 mL of Lysis Buffer and vortexing vigorously. The Sarkosyl lyses the cells and denatures non-covalently bound proteins.
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle 5-10 times. This reduces viscosity.
-
-
Cesium Chloride Gradient Ultracentrifugation:
-
Prepare a CsCl step gradient in an ultracentrifuge tube. Carefully layer 2 mL of the 2M CsCl solution over 2 mL of the 4M CsCl solution.
-
Carefully layer the 1 mL cell lysate on top of the gradient.
-
Centrifuge at high speed (e.g., 45,000 rpm in an SW55 Ti rotor) for 20-24 hours at 20°C.
-
Principle: During centrifugation, the dense CsCl forms a gradient. The high-density genomic DNA, along with any covalently attached proteins (the Top1 cleavage complex), will pellet at the bottom of the tube. Free proteins, which have a much lower buoyant density, will remain in the upper fractions of the gradient.
-
-
Sample Processing:
-
Carefully remove the supernatant.
-
Wash the pellet with a suitable buffer (e.g., 10 mM Tris-HCl) to remove residual CsCl.
-
Resuspend the pellet in SDS-PAGE sample buffer and heat to 95°C for 10 minutes to release the protein from the DNA.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against Topoisomerase I.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image of the blot using a chemiluminescence imager.
-
Quantify the band intensity for Top1 in each lane. An increase in the Top1 band intensity in the drug-treated samples compared to the vehicle control indicates the stabilization of the Top1-DNA cleavage complex, confirming the compound acts as a Top1 poison.
-
| Parameter | Recommended Value | Rationale |
| Cell Type | Human Cancer Cell Line (e.g., K562) | Relevant model for anticancer drug screening. |
| Assay Principle | Buoyant Density Centrifugation | Gold-standard method to separate covalent DNA-protein complexes from free protein. |
| Treatment Time | 30-60 minutes | Sufficient to induce measurable complex formation for most Top1 poisons. |
| Readout | Western Blot for Topoisomerase I | Specific and quantitative detection of the trapped enzyme. |
| Primary Endpoint | Increase in Top1 in DNA fraction | Direct evidence of a topoisomerase poison mechanism of action. |
Conclusion and Future Directions
The cell-based assays detailed in this guide provide a robust framework for characterizing the biological activity of novel this compound compounds. By employing these physiologically relevant models, researchers can gain crucial insights into the potency and mechanism of action of their molecules. The SYBR® Green I assay offers a high-throughput method for initial screening of antimalarial activity, while the intracellular Leishmania assay provides a more complex but essential evaluation of leishmanicidal potential and host cell selectivity. Finally, the ICE assay serves as a definitive tool to confirm a topoisomerase I poisoning mechanism for anticancer candidates.
Successful identification of active compounds in these primary assays should be followed by more in-depth secondary assays, such as mechanism of action deconvolution studies, in vivo efficacy testing in animal models, and comprehensive ADME/Tox profiling. The strategic application of the protocols described herein will undoubtedly empower researchers to efficiently identify and advance promising this compound derivatives in the drug discovery pipeline.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 12. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Testing 4-Aminoquinoline-2-one Analogs
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Analogs of this core structure, specifically 4-Aminoquinoline-2-ones, are of significant interest due to their potential therapeutic applications in a range of diseases, including malaria, cancer, and inflammatory disorders.[3][4][5] The transition from promising in vitro data to a viable clinical candidate hinges on a meticulously designed and executed in vivo experimental plan. These studies are essential to understand the compound's behavior in a complex biological system, providing critical insights into its pharmacokinetic profile, safety, and efficacy.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vivo studies for novel 4-Aminoquinoline-2-one analogs. It emphasizes a logic-driven approach, grounded in scientific integrity and ethical considerations, to maximize the value of preclinical animal studies.
I. Pre-Experimental Considerations: Laying the Groundwork for Success
Before embarking on any animal studies, a thorough understanding of the test compound and the disease context is paramount. This initial phase is critical for designing a study that is both scientifically sound and ethically responsible.
Characterization of this compound Analogs
A comprehensive profile of the analog(s) to be tested is the foundation of a successful in vivo study. This includes:
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa will influence formulation development and absorption. Poorly water-soluble compounds are common in drug discovery and require specialized formulation strategies to ensure adequate bioavailability for oral administration.[8][9][10]
-
In Vitro Potency and Selectivity: Data from cell-based assays will inform the selection of starting doses and the therapeutic window.
-
In Vitro Metabolism: Studies using liver microsomes can provide early insights into metabolic stability and potential drug-drug interactions.[11]
Formulation Development for In Vivo Administration
The method of delivering the compound to the animal is a critical variable that can significantly impact experimental outcomes. For poorly soluble this compound analogs, appropriate formulation is key to achieving sufficient exposure.
Common Formulation Strategies:
| Formulation Type | Description | Advantages | Disadvantages |
| Solution | The compound is fully dissolved in a vehicle. | Ensures immediate bioavailability. | Limited by the compound's solubility. |
| Suspension | The solid compound is dispersed in a liquid vehicle. | Can accommodate higher doses of poorly soluble compounds. | Particle size and stability can affect absorption. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions.[12] | Can significantly enhance the absorption of lipophilic compounds. | More complex to prepare and characterize. |
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict adherence to ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the experimental design.[13][14]
-
Replacement: Utilize in vitro or in silico models whenever possible to answer specific research questions before moving to in vivo studies.
-
Reduction: Employ robust statistical methods to determine the minimum number of animals required to obtain meaningful data.
-
Refinement: Optimize experimental procedures to minimize animal pain and distress. This includes appropriate housing, handling, and administration techniques.
Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) before initiating any studies.[14] International guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for preclinical safety testing.[15]
II. Pharmacokinetic (PK) Studies: Understanding the ADME Profile
Pharmacokinetic studies are fundamental to understanding how an organism processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). This information is crucial for interpreting efficacy and toxicology data.
PK Study Design
A typical PK study involves administering the this compound analog to a small cohort of animals (often rodents) and collecting blood samples at various time points.
Key Parameters to Determine:
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Protocol: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic parameters of a this compound analog following a single oral or intravenous administration.
Materials:
-
This compound analog
-
Appropriate formulation vehicle
-
Male or female CD-1 mice (8-10 weeks old)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the study.
-
Dose Preparation: Prepare the dosing formulation at the desired concentration.
-
Dosing:
-
Oral (PO): Administer a single dose of the compound via oral gavage.
-
Intravenous (IV): Administer a single dose via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters.
III. Toxicology Studies: Assessing the Safety Profile
Toxicology studies are essential to identify potential adverse effects of a new chemical entity and to determine a safe dose range for further studies.[6][16][17] These studies can range from acute single-dose assessments to longer-term repeated-dose studies.
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
The initial safety assessment typically involves a dose range-finding study to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.
Protocol: Acute Toxicity Study in Rodents
Objective: To evaluate the short-term toxicity of a this compound analog and determine the MTD.
Materials:
-
This compound analog
-
Formulation vehicle
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
Standard laboratory equipment for animal observation and weighing
Procedure:
-
Group Allocation: Assign animals to different dose groups, including a vehicle control group.
-
Dosing: Administer single doses of the compound at increasing concentrations to the respective groups.
-
Clinical Observations: Monitor the animals closely for signs of toxicity (e.g., changes in behavior, appearance, and body weight) at regular intervals for up to 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any organ abnormalities.
-
Data Analysis: Determine the MTD based on the observed clinical signs and pathological findings.
Preliminary Repeat-Dose Toxicology
Following the acute toxicity assessment, a sub-acute or sub-chronic repeat-dose study may be conducted to evaluate the effects of longer-term exposure. These studies provide valuable information on target organ toxicity and inform the design of pivotal GLP toxicology studies required for IND submission.[6][16]
IV. Efficacy Studies: Demonstrating Therapeutic Potential
Efficacy studies are designed to assess the therapeutic effect of the this compound analog in a relevant animal model of the target disease.[18] The choice of model is critical and should closely mimic the human disease state.
Selection of an Appropriate Animal Model
The selection of the animal model depends on the intended therapeutic indication for the this compound analog.
Potential Therapeutic Areas and Corresponding Models:
| Therapeutic Area | Animal Model(s) |
| Malaria | Plasmodium berghei-infected mice.[3][19][20][21][22][23] |
| Cancer | Xenograft models (subcutaneous or orthotopic implantation of human cancer cells in immunocompromised mice) or syngeneic models (implantation of murine tumor cells in immunocompetent mice).[24][25][26][27] |
| Inflammation | Carrageenan-induced paw edema, xylene-induced ear edema, or collagen-induced arthritis models.[4][28][29] |
Protocol: In Vivo Efficacy in a Malaria Mouse Model (P. berghei)
Objective: To evaluate the antimalarial efficacy of a this compound analog in mice infected with Plasmodium berghei.
Materials:
-
This compound analog
-
Formulation vehicle
-
Plasmodium berghei ANKA strain
-
BALB/c mice
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice with P. berghei via intraperitoneal injection of infected red blood cells.
-
Group Allocation: Randomize the infected mice into treatment and control groups.
-
Treatment: Begin treatment on a specified day post-infection (e.g., day 3). Administer the this compound analog and a vehicle control daily for a set duration (e.g., 4 days). A positive control group treated with a known antimalarial drug (e.g., chloroquine) should also be included.
-
Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Survival Monitoring: Record the survival of the mice daily.
-
Data Analysis: Compare the parasitemia levels and survival rates between the treatment and control groups to determine the efficacy of the compound.
Protocol: In Vivo Efficacy in a Cancer Xenograft Model
Objective: To assess the anti-tumor activity of a this compound analog in a human tumor xenograft model.
Materials:
-
This compound analog
-
Formulation vehicle
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment: Administer the this compound analog and a vehicle control according to a predetermined schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
V. Data Interpretation and Next Steps
The data generated from these in vivo studies will provide a comprehensive profile of the this compound analog. A thorough analysis of the pharmacokinetic, toxicological, and efficacy data will inform the decision to advance the compound to the next stage of drug development, which may include more extensive preclinical safety studies and, ultimately, clinical trials.
Visualizations
Caption: High-level workflow for the in vivo assessment of this compound analogs.
References
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. future4200.com [future4200.com]
- 11. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 15. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 19. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 20. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 24. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. nuvisan.com [nuvisan.com]
- 27. championsoncology.com [championsoncology.com]
- 28. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 4-Aminoquinoline-Pyrimidine Hybrids as Antimalarial Agents
Introduction: A Multi-Target Strategy Against Malaria
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of fatalities annually.[1] The cornerstone of antimalarial chemotherapy has long been the 4-aminoquinoline scaffold, exemplified by chloroquine (CQ). However, its efficacy has been severely compromised by the widespread emergence of drug-resistant Plasmodium falciparum strains.[1][2] This escalating resistance necessitates the development of novel therapeutic strategies.
One of the most promising approaches is the design of hybrid molecules , where two or more pharmacophores with distinct mechanisms of action are covalently linked into a single chemical entity.[3][4][5] This strategy anticipates that the resulting conjugate may overcome resistance mechanisms, exhibit synergistic activity, and potentially delay the development of new resistance.
This guide focuses on the synthesis and evaluation of hybrids combining the 4-aminoquinoline core with a pyrimidine moiety. The rationale is to merge the primary mechanism of 4-aminoquinolines—inhibition of heme detoxification in the parasite's food vacuole—with the diverse biological activities of pyrimidines, which are known to target other essential parasitic pathways, such as nucleotide synthesis.[2][3][6][7] These hybrids have demonstrated potent, nanomolar-range activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum.[6][8]
The Dual-Pronged Mechanism of Action
The therapeutic advantage of 4-aminoquinoline-pyrimidine hybrids lies in their potential to engage multiple parasitic targets simultaneously. Understanding this dual mechanism is crucial for rational drug design and interpreting structure-activity relationship (SAR) data.
-
The 4-Aminoquinoline Pharmacophore: The 7-chloro-4-aminoquinoline core is fundamental to the molecule's action.[9] It is a weak base that accumulates in the parasite's acidic digestive vacuole. Inside, it interferes with the parasite's detoxification process. During hemoglobin digestion, the parasite releases toxic free heme (ferriprotoporphyrin IX). The parasite normally crystallizes this heme into a non-toxic pigment called hemozoin. The 4-aminoquinoline moiety forms a complex with heme, preventing this crystallization and leading to a buildup of toxic heme, which induces parasite death.[2][6][9]
-
The Pyrimidine Pharmacophore: Pyrimidine derivatives are known to inhibit various enzymes. In the context of malaria, a key target is the folate pathway, specifically the enzyme dihydrofolate reductase (DHFR), which is inhibited by the antimalarial drug pyrimethamine.[7] More recently, the de novo pyrimidine biosynthesis pathway has been identified as a viable target, as Plasmodium species cannot salvage pyrimidines and are dependent on this pathway for DNA and RNA synthesis.[2] The enzyme P. falciparum dihydroorotate dehydrogenase (PfDHODH) is a critical component of this pathway and a validated drug target.[2]
The hybrid molecule is thus designed to attack the parasite on two fronts: disrupting heme metabolism via the quinoline core and inhibiting nucleotide synthesis via the pyrimidine core.
Caption: Proposed dual mechanism of 4-aminoquinoline-pyrimidine hybrids.
General Synthetic Workflow
The synthesis of these hybrids is typically achieved through a convergent multi-step process. A key feature is the use of a flexible linker, often a diaminoalkane, to connect the two pharmacophores. The length and nature of this linker are critical variables that significantly influence antimalarial activity.[2][4]
The general strategy can be outlined in three main stages:
-
Synthesis of the Pyrimidine Intermediate: This often begins with a multicomponent reaction like the Biginelli condensation to form a dihydropyrimidinone ring, which is then oxidized and chlorinated to create a reactive electrophilic site.[6]
-
Synthesis of the 4-Aminoquinoline-Linker Nucleophile: 4,7-dichloroquinoline is reacted with an excess of a diaminoalkane linker. The differential reactivity of the chlorine atoms at the C4 and C7 positions allows for selective substitution at the C4 position, leaving a free primary amine at the end of the linker.[2][3]
-
Final Coupling Reaction: The pyrimidine electrophile and the quinoline nucleophile are coupled, typically via nucleophilic aromatic substitution, to yield the final hybrid molecule.[2]
Caption: General convergent synthesis of 4-AQ-Pyrimidine hybrids.
Detailed Experimental Protocols
The following protocols provide a representative synthesis. Researchers should adapt these procedures based on the specific substituents desired. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-chloro-6-methyl-4-phenylpyrimidine-5-carboxylate Intermediate
This protocol is adapted from a multi-step synthesis starting from a Biginelli condensation product.[6]
-
Step 1a: Synthesis of Dihydropyrimidinone (1):
-
To a solution of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in acetonitrile (20 mL), add ammonium chloride (1 mmol) and trifluoroacetic acid (TFA, 0.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the dihydropyrimidinone product.
-
-
Step 1b: Oxidation to Pyrimidinone (2):
-
Suspend the dihydropyrimidinone (1) (5 mmol) in 60% nitric acid (15 mL).
-
Heat the mixture at 80-90 °C for 2 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water until neutral, and dry to yield the pyrimidinone.
-
-
Step 1c: Chlorination to 2-chloropyrimidine (3):
-
To the pyrimidinone (2) (2 mmol), add phosphorus oxychloride (POCl₃) (10 mL).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired 2-chloropyrimidine intermediate.
-
Protocol 2: Synthesis of N-(7-chloroquinolin-4-yl)butane-1,4-diamine Linker
This protocol describes the mono-substitution of a diamine onto the 4-position of the quinoline core.[2][3]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (5 mmol) in phenol (10 g) by heating to 100 °C.
-
In a separate beaker, add 1,4-diaminobutane (50 mmol, 10 equivalents) and heat gently to melt if necessary.
-
-
Reaction Execution:
-
Slowly add the molten 1,4-diaminobutane to the 4,7-dichloroquinoline solution in phenol.
-
Heat the reaction mixture at 120-130 °C for 8-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and add an excess of 10% aqueous sodium hydroxide to precipitate the product and dissolve the phenol.
-
Filter the crude solid product and wash extensively with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-aminoquinoline-linker nucleophile.
-
Protocol 3: Final Hybridization
This protocol details the final coupling step to form the hybrid molecule.[2][6]
-
Reaction Setup:
-
Dissolve the 4-aminoquinoline-linker from Protocol 2 (1.2 mmol) and the 2-chloropyrimidine intermediate from Protocol 1 (1 mmol) in dry N,N-Dimethylformamide (DMF) (15 mL).
-
Add triethylamine (TEA) (3 mmol) as a base to scavenge the HCl byproduct.
-
-
Reaction Execution:
-
Heat the reaction mixture at 80 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude solid by column chromatography (silica gel, typically using a dichloromethane:methanol gradient) to afford the final pure 4-aminoquinoline-pyrimidine hybrid.
-
Protocol 4: Structural Characterization
The identity and purity of the synthesized hybrid must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful coupling.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
Biological Evaluation Protocols
Protocol 5: In Vitro Antimalarial Assay
The synthesized hybrids should be evaluated for their ability to inhibit parasite growth in vitro against both CQS (e.g., D6, 3D7) and CQR (e.g., W2, K1) strains of P. falciparum.[1][3]
-
Culture Maintenance: Maintain P. falciparum cultures in human O+ erythrocytes at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure (SYBR Green I-based):
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add synchronized ring-stage parasite cultures (2% parasitemia, 2% hematocrit) to the wells.
-
Incubate the plates for 72 hours under the conditions described above.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. Chloroquine and artesunate should be used as standard controls.
Protocol 6: Heme Binding Assay
This UV-visible spectrophotometric assay helps determine if the compounds interfere with heme detoxification, a key mechanism of 4-aminoquinolines.[6][7]
-
Preparation: Prepare stock solutions of hemin (from a fresh solution of hematin in DMSO) and the test compound in DMSO.
-
Measurement:
-
In a cuvette, add a fixed concentration of hemin solution (e.g., 10 µM) in a buffer solution (e.g., 40% aqueous DMSO).
-
Record the initial UV-Vis spectrum (Soret band ~400 nm).
-
Add increasing concentrations of the test compound to the hemin solution, incubating for a short period after each addition.
-
Record the spectrum after each addition.
-
-
Analysis: A change in the absorbance or a shift in the Soret band of hemin upon addition of the compound indicates complex formation. The binding affinity can be quantified from these spectral changes.
Structure-Activity Relationship (SAR) and Data
The biological activity of these hybrids is highly dependent on their structural features.
-
Linker Length: The length of the diaminoalkyl chain connecting the two pharmacophores is critical. A flexible spacer of three or four carbon atoms often provides optimal potency.[4][6] Linker chains longer or shorter than this optimum can lead to a decrease in activity.[4]
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups (e.g., nitro groups) on the phenyl ring at C4 of the pyrimidine core can significantly enhance antimalarial activity.[6]
-
Substituents on the Quinoline Ring: The 7-chloro group on the quinoline nucleus is considered essential for inhibiting hemozoin formation and for potent antimalarial activity.[10]
Table 1: Representative Antimalarial Activity Data
The following table summarizes in vitro activity data for representative 4-aminoquinoline-pyrimidine hybrids from published studies.
| Compound ID | Linker (n carbons) | IC₅₀ CQS Strain (nM) [Strain] | IC₅₀ CQR Strain (nM) [Strain] | Cytotoxicity IC₅₀ (µM) [Cell Line] | Selectivity Index (SI) CQR | Reference |
| Hybrid A | 3 | 247.5 [Dd2] | 52.2 [D10] | > 200 [MDCK] | > 3831 | [6] |
| Hybrid B | 4 | 65.0 [D6] | 26.0 [W2] | > 101 [VERO] | > 3884 | [3] |
| Hybrid C | 4 (with piperazine) | 12.0 [D6] | 16.0 [W2] | > 25 [VERO] | > 1562 | [1] |
| Chloroquine | N/A | 23.0 [3D7] | 530 [W2] | ~23 [VERO] | ~43 | [2] |
Selectivity Index (SI) = Cytotoxicity IC₅₀ / Antimalarial IC₅₀ (CQR Strain)
References
- 1. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline-pyrimidine hybrids: synthesis, antimalarial activity, heme binding and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-aminoquinoline-pyrimidine hybrids as potent antimalarials and their mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
How to improve the yield of 4-Aminoquinoline-2-one synthesis
Technical Support Center: 4-Aminoquinoline-2-one Synthesis
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of this compound, which typically exists in tautomeric equilibrium with 4-hydroxy-2-quinolone. The most common synthetic routes involve intramolecular cyclization reactions, such as the Camps cyclization or variations of the Conrad-Limpach synthesis.
Q1: Why is my yield of this compound consistently low, with a significant amount of starting material unreacted?
Answer:
Low conversion is a classic issue often pointing to suboptimal reaction conditions for the critical intramolecular cyclization step. The primary culprits are typically insufficient temperature, inadequate reaction time, or catalyst deactivation.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Cyclization Temperature: The intramolecular cyclization, particularly in Camps or Conrad-Limpach type reactions, is a high-activation-energy step.[1][2] Heating is required to overcome this energy barrier and drive the reaction to completion.
-
Troubleshooting: i. Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature. For high-boiling solvents like diphenyl ether or Dowtherm A, the target is often in the 250-260 °C range.[1] ii. Increase Temperature Incrementally: If conversion is still low, cautiously increase the temperature in 10-15 °C increments. Be aware that excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[2][3] iii. Consider Microwave Synthesis: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[1] For instance, studies have shown that increasing the temperature from 250 °C to 300 °C in a microwave reactor can dramatically boost yield.[1]
-
-
Incorrect Solvent Choice: The solvent's role is not just to dissolve reactants but also to achieve the necessary high temperature for cyclization.
-
Troubleshooting: i. Use a High-Boiling, Inert Solvent: Solvents like diphenyl ether, Dowtherm A, or even mineral oil are standard choices because they are stable at the required temperatures ( >250 °C).[1][4] Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary temperature. ii. Ensure Anhydrous Conditions: While not always critical for the cyclization itself, moisture in the preceding steps (e.g., formation of the enamine intermediate) can lead to side reactions and lower the overall yield.
-
-
Purity of Starting Materials: Impurities in the aniline or β-ketoester precursors can inhibit the reaction or lead to undesirable side products.[3]
-
Troubleshooting: i. Purify Starting Materials: If purity is questionable, consider recrystallizing or distilling the starting materials before use. ii. Check for Degradation: Ensure that reagents have been stored correctly and have not degraded over time.
-
Q2: My reaction produces a dark, tarry substance, and isolating the desired this compound is difficult. What's going wrong?
Answer:
The formation of dark, insoluble materials is a common sign of product or intermediate degradation due to excessive heat or prolonged reaction times.[3] This is particularly prevalent in high-temperature thermal cyclizations.
Potential Causes & Step-by-Step Solutions:
-
Excessive Temperature or Time: While high heat is necessary, there is a fine line between optimal cyclization and decomposition.
-
Troubleshooting: i. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction promptly. Prolonged heating after completion significantly increases the risk of degradation.[1] ii. Fine-Tune Temperature: As mentioned previously, find the minimum temperature that provides a reasonable reaction rate. A systematic optimization, potentially using a Design of Experiments (DoE) approach, can identify the ideal balance.
-
-
Atmospheric Oxygen: At high temperatures, oxidative side reactions can occur, leading to polymerized, dark-colored byproducts.
-
Troubleshooting: i. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. This is a simple but highly effective measure to improve product quality and yield.
-
-
Inefficient Precipitation/Purification: The high-boiling solvent used for the reaction can be difficult to remove and may interfere with crystallization.
-
Troubleshooting: i. Effective Precipitation: After cooling the reaction mixture, add a non-polar solvent like cyclohexane, hexane, or toluene to precipitate the crude product.[1][3] This helps crash out the desired quinolone while leaving the high-boiling solvent in solution. ii. Thorough Washing: Wash the filtered solid extensively with the same non-polar solvent to completely remove any residual high-boiling solvent before drying.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yield method for synthesizing the 4-quinolone core?
Answer: The Conrad-Limpach synthesis and the Gould-Jacobs reaction are two of the most classical and reliable methods for constructing the 4-quinolone backbone.[2][4] The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5] A key factor for high yield in this method is the use of an inert, high-boiling solvent (like mineral oil), which can increase yields to over 90% for the cyclization step.[4] The Gould-Jacobs reaction is another robust thermal cyclization method that starts with an aniline and diethyl ethoxymethylenemalonate.[2] Modern variations using palladium-catalyzed reactions or environmentally friendly approaches in water are also gaining prominence for specific derivatives.[2][6]
Q2: How does reaction temperature control the formation of 4-quinolone vs. 2-quinolone isomers in the Conrad-Limpach synthesis?
Answer: This is a classic example of kinetic versus thermodynamic control. The reaction of an aniline with a β-ketoester can proceed via two pathways:
-
Kinetic Control (Lower Temp, ~140-160 °C): At lower temperatures, the more nucleophilic aniline nitrogen attacks the ester carbonyl of the β-ketoester. This intermediate then cyclizes to form the 2-quinolone (thermodynamically more stable product).
-
Thermodynamic Control (Higher Temp, >250 °C): At higher temperatures, the initial reaction is a reversible Michael addition of the aniline to the enone system of the β-ketoester, followed by elimination of water to form an enamine intermediate. This intermediate undergoes a 6-electron electrocyclization at very high temperatures (typically >250 °C) to yield the 4-quinolone .[1][7] Therefore, to favor the this compound (a 4-quinolone tautomer), high-temperature cyclization is essential.[4]
Q3: How can I effectively purify the final this compound product?
Answer: Purification typically involves precipitation followed by recrystallization or column chromatography.
-
Initial Precipitation: As detailed in the troubleshooting guide, the first step after the reaction is to precipitate the crude product from the high-boiling solvent using a non-polar solvent like cyclohexane or hexane.[1]
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Common solvents for recrystallization include ethanol, acetic acid, or dimethylformamide (DMF), depending on the specific solubility of your derivative.
-
Column Chromatography: If recrystallization fails to remove persistent impurities or if isomers are present, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane.
Optimized Protocol: High-Yield Synthesis via Thermal Cyclization
This protocol is based on a Gould-Jacobs approach, which is highly effective for producing the 4-hydroxy-quinolone core structure.
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
Combine equimolar amounts of the substituted aniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction is often neat (without solvent).
-
Monitor the reaction by TLC until the aniline spot has disappeared.
-
Allow the mixture to cool. The intermediate often crystallizes upon standing or can be precipitated by adding cold ethanol or hexane. Filter and dry the solid.
Step 2: High-Temperature Thermal Cyclization
-
In a three-necked flask equipped with a reflux condenser and a thermometer, dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent (e.g., diphenyl ether, ~10-15 mL per gram of intermediate).
-
Heat the mixture under an inert atmosphere (N2 or Ar) to reflux (approx. 250-260 °C).[1]
-
Maintain this temperature and monitor the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 15-45 minutes.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.
-
Slowly add cyclohexane or hexane (approx. 20 mL per gram of starting material) with stirring to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with more cyclohexane to remove all traces of the high-boiling solvent, and dry under vacuum.
-
The resulting 4-hydroxy-quinoline-3-carboxylate can then be hydrolyzed (e.g., with NaOH) and decarboxylated by heating in acid to yield the final quinolone product.[1]
Data Summary: Effect of Cyclization Conditions on Yield
The following table summarizes representative data on how temperature and time affect the yield in a microwave-assisted Gould-Jacobs cyclization.
| Entry | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | 250 | 5 | 21 | Lower temperature leads to incomplete conversion. |
| 2 | 300 | 5 | 47 | Optimal temperature significantly boosts yield.[1] |
| 3 | 300 | 10 | 35 | Prolonged time at high temp can lead to degradation. |
| 4 | 320 | 5 | 31 | Excessive temperature causes decomposition. |
| Data conceptualized from trends reported in microwave-assisted synthesis literature.[1] |
Visualizations
Reaction Pathway: Gould-Jacobs Synthesis
Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-quinolones.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. 4-Quinolone synthesis [organic-chemistry.org]
- 7. preprints.org [preprints.org]
Troubleshooting common problems in Knorr cyclization reactions
Welcome to the Technical Support Center for Knorr Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring you can achieve optimal results with confidence.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the Knorr cyclization. Each solution is grounded in mechanistic principles to provide a clear path to resolving experimental hurdles.
Problem 1: Low or No Yield of the Desired Pyrrole
Question: My Knorr cyclization is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields in a Knorr pyrrole synthesis can typically be traced back to one of several critical factors: the stability of the α-aminoketone intermediate, suboptimal reaction conditions, or the purity of your starting materials.
Causality and Strategic Solutions:
-
In Situ Generation of the α-Aminoketone: The α-aminoketone is a key intermediate in the Knorr synthesis, but it is notoriously prone to self-condensation.[1] To circumvent this, it is standard practice to generate this intermediate in situ. The most common method involves the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.[1] This ensures that the concentration of the reactive α-aminoketone remains low throughout the reaction, minimizing side reactions.
-
Reaction Conditions: The Knorr cyclization is sensitive to temperature and pH.
-
Temperature Control: While the reaction is often exothermic, allowing the temperature to rise uncontrollably can lead to decomposition of the starting materials and intermediates.[1] It is advisable to use an ice bath to maintain a low temperature, especially during the initial stages of the reaction.
-
pH Optimization: The reaction is typically carried out in acetic acid, which acts as both a solvent and a catalyst.[1] If the acidity is too high, it can promote the formation of furan byproducts. Conversely, if the acidity is too low, the cyclization step may not proceed efficiently. While acetic acid is generally effective, for some substrates, buffering the reaction mixture may be necessary.
-
-
Purity of Starting Materials: As with any organic synthesis, the purity of the starting materials is paramount. Impurities in the β-ketoester or the amine can lead to the formation of unwanted side products and a complex reaction mixture that is difficult to purify.[2] Always use freshly purified reagents.
Problem 2: Formation of Significant Side Products
Question: I am observing a significant amount of a byproduct in my reaction mixture, which is complicating purification. What is the likely identity of this byproduct and how can I prevent its formation?
Answer: The most common byproduct in the Knorr pyrrole synthesis is a furan, which arises from the acid-catalyzed self-condensation of the β-ketoester starting material.
Causality and Strategic Solutions:
-
Controlling Acidity: The formation of the furan byproduct is highly dependent on the acidity of the reaction medium. Strongly acidic conditions favor the intramolecular cyclization of the β-ketoester to form the furan.[2] Maintaining the reaction under weakly acidic conditions is crucial for minimizing this side reaction. The use of glacial acetic acid typically provides the optimal balance of acidity.[1]
-
Reaction Temperature: Higher reaction temperatures can also promote the formation of the furan byproduct.[3] By keeping the reaction temperature low, you can selectively favor the desired pyrrole formation pathway.
-
Stoichiometry of Reactants: Using an incorrect ratio of reactants can lead to an excess of the β-ketoester, which can then undergo self-condensation.[2] Ensure that the stoichiometry is carefully controlled.
Problem 3: Difficulty with Product Purification
Question: The purification of my final pyrrole product is proving to be challenging due to the presence of closely-eluting impurities. What strategies can I employ for a more effective purification?
Answer: Purification challenges in the Knorr cyclization often stem from the presence of unreacted starting materials, side products like furans, and self-condensation products of the α-aminoketone.
Causality and Strategic Solutions:
-
Chromatographic Techniques: Column chromatography on silica gel is the most common method for purifying the crude product.[4] A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate the desired pyrrole from impurities.
-
Recrystallization: If the pyrrole product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Derivative Formation: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. For example, if the pyrrole contains an ester group, it can be saponified to the corresponding carboxylic acid, which may be easier to purify by extraction or recrystallization.[1] The ester can then be regenerated in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr cyclization?
A1: The Knorr pyrrole synthesis involves the reaction of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, typically a β-ketoester.[1] The mechanism proceeds through the following key steps:
-
Condensation of the α-aminoketone with the β-ketoester to form an enamine intermediate.
-
Tautomerization of the enamine.
-
Intramolecular cyclization.
-
Dehydration to yield the aromatic pyrrole ring.
Q2: What are the key advantages of the Knorr cyclization over other pyrrole synthesis methods?
A2: The Knorr cyclization offers several advantages:
-
Versatility: It allows for the synthesis of a wide variety of substituted pyrroles by varying the starting materials.[1]
-
Regiocontrol: The reaction generally proceeds with good regioselectivity, allowing for the predictable placement of substituents on the pyrrole ring.
-
One-Pot Procedures: The in situ generation of the α-aminoketone allows for convenient one-pot syntheses.[5]
Q3: Are there any common variations or modifications to the standard Knorr cyclization protocol?
A3: Yes, several modifications have been developed to improve the efficiency and scope of the Knorr synthesis. These include the use of microwave irradiation to accelerate the reaction and the use of alternative reducing agents for the in situ generation of the α-aminoketone. Additionally, the Fischer-Fink variant allows for a different connectivity of the final pyrrole product.[6]
Q4: How do I choose the appropriate starting materials for my desired pyrrole target?
A4: The choice of starting materials directly dictates the substitution pattern of the final pyrrole product. The α-aminoketone will provide the nitrogen atom and the C2 and C5 carbons of the pyrrole ring, while the β-ketoester will provide the C3 and C4 carbons. Careful consideration of the desired substituents at each position will guide your selection of the appropriate starting materials.
Experimental Protocols
General Protocol for the Knorr Pyrrole Synthesis
This protocol provides a starting point for the synthesis of a substituted pyrrole via the Knorr cyclization.
Reactant Preparation:
-
Ensure the β-ketoester is pure. If necessary, purify by distillation.
-
Use high-purity sodium nitrite and zinc dust.
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the β-ketoester (2.0 eq) and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.
-
In a separate flask, prepare a solution of the second equivalent of the β-ketoester in glacial acetic acid.
-
To the solution from step 4, slowly add zinc dust in portions, ensuring the temperature does not exceed 20 °C.
-
After the zinc addition is complete, slowly add the solution from step 5 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 0-25 °C | Minimizes self-condensation of the α-aminoketone and furan byproduct formation.[1] |
| pH | Weakly acidic (acetic acid) | Catalyzes the cyclization without promoting significant side reactions.[1] |
| Reactant Ratio | 2:1 (β-ketoester:nitrosating agent) | Ensures complete formation of the α-oximino intermediate. |
References
Technical Support Center: Optimization of Reaction Conditions for Substituted Quinolinone Preparation
Welcome to the technical support center dedicated to the synthesis of substituted quinolinones. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explore the underlying principles that govern these complex reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but also the scientific rationale behind them.
Question 1: My Gould-Jacobs reaction is resulting in a low yield and significant product decomposition. What are the likely causes and how can I mitigate them?
Answer:
Low yields and product decomposition in the Gould-Jacobs reaction are frequently linked to the harsh thermal conditions required for the cyclization step.[1][2] The traditional method often necessitates temperatures exceeding 250°C, which can lead to undesirable side reactions and degradation of the desired quinolinone product.[1][2]
Underlying Causes and Recommended Solutions:
-
Inadequate Heat Transfer and Temperature Control: Running the reaction neat can lead to localized overheating.
-
Solution: Employ a high-boiling, inert solvent to ensure uniform heat distribution. Common choices include mineral oil or Dowtherm A.[2] This allows for more precise temperature control and can significantly improve yields.
-
-
Sub-optimal Reaction Time: Both insufficient and excessive heating times can be detrimental.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal time to quench the reaction, maximizing product formation while minimizing decomposition.[2]
-
-
Atmospheric Sensitivity: Certain intermediates or the final product may be susceptible to oxidation at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[2]
-
Question 2: I'm observing poor regioselectivity in my Conrad-Limpach synthesis with an asymmetrically substituted aniline. How can I control the formation of the desired isomer?
Answer:
Poor regioselectivity is a common hurdle when using asymmetrically substituted anilines in reactions like the Conrad-Limpach and Gould-Jacobs syntheses.[1][2] The cyclization can occur at either of the two ortho positions on the aniline ring, leading to a mixture of products.[1] The outcome is a delicate balance of steric and electronic factors.
Key Factors Influencing Regioselectivity and Optimization Strategies:
-
Steric Hindrance: Bulky substituents on the aniline ring will sterically disfavor cyclization at the adjacent ortho position.
-
Strategy: If possible, choose starting materials where steric hindrance directs the reaction towards the desired product.
-
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.
-
Strategy: Carefully consider the electronic properties of your substituents. In some cases, modifying the substitution pattern on the aniline may be necessary to achieve the desired regioselectivity.
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the regiochemical outcome.
-
Strategy: A systematic screening of reaction parameters is recommended. For instance, in the Camps cyclization, which can also yield isomeric products, optimizing the base and solvent system is key to controlling the product ratio.[2]
-
Question 3: My Friedländer synthesis is plagued by low yields and the formation of numerous side products. What are the best strategies for optimization?
Answer:
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be challenging due to competing side reactions, such as the self-condensation of the ketone.[2] Traditional methods often rely on high temperatures and strong acids or bases, which can exacerbate these issues.[2]
Modern Approaches to Enhance Yield and Purity:
-
Embrace Milder Conditions: Modern protocols often utilize milder catalysts that facilitate the reaction under more controlled conditions, minimizing side product formation.
-
Catalyst Screening: A wide array of catalysts has been shown to improve the efficiency of the Friedländer reaction. Consider screening different types of catalysts, such as molecular iodine, to find the optimal one for your specific substrates.[2]
-
Solvent Optimization and Solvent-Free Conditions: The reaction solvent can have a profound impact on the outcome.
-
Strategy 1: Alternative Solvents: Green solvents like water have been successfully employed, eliminating the need for harsh organic solvents and catalysts.[2]
-
Strategy 2: Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, often coupled with microwave irradiation, can minimize side reactions and simplify the workup process.[3][4]
-
Illustrative Data: Catalyst and Condition Optimization for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaOH | Ethanol | Reflux | Moderate to Good | Traditional method, can lead to side reactions. |
| I₂ (10 mol%) | Solvent-free | 80-100 | Good to Excellent | Milder conditions, often cleaner reactions.[2] |
| Nafion NR50 | Ethanol | Microwave | High | Environmentally friendly solid acid catalyst.[3] |
| In(OTf)₃ | Solvent-free | 100 | High | Reusable catalyst.[5] |
Note: This data is illustrative and based on typical outcomes described in the literature. Actual results will vary depending on the specific substrates used.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of substituted quinolinones.
What are the main classes of reactions used to synthesize the quinolinone core?
The synthesis of the quinolinone scaffold is rich with classic and modern methodologies. Some of the most prominent include:
-
Gould-Jacobs Reaction: A thermal cyclization method that is a cornerstone for forming the quinolinone backbone.[1]
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields a β-amino acrylate that cyclizes to a 4-quinolone, while at higher temperatures, 2-quinolones are formed.[6]
-
Camps Cyclization: This reaction can produce two different quinolinone isomers, with the product ratio being highly dependent on the reaction conditions.[2]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]
-
Modern Catalytic Methods: These include transition metal-catalyzed reactions (e.g., palladium-catalyzed carbonylations) and N-heterocyclic carbene (NHC)-catalyzed syntheses, which often offer milder reaction conditions and improved yields.[1]
How do I choose the most appropriate synthetic route for my target quinolinone?
The choice of synthetic route depends on several factors:
-
Desired Substitution Pattern: Different methods are better suited for introducing specific substituents at various positions of the quinolinone core. For example, the Friedländer synthesis is excellent for preparing 2-substituted quinolinones.[6]
-
Availability of Starting Materials: The accessibility and cost of the necessary starting materials can be a deciding factor.
-
Scalability: Some classic methods that require very high temperatures may not be easily scalable. Modern catalytic methods often offer better scalability.
-
Functional Group Tolerance: If your starting materials contain sensitive functional groups, you should opt for a method that employs milder reaction conditions.
What are some of the key safety considerations when performing these reactions?
-
High Temperatures: Many traditional quinolinone syntheses require very high temperatures.[2] Always use appropriate heating equipment, such as a heating mantle with a temperature controller or a sand bath, and take precautions to prevent fires.
-
Strong Acids and Bases: Reactions like the Skraup synthesis are notoriously exothermic and use strong acids.[7][8] Always add reagents slowly and with adequate cooling. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: When using air- or moisture-sensitive reagents or catalysts, it is crucial to work under an inert atmosphere.[2]
-
Pressure: Some reactions, like certain palladium-catalyzed carbonylations, may be conducted under pressure.[1] Ensure you are using appropriate high-pressure equipment and are familiar with its safe operation.
Experimental Protocols and Workflows
Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol provides a general procedure for a milder, iodine-catalyzed Friedländer synthesis.[2]
Step-by-Step Methodology:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow: Troubleshooting Low Yield in a Thermal Cyclization Reaction
This diagram illustrates a logical workflow for addressing low yields in high-temperature quinolinone synthesis.
References
Purification strategies for removing impurities from kynurenamine
Welcome to the technical support center for kynurenamine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in kynurenamine purification. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding kynurenamine purification.
Q1: What are the most common impurities I should expect when working with synthetic kynurenamine?
A1: Impurities in synthetic kynurenamine typically arise from several sources: unreacted starting materials, byproducts of the synthetic route, and degradation products. Common impurities can include precursors from the tryptophan metabolism pathway, such as N-formylkynurenine, and related isomers.[1] Additionally, depending on the synthesis and storage conditions, you may encounter oxidation or hydrolysis products. For instance, the cyclopropyl amine moiety in some related structures is known to be susceptible to hydrolytic degradation under certain pH conditions.[2]
Q2: My kynurenamine sample has a slight yellow tint. Is this an indication of impurity?
A2: While pure kynurenamine is typically an off-white or pale yellow solid, a distinct yellow or brownish coloration can indicate the presence of impurities, often resulting from oxidation or residual solvents from the synthesis. It is highly recommended to assess the purity of any colored sample using analytical techniques like HPLC or LC-MS before use.[3] If impurities are detected, purification is necessary.
Q3: What is the best initial approach to purify a crude kynurenamine sample?
A3: For a solid crude sample, recrystallization is often the most effective and straightforward initial purification technique.[4][5] This method is excellent for removing both soluble and insoluble impurities. If your sample is in a solution or if recrystallization proves insufficient, liquid-liquid extraction (LLE) or column chromatography are powerful secondary options.
Q4: How can I assess the purity of my kynurenamine after purification?
A4: A multi-faceted approach is recommended for rigorous purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass information, which is invaluable for identifying unknown impurities.[7][8]
-
Quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity without the need for a reference standard for every impurity.[1][6]
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative purity assessment, detection of trace impurities.[1] | High sensitivity, excellent separation of complex mixtures. | Requires reference standards for absolute quantification of each impurity.[6] |
| LC-MS | Impurity identification and quantification.[8] | Provides molecular weight information, high specificity. | Can have variable response factors for different compounds. |
| qNMR | Absolute purity determination, structural confirmation.[1] | Does not require specific reference standards for impurities.[6] | Lower sensitivity compared to HPLC for trace impurities. |
Q5: Kynurenamine seems unstable in certain solvents. What are the best practices for handling and storage?
A5: Kynurenamine and its derivatives can be susceptible to degradation. The free form of 3-OH-Kynurenamine, for example, is noted to be prone to instability.[9] It is advisable to store kynurenamine as a dry solid at low temperatures (e.g., -20°C) and protected from light and moisture. For solutions, use freshly prepared mobile phases or dissolve the compound immediately before use.[10] Some sources suggest considering a more stable salt form if available.[9]
Section 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for common purification techniques.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be problematic if the conditions are not optimized.[11][12]
Problem: My kynurenamine will not dissolve in the hot solvent.
-
Cause: The solvent may not be suitable for your compound, or you may not be using enough solvent.
-
Solution:
-
Verify Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[5] Test the solubility of a small amount of your kynurenamine in various solvents to find a suitable one.
-
Increase Solvent Volume: Add small increments of hot solvent until the solid dissolves completely.[5][11] Avoid adding a large excess, as this will reduce your final yield.
-
Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. The first solvent should dissolve the kynurenamine at all temperatures, while the second should be a non-solvent in which the first solvent is miscible.[11]
-
Problem: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure kynurenamine to the solution.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the kynurenamine.[11]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[11]
-
Problem: The recrystallized product is still impure.
-
Cause: Impurities may have co-precipitated with your product, or the washing step was insufficient.
-
Solution:
-
Perform a Second Recrystallization: A second round of recrystallization can significantly improve purity.[12]
-
Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[3][5]
-
Use Decolorizing Charcoal: If your solution is colored due to impurities, add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[3]
-
Workflow: Single-Solvent Recrystallization
Caption: A typical workflow for single-solvent recrystallization.
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating complex mixtures.
Problem: Kynurenamine is not eluting from the column.
-
Cause: The eluent may be too non-polar, or the compound may have decomposed on the silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Check for Decomposition: Before running a column, spot your crude mixture on a TLC plate and let it sit for a while. Then, elute the plate to see if any new spots appear, which would indicate decomposition on the silica. If decomposition is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.
-
Problem: Poor separation of kynurenamine from impurities.
-
Cause: The chosen solvent system may not have the right selectivity for your mixture.
-
Solution:
-
Optimize the Solvent System with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides good separation between your product and the impurities.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., reverse-phase C18) may provide the necessary selectivity.[10]
-
Problem: Peaks are tailing or fronting in the chromatogram.
-
Cause: Tailing can be caused by interactions with the stationary phase or overloading the column. Fronting can occur if the sample is not fully dissolved or if the injection solvent is stronger than the mobile phase.
-
Solution:
-
Tailing:
-
Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to reduce strong interactions with the silica.
-
Reduce the amount of sample loaded onto the column.
-
-
Fronting:
-
Ensure your sample is completely dissolved in the injection solvent.
-
Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[13]
-
-
Workflow: Troubleshooting Chromatography
Caption: A logical guide to troubleshooting common column chromatography issues.
Guide 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is used to separate compounds based on their differential solubility in two immiscible liquid phases.[14]
Problem: An emulsion has formed at the interface.
-
Cause: Vigorous shaking can lead to the formation of a stable emulsion, preventing clear separation of the aqueous and organic layers.
-
Solution:
-
Break the Emulsion:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Filter the mixture through a bed of Celite or glass wool.
-
-
Problem: Poor recovery of kynurenamine.
-
Cause: The pH of the aqueous phase may not be optimal for partitioning your compound into the organic layer, or an insufficient number of extractions were performed.
-
Solution:
-
Adjust the pH: Kynurenamine is an amine and will be protonated and more water-soluble at acidic pH. To extract it into an organic solvent, the aqueous phase should be made basic to deprotonate the amine.
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.
-
Section 3: Detailed Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a kynurenamine sample.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a mixture of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid.[14]
-
Standard Preparation: Accurately prepare a stock solution of your purified kynurenamine reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the kynurenamine sample to be tested in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample.
-
Data Interpretation: Calculate the purity of your sample by the area percentage method, where the area of the kynurenamine peak is divided by the total area of all peaks in the chromatogram.[1]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add a small amount of crude kynurenamine and a few drops of a potential solvent. If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the compound when hot.[11]
-
Dissolution: Place the crude kynurenamine in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to dissolve the solid completely.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities.[3][5]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass to dry completely.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. Home Page [chem.ualberta.ca]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminoquinoline-2-one Solubility in Biological Assays
Welcome to the technical support center for 4-Aminoquinoline-2-one. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays. The information herein is designed to provide both practical solutions and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a quinolone derivative. As a class, these compounds typically exhibit low solubility in water.[1][2] Their solubility is generally higher in organic solvents like dimethyl sulfoxide (DMSO) and alcohols.[1][3] For biological assays, it is crucial to first dissolve the compound in a suitable organic solvent before preparing aqueous working solutions.
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue for poorly soluble compounds.[4] DMSO is a strong organic solvent that can dissolve many hydrophobic molecules. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the compound to crash out of the solution if its concentration exceeds its solubility limit in the final assay buffer.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can sometimes help dissolve the compound initially. However, be cautious as excessive heat can degrade the compound. More importantly, if the compound precipitates upon cooling to the assay temperature (e.g., 37°C or room temperature), then heating the stock solution is not a viable long-term solution. The solubility at the final assay temperature is the critical factor.
Q4: What is the predicted pKa of this compound and how does it affect solubility?
A4: The predicted pKa of this compound is approximately 11.27.[5] The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7][8] Since this compound has a basic amino group, its solubility is expected to increase in acidic conditions (lower pH) where the amino group becomes protonated, forming a more soluble salt.[9][10]
Part 2: In-depth Troubleshooting Guide
Issue 1: Compound Precipitation in Stock Solution
Scenario: You are trying to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, but the compound is not fully dissolving or is precipitating over time.
Causality: While DMSO is a powerful solvent, every compound has a saturation limit. Forcing a compound into a solution beyond this limit will result in precipitation, especially with changes in temperature or the introduction of atmospheric moisture.
Troubleshooting Protocol:
-
Determine Maximum Solubility in DMSO:
-
Start by preparing a small-volume, saturated solution. Add a small, known amount of this compound to a fixed volume of DMSO.
-
Vortex and sonicate the mixture. If the solid dissolves, add more compound incrementally until a persistent solid is observed.
-
This will give you a practical estimate of the maximum solubility in DMSO under your laboratory conditions.
-
-
Consider Alternative Organic Solvents:
Issue 2: Precipitation Upon Dilution into Aqueous Assay Buffer
Scenario: Your 10 mM stock solution in DMSO is clear, but upon serial dilution into your cell culture medium or phosphate-buffered saline (PBS) for the assay, you observe cloudiness or precipitate.
Causality: This is a classic case of a compound's low aqueous solubility. The final concentration of the compound in the assay well exceeds its solubility limit in the final buffer, which typically contains a low percentage of DMSO (e.g., <1%).
Troubleshooting Strategies:
Strategy A: pH Modification
Rationale: As an ionizable compound with a basic functional group, the solubility of this compound can be significantly increased by lowering the pH of the aqueous medium.[9][10] This protonates the amino group, leading to a more soluble form.
Experimental Protocol:
-
Determine pH-Solubility Profile:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small aliquot of your this compound DMSO stock to each buffer to a final desired concentration.
-
Incubate at the assay temperature and visually inspect for precipitation. A nephelometer can be used for quantitative assessment.
-
-
Assay Buffer Adjustment:
-
If a lower pH improves solubility, consider if the assay can be performed at a slightly more acidic pH without affecting the biological system (e.g., enzyme activity, cell viability).
-
Strategy B: Utilize Co-solvents
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[14][15][16]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Assay Medium | Notes |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by cells. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can also aid in stabilizing the compound in solution. |
Experimental Protocol:
-
Co-solvent Screening:
-
Prepare your aqueous assay buffer containing different concentrations of the selected co-solvents.
-
Add your this compound DMSO stock to these co-solvent-containing buffers.
-
Observe for any improvement in solubility.
-
-
Vehicle Control:
-
It is critical to run a vehicle control in your assay containing the same final concentration of DMSO and the co-solvent to ensure they do not interfere with the assay results.
-
Strategy C: Employ Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part and presenting a more water-soluble complex to the aqueous environment.[19][20][21]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a poorly soluble drug to form a soluble complex.
Experimental Protocol:
-
Select a Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
-
Prepare Cyclodextrin-Containing Buffer:
-
Dissolve the chosen cyclodextrin in your assay buffer at various concentrations (e.g., 1-10 mM).
-
-
Test Compound Solubility:
-
Add the this compound DMSO stock to the cyclodextrin-containing buffers.
-
Vortex and allow time for complexation to occur (e.g., 30-60 minutes).
-
Assess for improved solubility.
-
-
Important Consideration: The drug-cyclodextrin complex may have different biological activity than the free drug. It is essential to validate that the complexed form is active in your assay.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for addressing solubility issues in biological assays.
Part 3: Final Recommendations
-
Always Start with the Simplest Approach: Begin with pH adjustment or co-solvents before moving to more complex methods like cyclodextrins.
-
Validate, Validate, Validate: Any change in the formulation (pH, co-solvents, excipients) requires rigorous validation with appropriate vehicle controls to ensure the observed biological effects are due to the compound and not the formulation itself.
-
Early Assessment is Key: Addressing solubility issues early in the drug discovery process can save significant time and resources.[4] Consider implementing routine solubility screening for all new compounds.
-
Consider Advanced Formulations: For in vivo studies or more complex assays, advanced formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations may be necessary.[22][23][24] These typically require specialized expertise and equipment.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with this compound and obtain more reliable and reproducible data in their biological assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 110216-87-0 [m.chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. nbinno.com [nbinno.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 24. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Storage of 4-Aminoquinoline-2-one
Welcome to the technical support center for 4-Aminoquinoline-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important chemical scaffold. Understanding the principles of proper storage and handling is critical for obtaining reliable and reproducible experimental results. This resource provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for storage and quality control.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the primary visual signs of this compound degradation?
A1: As a solid, this compound is typically a white to yellow or orange powder or crystalline solid.[1] The most immediate signs of degradation are a noticeable darkening of the color, the development of dark spots, or a change in texture, such as clumping, which may indicate moisture absorption and subsequent hydrolysis or oxidation. For solutions, degradation can manifest as a color change, the formation of precipitates, or a decrease in clarity.
Q2: What are the main chemical pathways that lead to the degradation of this compound?
A2: The this compound structure possesses several reactive sites susceptible to degradation. The primary pathways are:
-
Oxidation: The electron-rich aromatic ring system and the amino group are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. Oxidative degradation often leads to the formation of colored byproducts.
-
Photodegradation: Like many quinolone derivatives, this compound can be sensitive to light, particularly UV radiation.[2] Light exposure can provide the energy needed to initiate oxidation or other rearrangement reactions, leading to a loss of potency. Studies on related compounds like hydroxychloroquine have shown that photolytic conditions can generate several degradation products.[2]
-
Hydrolysis: The lactam (amide) bond within the 2-one ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would open the heterocyclic ring and destroy the core scaffold. While generally stable at neutral pH, prolonged exposure to moisture or non-anhydrous solvents can facilitate this process.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: What are the optimal storage conditions for solid this compound?
A3: To maximize the shelf-life of the solid compound, it is crucial to mitigate the risks outlined above. The optimal conditions are summarized in the table below. The key principle is to create an environment that is cold, dark, dry, and inert. Studies on other quinolones have shown high stability when stored at low temperatures.[3][4]
Q4: Can I store this compound in solution? If so, what are the best practices?
A4: Storing in solution is generally not recommended for long-term use, as stability is significantly reduced compared to the solid state. If you must prepare stock solutions, use a high-purity, anhydrous solvent such as DMSO or DMF. Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or, ideally, -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q5: How can I verify the purity of my compound before an experiment?
A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A simple reversed-phase HPLC method can quickly provide a purity profile. A loss of purity will typically manifest as a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. See "Protocol 3" for a general method that can be adapted for this purpose.
Troubleshooting Guide
Use this table to diagnose and resolve common issues related to compound degradation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change | Oxidation or photodegradation. | Discard the vial. Ensure future storage is under an inert atmosphere (Argon or Nitrogen) and protected from light. |
| Inconsistent Results | Partial degradation of the compound leading to lower effective concentration. | Verify purity using the HPLC method (Protocol 3). Prepare fresh stock solutions from a new vial of solid compound. |
| Precipitate in Solution | Low solubility at storage temperature or degradation product formation. | Warm the solution to room temperature and vortex. If precipitate remains, it is likely a degradant. Prepare a fresh solution. |
| Gradual Loss of Potency | Slow degradation in solution due to repeated freeze-thaw cycles or moisture. | Always aliquot stock solutions into single-use volumes. Use anhydrous solvents for preparation. |
Recommended Storage and Handling Protocols
This section provides detailed, step-by-step procedures for optimal storage and quality control.
Protocol 1: Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of this compound in its solid form.
-
Inert Atmosphere: Upon receiving, transfer the vial into a desiccator or glove box with an inert atmosphere (Argon or Nitrogen) to minimize exposure to oxygen and humidity.
-
Aliquotting: If you purchased a large quantity, weigh out smaller, experiment-sized portions into individual amber glass vials. This prevents contamination and repeated exposure of the bulk material.
-
Sealing: Tightly cap each vial and seal the cap with parafilm to create a secondary barrier against moisture and air.
-
Light Protection: Place the sealed vials inside a light-blocking secondary container (e.g., a small box or freezer-safe bag covered in aluminum foil).
-
Temperature: Store the secondary container in a freezer at -20°C. For multi-year storage, -80°C is preferable.
Protocol 2: Preparation and Storage of Stock Solutions
Follow this procedure when preparing stock solutions for routine use.
-
Solvent Selection: Use only high-purity, anhydrous grade DMSO or DMF.
-
Preparation: Briefly bring the required aliquot of solid compound to room temperature in a desiccator before opening. Prepare the solution at the desired concentration.
-
Aliquotting: Immediately dispense the solution into single-use, low-volume amber micro-centrifuge tubes or cryovials.
-
Inert Gas Blanket: Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen.
-
Storage: Store the aliquots at -80°C.
Protocol 3: HPLC-UV Method for Purity Assessment
This general-purpose method can be used to check the purity of your compound. It should be optimized for your specific instrument.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm and 320 nm.
-
Sample Prep: Prepare a ~0.5 mg/mL solution in DMSO or mobile phase.
-
Analysis: A pure sample should yield a single major peak. The appearance of multiple smaller peaks is indicative of degradation or impurities.
Workflow for Compound Handling and Storage
The following diagram outlines the decision-making process from receiving the compound to its use in an experiment.
Caption: Recommended workflow for handling this compound.
References
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of quinolone antibiotics in eggs: preparation and characterization of a raw material for method validation and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Aminoalkyl Quinolin-2-ones for In Vivo Studies
Welcome to the technical support center for the synthesis and scale-up of 4-aminoalkyl quinolin-2-one derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for in vivo studies. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs) - General Overview
This section covers high-level questions that researchers often have when embarking on a quinolin-2-one synthesis campaign.
Q1: What is the most direct and scalable synthetic route to 4-aminoalkyl quinolin-2-ones?
A1: While several classic methods exist for quinolinone synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, they often require high temperatures (>250°C) and can lead to side products.[1][2] For preparing 4-aminoalkyl quinolin-2-ones specifically, the Knorr cyclization of ω-amino-β-keto anilides in polyphosphoric acid (PPA) is a highly effective and direct route.[3][4] This method proceeds under milder conditions (e.g., 80°C), is often solvent-free, and provides high yields, making it well-suited for scale-up.[5][6]
Q2: My reaction yield is consistently low. What are the first things I should investigate?
A2: Low yields in quinolinone syntheses can stem from several factors. The primary areas to troubleshoot are:
-
Reaction Temperature: The Knorr cyclization is an acid-catalyzed intramolecular electrophilic substitution.[3] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of the starting materials or the final product.[7]
-
Reagent Purity and Stoichiometry: Ensure your starting anilide is pure. Impurities can interfere with the cyclization. Also, verify the quality and concentration of your acid catalyst (e.g., PPA), as its ability to promote dehydration and cyclization is critical.
-
Atmosphere and Moisture: Some cyclization reactions can be sensitive to moisture. While the PPA-mediated Knorr reaction is robust, ensuring anhydrous conditions by using dry glassware and reagents can prevent potential side reactions.[7]
-
Reaction Time: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[2]
Q3: I'm preparing my compound for in vivo studies. What level of purity is required and how do I achieve it?
A3: For in vivo studies, a purity of >95% is typically the minimum requirement, with >98% being ideal. All traces of toxic reagents, catalysts, and solvents must be removed. Achieving this involves a multi-step purification process:
-
Initial Workup: A carefully designed workup procedure to remove the bulk of impurities (e.g., quenching the PPA reaction in water to precipitate the product).[4]
-
Recrystallization: This is a powerful technique for purifying solid compounds, capable of significantly increasing purity by removing closely related impurities.
-
Column Chromatography: If recrystallization is ineffective or impurities persist, silica gel column chromatography is the standard method for obtaining highly pure compounds.[8]
-
Final Characterization: Purity must be confirmed using orthogonal analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. Identity should be confirmed by NMR and high-resolution mass spectrometry (HRMS).
Section 2: Troubleshooting the Knorr Cyclization for 4-Aminoalkyl Quinolin-2-ones
This section provides a detailed guide for troubleshooting the most common and effective synthesis route. The core of this process is the acid-catalyzed cyclization of an N-protected ω-amino-β-keto anilide.
Experimental Workflow Overview
The overall process from starting material to final compound suitable for preclinical studies is outlined below.
Common Problems & Solutions
Problem 1: The Knorr cyclization reaction stalls or gives a very low yield.
-
Plausible Cause 1: Ineffective PPA. Polyphosphoric acid acts as both the solvent and the catalyst. Its efficacy depends on its viscosity and phosphorylating ability. Old or improperly stored PPA can absorb atmospheric moisture, reducing its effectiveness.
-
Solution: Use fresh, high-quality PPA. When scaling up, ensure the PPA is pre-heated to the reaction temperature (e.g., 80°C) before adding the anilide substrate to ensure it is mobile enough for effective stirring.[6]
-
-
Plausible Cause 2: Poor Mixing. PPA is highly viscous. If stirring is inadequate, localized "hot spots" or areas of low reagent concentration can occur, leading to incomplete reaction or side product formation.
-
Solution: Use a powerful overhead mechanical stirrer for reactions larger than a few grams. A magnetic stir bar will not be sufficient to mix a viscous PPA reaction at scale. Ensure the formation of a vortex in the reaction mixture, indicating efficient agitation.
-
-
Plausible Cause 3: Incorrect Temperature. As noted, temperature is critical.
-
Solution: Use a thermocouple probe placed directly in the reaction mixture (protected by a glass sheath) rather than relying on the temperature of the heating mantle. This ensures accurate monitoring and control of the internal reaction temperature. For the synthesis of 4-aminoalkyl quinolin-2-ones, the reaction should be maintained at 80°C for approximately 90 minutes after the substrate has fully dissolved.[4]
-
Problem 2: During workup, the product "oils out" instead of precipitating as a solid upon quenching with water.
-
Plausible Cause: The product may have a lower melting point or be more soluble in the acidic aqueous mixture than anticipated. This is common with certain substitution patterns on the quinolinone core.
-
Solution 1 (Extraction): Instead of filtration, perform an extractive workup. After quenching the PPA mixture in ice-water, extract the product with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[4] This is often a more reliable method for isolating products that are slow to crystallize.
-
Solution 2 (pH Adjustment): After the initial quench, slowly basify the aqueous mixture with a solution like sodium bicarbonate or sodium hydroxide. This will neutralize any amine salts, potentially decreasing aqueous solubility and inducing precipitation. Monitor the pH carefully to avoid degradation of other functional groups.
-
Problem 3: The final compound is contaminated with a persistent impurity that co-elutes during column chromatography.
-
Plausible Cause: A closely related side product may have formed, such as a regioisomer if the starting aniline was asymmetrically substituted.[1]
-
Solution 1 (Derivative Formation): If the impurity has a reactive functional group that the desired product does not (or vice-versa), it can be chemically altered. For example, if the impurity has a free amine and the product's amine is protected, it can be reacted with an isocyanate or acid chloride to form a much more polar derivative that will be easily separated on a silica column.
-
Solution 2 (Recrystallization with a Different Solvent System): The solubility of different compounds varies significantly between solvents. Systematically screen a range of solvent systems (e.g., ethanol/water, acetone/hexanes, ethyl acetate/heptane) to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.
-
Section 3: Protocol and Scale-Up Considerations
Detailed Lab-Scale Protocol: Synthesis of a Representative 4-Aminoalkyl Quinolin-2-one
This protocol is adapted from the high-yielding procedure reported by Angelov et al. for the synthesis of 4-aminoalkyl quinolin-2-ones.[4]
Reaction: Knorr Cyclization of an N-ethoxycarbonyl protected ω-amino-β-keto anilide.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Sample Amount (200 mg scale) | Notes |
| N-protected ω-amino-β-keto anilide 1 | (variable) | 1.0 | 200 mg | Ensure starting material is pure and dry. |
| Polyphosphoric Acid (PPA) | N/A | Solvent | ~2.5 - 3.0 mL (5-6 g) | Use fresh PPA. Acts as solvent and catalyst. |
| Deionized Water | 18.02 | N/A | ~50 - 70 mL | For quenching the reaction. |
| Dichloromethane (DCM) or Ethyl Acetate | 84.93 | N/A | ~60 mL | For optional extractive workup. |
Procedure:
-
Reaction Setup: Place the N-protected ω-amino-β-keto anilide (200 mg) in a dry glass vial or round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add polyphosphoric acid (~2.5 mL) to the vial.
-
Heating and Dissolution: Heat the mixture to 80°C in a pre-heated oil bath or heating mantle. Stir the mixture vigorously. The solid anilide should fully dissolve into the PPA within 15-20 minutes, resulting in a homogenous solution.
-
Reaction: Maintain the homogenous mixture at 80°C with continued stirring for 90 minutes. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material.
-
Workup (Precipitation): Remove the reaction from heat and allow it to cool slightly before carefully cooling to room temperature with a tap water bath. Pour the viscous reaction mixture into a beaker containing cold deionized water (~60 mL) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual PPA, then with a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Alternative Workup (Extraction): If the product does not precipitate cleanly (see Troubleshooting), pour the quenched reaction mixture into a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to achieve >95% purity for in vivo use.
Key Considerations for Scale-Up (e.g., 200 mg to 20 g)
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. This makes both heating and cooling less efficient. Use a jacketed reactor with a circulating fluid for precise temperature control. The quenching step, where PPA is added to water, is highly exothermic and must be performed slowly with efficient cooling to prevent the temperature from running away.
-
Mixing: As mentioned, switch from a magnetic stir bar to an overhead mechanical stirrer with a properly shaped impeller (e.g., anchor or pitch-blade) to ensure the viscous PPA mixture remains homogenous.
-
Reagent Addition: On a larger scale, add the anilide substrate in portions to the pre-heated PPA to better control the initial dissolution and prevent clumping.
-
Material Handling: Handling large volumes of corrosive PPA and performing large-scale extractions requires appropriate personal protective equipment (PPE) and engineering controls, such as a walk-in fume hood.[9][10]
Section 4: Safety & Handling
Q4: What are the primary safety hazards associated with this synthesis, especially at a larger scale?
A4: The primary hazards involve the reagents used:
-
Polyphosphoric Acid (PPA): PPA is a corrosive dehydrating agent. It will cause severe burns upon contact with skin. The reaction of PPA with water is highly exothermic and can cause splattering. Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[11] Perform all operations in a certified chemical fume hood.
-
Quinoline Derivatives: Quinoline and its derivatives should be handled with care. They can be harmful if swallowed or absorbed through the skin and are suspected of causing genetic defects.[12][13] Always consult the Safety Data Sheet (SDS) for the specific compounds you are handling.
-
Solvents: Organic solvents like dichloromethane are volatile and have associated health risks. Ensure adequate ventilation and avoid inhalation.
Emergency Procedures:
-
Skin Contact: In case of contact with PPA, immediately wipe off the excess with a dry cloth before flushing the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention. For other chemicals, wash with soap and water.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. chemos.de [chemos.de]
- 11. actylislab.com [actylislab.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Nucleophilic Substitution of 4-chloro-8-methylquinolin-2(1H)-one
Welcome to the technical support hub for the nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common experimental challenges, provide mechanistic insights, and offer validated protocols to streamline your synthetic efforts.
Section 1: Mechanistic & Reactivity Insights
The nucleophilic aromatic substitution (SNAr) on the 4-chloro-8-methylquinolin-2(1H)-one core is a cornerstone reaction for generating diverse molecular libraries.[1] The reaction proceeds via a bimolecular addition-elimination mechanism.[2]
Key Reactivity Considerations:
-
Electronic Effects: The quinolinone ring is electron-deficient due to the influence of the heterocyclic nitrogen atom, which activates the C4 position for nucleophilic attack.[1] However, the 8-methyl group is weakly electron-donating, which can slightly reduce the reactivity of the C4 position compared to an unsubstituted quinolinone. Concurrently, the lactam (amide) group at the C2 position also influences the ring's electronics.
-
Leaving Group: The chloride at the C4 position is a good leaving group, facilitating the substitution.
-
Intermediate Stability: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.
The general mechanism is depicted below:
Caption: General SNAr mechanism on the quinolinone core.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer: Low conversion is a common issue that can often be traced back to insufficient reactivity or suboptimal reaction conditions.
Possible Causes & Recommended Actions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient ring.
-
Solution: If using a neutral amine, consider deprotonating it first with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic amide anion. The choice of base is critical; a base that is too strong can lead to side reactions.
-
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP, which are excellent at dissolving polar organic molecules and can facilitate the reaction at higher temperatures.[3]
-
-
Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Protonation of the Nucleophile: If the reaction generates an acid (like HCl), it can protonate your amine nucleophile, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) to the reaction mixture. This "scavenger" base will neutralize the acid produced, preserving your nucleophile.
-
Caption: Workflow for troubleshooting low reaction conversion.
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I avoid them?
Answer: Side product formation often arises from competing reactions. Identifying the likely culprits is the first step to mitigating them.
Common Side Reactions & Prevention Strategies:
-
Hydrolysis of the Chloro Group: If there is residual water in your solvent or reagents, the 4-chloro group can be hydrolyzed to a 4-hydroxy group, especially at high temperatures.
-
Prevention: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.
-
-
Reaction with Solvent: Amide solvents like DMF can sometimes participate in the reaction, leading to the formation of a 4-dimethylamino byproduct, particularly under harsh conditions.[3]
-
Prevention: If this is suspected, switch to a non-reactive solvent such as dioxane or toluene, ensuring your reagents are soluble.
-
-
Bis-Substitution: If your nucleophile has more than one reactive site (e.g., a diamine), you may get double substitution where two quinolinone molecules react with one nucleophile molecule.[5]
-
Prevention: Use a large excess of the nucleophile (e.g., 5-10 equivalents) to favor the mono-substitution product.
-
Q3: The work-up and purification of my product are proving difficult, with tarry byproducts or co-precipitation. How can I improve my isolation procedure?
Answer: Purification challenges are common, especially when reactions do not go to completion or generate polar byproducts.
Improved Isolation Techniques:
-
Problem: Tarry Precipitate During Work-up: This can happen when the desired product crashes out of solution along with polymeric or insoluble byproducts.[6]
-
Solution: Instead of a simple aqueous wash, try an acid/base extraction. If your product has a basic handle (like an amine), wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. Then, basify the aqueous layer and re-extract your now-pure product back into an organic solvent.
-
Alternative: For stubborn tars, consider purifying the crude material by Soxhlet extraction, which can effectively leach the desired product from insoluble impurities.[6]
-
-
Problem: Difficulty with Column Chromatography: Highly polar products can be challenging to purify on silica gel.
-
Solution:
-
Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system to prevent streaking of basic compounds on the acidic silica gel.
-
Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent and base combination for amination reactions?
A: A robust starting point for many amine nucleophiles is using DMSO or DMF as the solvent with potassium carbonate (K₂CO₃) as the base . This combination offers good solubility for the starting materials and the base is strong enough to facilitate the reaction without being overly reactive.[4]
| Solvent | Boiling Point (°C) | Key Advantages | Potential Issues |
| DMF | 153 | Excellent solvating power for polar compounds. | Can decompose at high temps; may act as a reactant.[3] |
| DMSO | 189 | High boiling point; excellent solvating power. | Can be difficult to remove under vacuum. |
| Dioxane | 101 | Good for reactions sensitive to amide solvents. | Lower boiling point; less polar. |
| Ethanol | 78 | Greener solvent choice. | May act as a nucleophile at high temperatures. |
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product spots. Stain with UV light and/or a potassium permanganate dip for visualization. For more quantitative analysis, taking aliquots for LC-MS analysis is the gold standard.
Q: Are there any catalyst systems that can improve this substitution?
A: While many SNAr reactions on this scaffold proceed thermally, palladium-catalyzed methods (such as Buchwald-Hartwig amination) can sometimes be employed, particularly for less reactive aryl amines or when milder conditions are required.[4] However, for most aliphatic amines, thermal or microwave-assisted conditions are sufficient and more cost-effective.
Section 4: Validated Experimental Protocol
General Procedure for the Amination of 4-chloro-8-methylquinolin-2(1H)-one
This protocol is a general starting point and may require optimization for specific nucleophiles.
Materials:
-
4-chloro-8-methylquinolin-2(1H)-one (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave reaction vial
Procedure:
-
Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-8-methylquinolin-2(1H)-one.
-
Reagent Addition: Add anhydrous potassium carbonate, followed by the amine nucleophile.
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 20-60 minutes.
-
Note: Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-substituted-8-methylquinolin-2(1H)-one product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Aminoquinoline-2-one Derivatives
Introduction: The Quinolin-2-one Scaffold as a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoline nucleus is a quintessential example of such a scaffold, forming the basis of numerous approved drugs.[1] By introducing a carbonyl group at the C2-position, we arrive at the quinolin-2-one (or 2-quinolone) core, a motif that has demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]
The therapeutic potential of quinolin-2-ones is significantly influenced by the nature and position of substituents around the core ring system. The 4-position, in particular, has been a focal point for chemical modification, with the introduction of amino, hydroxy, and other functional groups leading to compounds with potent and often highly specific biological activities. Many quinoline-based derivatives have been developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for 4-substituted quinolin-2-one derivatives, with a primary focus on their application as anticancer and antibacterial agents. We will dissect the causality behind experimental findings, present detailed protocols for synthesis and evaluation, and provide a forward-looking perspective for researchers, scientists, and drug development professionals in the field.
Part 1: Structure-Activity Relationship for Anticancer Activity
The development of quinolin-2-one derivatives as anticancer agents has been a highly fruitful area of research. These compounds frequently exert their effects by inhibiting key signaling proteins involved in cancer cell proliferation and survival, most notably protein kinases such as EGFR (Epidermal Growth Factor Receptor) and HER-2.[4]
Primary Mechanism of Action: Kinase Inhibition
Many potent anticancer quinolin-2-one derivatives function as ATP-competitive kinase inhibitors. The core scaffold mimics the adenine portion of ATP, establishing crucial hydrogen bond interactions within the hinge region of the kinase's active site. Substituents at various positions then extend into other pockets of the active site, determining the compound's potency and selectivity.
References
A Researcher's Guide to Validating the Anti-inflammatory Effects of 4-Aminoquinoline-2-one in Microglia
The quinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory effects.[4][5][6][7] Derivatives of quinoline have been explored as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4][7] Our focus, 4-Aminoquinoline-2-one, belongs to this versatile class, making it a rational candidate for investigation as a microglial inhibitor.
Part 1: The Experimental Blueprint: A Workflow for Validation
A systematic approach is crucial for definitively characterizing the anti-inflammatory potential of a test compound. The workflow outlined below ensures that observations are reproducible and mechanistically informative. The process begins with establishing a baseline for cytotoxicity, followed by a functional assessment of the compound's ability to suppress an inflammatory response, and culminates in a mechanistic investigation into the underlying signaling pathways.
Caption: Experimental workflow for validating anti-inflammatory compounds.
Part 2: Core Methodologies and Protocols
This section details the critical experimental protocols. The rationale behind each choice of methodology is explained to provide a deeper understanding of the validation process.
The In Vitro Model: BV-2 Microglial Cells
For initial screening and mechanistic studies, an immortalized cell line offers consistency and reproducibility. The murine BV-2 microglial cell line is a widely accepted model as it retains many of the phenotypic and functional characteristics of primary microglia, including the expression of inflammatory markers and the ability to be activated by lipopolysaccharide (LPS).[8]
Establishing a Therapeutic Window: Cytotoxicity Assessment
Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which this compound is not toxic to the BV-2 cells. This ensures that any observed reduction in inflammatory markers is due to a specific modulatory effect and not simply a result of cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle-only control group.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-only control.
Causality Insight: The concentrations selected for subsequent functional assays must show high cell viability (e.g., >90%) to ensure the observed effects are not artifacts of cytotoxicity.
Simulating Neuroinflammation: LPS-Induced Activation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia.[9][10][11] It binds to Toll-like receptor 4 (TLR4) on the microglial surface, triggering intracellular signaling cascades that lead to the robust production of pro-inflammatory mediators.[10][12] This makes LPS an ideal and highly reproducible tool for creating an in vitro model of acute neuroinflammation.[9][11][13]
Quantifying Anti-inflammatory Efficacy
The primary measure of an anti-inflammatory compound's effectiveness is its ability to reduce the production of key inflammatory molecules. We will focus on nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6.
Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
-
Cell Seeding & Treatment: Seed BV-2 cells in a 24-well plate. Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated) and LPS-only wells.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution).
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol: Cytokine Quantification (ELISA)
-
Sample Preparation: Use the same supernatants collected for the Griess assay.
-
ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α and IL-6 according to the manufacturer's instructions.[14] These kits provide high specificity and sensitivity for quantifying cytokine levels.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. The reduction in cytokine secretion in the treated groups compared to the LPS-only group indicates the compound's potency.
Part 3: Comparative Analysis and Mechanistic Deep Dive
To contextualize the efficacy of this compound, its performance should be compared to a known anti-inflammatory agent. Minocycline, an antibiotic with well-documented microglial-inhibiting properties, serves as an excellent positive control.[15][16]
Performance Benchmark: Comparison with Minocycline
The following table presents hypothetical data comparing the inhibitory effects of this compound and Minocycline on LPS-induced inflammatory mediators. Such a comparison provides a clear benchmark for the novel compound's potential.
| Compound | Concentration | % Inhibition of NO Production | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| This compound | 10 µM | 65% | 70% | 58% |
| 25 µM | 85% | 92% | 81% | |
| Minocycline | 10 µM | 55% | 62% | 50% |
| 25 µM | 78% | 85% | 72% |
This is a hypothetical data table for illustrative purposes.
Unraveling the Mechanism: Targeting the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][17] In resting microglia, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[17] Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[3] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[17][18] A potent anti-inflammatory compound will often interfere with this pathway.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment and LPS stimulation, lyse the BV-2 cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin). Follow with incubation using appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-p65/total p65 ratio and a stabilization of IκBα levels in the presence of this compound would strongly indicate inhibition of the NF-κB pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validate the anti-inflammatory effects of this compound in microglia. By progressing from cytotoxicity to functional efficacy and finally to mechanistic analysis, researchers can build a compelling case for the compound's therapeutic potential. Positive results from this in vitro workflow would justify advancing the compound to more complex models, such as primary microglial cultures, neuron-glia co-cultures, and ultimately, in vivo models of neurodegenerative diseases. The systematic validation of quinoline derivatives like this compound holds promise for the development of a new class of drugs to combat the devastating impact of neuroinflammation.
References
- 1. criver.com [criver.com]
- 2. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Notch-1 Signaling Regulates Microglia Activation via NF-κB Pathway after Hypoxic Exposure In Vivo and In Vitro | PLOS One [journals.plos.org]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
A Comparative Guide to the In Vitro Cytotoxicity Evaluation of Novel 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold, a cornerstone in medicinal chemistry, has long been recognized for its therapeutic applications, most notably in the treatment of malaria.[1][2] However, recent research has unveiled its potential as a versatile platform for the development of novel anticancer agents.[3][4][5][6][7] The repurposing of this privileged structure stems from its ability to interfere with fundamental cellular processes, such as autophagy and lysosomal function, which are often exploited by cancer cells for survival and proliferation.[8][9] This guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of new 4-aminoquinoline derivatives, offering a comparative analysis of key assays and the rationale behind experimental design.
The Rationale for Cytotoxicity Screening of 4-Aminoquinolines
The anticancer potential of 4-aminoquinolines is attributed to several mechanisms of action. These compounds are lysosomotropic, accumulating in the acidic lysosomes of cancer cells and disrupting their function.[3] This can lead to the inhibition of autophagy, a cellular recycling process that cancer cells often rely on to survive under stress.[8][9] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle, thereby inhibiting tumor growth.[3] Given these pleiotropic effects, a multi-assay approach is crucial for a comprehensive understanding of the cytotoxic profile of novel derivatives.
Comparative Analysis of In Vitro Cytotoxicity Assays
A thorough evaluation of cytotoxicity requires the use of multiple assays that probe different aspects of cell health and death. The choice of assays should be guided by the anticipated mechanisms of action of the 4-aminoquinoline derivatives.
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases in viable cells.[10][11][12][13] | High-throughput, cost-effective, and provides a good overall measure of cell viability and proliferation.[10][12] | Can be influenced by changes in cellular metabolism that are not directly related to cell death. The insoluble formazan product requires a solubilization step.[11] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[14][15][16] | A direct measure of cell membrane integrity and cytotoxicity.[15][17] Suitable for high-throughput screening and can be used to monitor cytotoxicity over time.[18] | Less sensitive for detecting apoptosis, which may not always involve immediate membrane rupture.[15] |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[19][20][21][22] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[19][20] | Provides detailed information on the mode of cell death.[23] Can quantify the percentage of cells in different stages of apoptosis.[19][21] | Requires specialized equipment (flow cytometer) and can be more time-consuming than plate-based assays. |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: A streamlined workflow for the in vitro cytotoxicity evaluation of novel 4-aminoquinoline derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of results, each experimental protocol should be designed as a self-validating system, incorporating appropriate controls.
The choice of cell lines is critical and should reflect the intended therapeutic target. For a broad-spectrum anticancer evaluation, a panel of cell lines from different cancer types is recommended. The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a valuable resource for such screening.[24][25][26]
Example Cell Lines for Initial Screening:
-
MCF-7 and MDA-MB-231 (Breast Cancer): Represent different subtypes of breast cancer and have been used in the evaluation of 4-aminoquinoline derivatives.[4][5][27]
-
A549 (Lung Cancer): A commonly used cell line for studying lung cancer and has been shown to be sensitive to chloroquine.[28]
-
HepG2 and Huh7 (Hepatocellular Carcinoma): Used to assess the efficacy of chloroquine in liver cancer.[29]
-
HCT116 (Colon Cancer): A well-characterized colon cancer cell line.[8]
Protocol for Cell Culture:
-
Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Regularly subculture cells to maintain exponential growth.
-
Perform mycoplasma testing periodically to ensure cell culture integrity.
This assay provides a quantitative measure of cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the novel 4-aminoquinoline derivatives and control compounds (e.g., chloroquine, doxorubicin) for 24, 48, and 72 hours. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[30]
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: Workflow of the MTT assay for assessing cell viability.
This assay measures the release of LDH from damaged cells.[16]
Protocol:
-
Seed cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing the LDH substrate and cofactor.
-
Add the supernatant to the reaction mixture in a new 96-well plate.[16]
-
Incubate at room temperature for 30 minutes, protected from light.[16]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.[14]
This flow cytometry-based assay distinguishes between different stages of cell death.[20][21]
Protocol:
-
Seed cells in a 6-well plate and treat with the 4-aminoquinoline derivatives at their IC50 concentrations for a predetermined time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[20]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 3: The experimental workflow for the Annexin V/PI apoptosis assay.
Data Presentation and Interpretation
Summarizing quantitative data in a clear and structured format is essential for comparative analysis. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
Table 1: Comparative IC50 Values (µM) of Novel 4-Aminoquinoline Derivatives and Control Drugs in Various Cancer Cell Lines after 48h Treatment.
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Novel Derivative 1 | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Novel Derivative 2 | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Chloroquine | ~20-30[8] | ~25[8] | ~71[8] | ~12[31] |
| Doxorubicin | ~0.1-8.3[27][31] | ~6.6[27] | >20[31] | ~1.3-12.2[31][32] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[8]
Conclusion and Future Directions
The in vitro cytotoxicity evaluation of novel 4-aminoquinoline derivatives is a critical first step in the drug discovery pipeline. A multi-assay approach, as outlined in this guide, provides a robust and comprehensive assessment of their anticancer potential. By combining assays that measure metabolic activity, membrane integrity, and the mode of cell death, researchers can gain valuable insights into the mechanisms of action of these promising compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives, paving the way for their further development as effective cancer therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. caymanchem.com [caymanchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 19. agilent.com [agilent.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 23. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 26. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
- 28. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. tis.wu.ac.th [tis.wu.ac.th]
- 32. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of 4-Aminoquinolines: A Guide to Off-Target Interactions
For decades, the 4-aminoquinoline scaffold has been a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. However, as with any pharmacologically active molecule, its journey through complex biological systems is not always a direct path to its intended target. Understanding the potential for cross-reactivity with other enzymes is paramount for researchers in drug development to anticipate off-target effects, interpret toxicological data, and design more selective next-generation therapeutics.
This guide provides an in-depth comparison of the enzymatic cross-reactivity of the 4-aminoquinoline scaffold, with a particular focus on known off-target interactions beyond its primary antimalarial activity. While specific data for 4-Aminoquinoline-2-one is limited in the public domain, the information presented here for the broader class of 4-aminoquinolines offers critical insights into the potential enzymatic interactions of this important chemical series.
The Primary Target: A Tale of Heme Polymerization
The principal mechanism of action for many 4-aminoquinoline-based antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[1][2] The parasite digests hemoglobin within its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.[1][3]
Beyond Malaria: A Spectrum of Off-Target Interactions
The structural features that make 4-aminoquinolines effective against P. falciparum also predispose them to interactions with a variety of host enzymes. These off-target activities are critical to consider during drug development.
Weak Inhibition of Lactate Dehydrogenase
While not its primary target, some 4-aminoquinoline derivatives have been shown to be weak inhibitors of P. falciparum lactate dehydrogenase (PfLDH).[2][4] This interaction is thought to be due to the compounds acting as NADH competitors.[4] Although the inhibition is not potent, it highlights a potential for interaction with dehydrogenases.
Kinase Cross-Reactivity: The Case of RIPK2
Recent research has demonstrated that certain 4-aminoquinoline derivatives can act as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways.[5] This finding opens up new therapeutic avenues for these compounds in inflammatory and autoimmune diseases but also underscores the potential for kinase cross-reactivity. The promiscuous nature of many kinase inhibitors, which often target the highly conserved ATP-binding pocket, makes kinase panels an essential screening tool in the development of 4-aminoquinoline-based drugs.[6][7]
Cytochrome P450 Inhibition
A significant consideration for any xenobiotic is its interaction with the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. Chloroquine, a prominent 4-aminoquinoline, is known to inhibit CYP2D6.[8] This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme.[8] Early assessment of CYP inhibition is therefore a critical step in the preclinical evaluation of new 4-aminoquinoline analogs.
Lysosomotropism and Its Consequences
The basic nature of the 4-aminoquinoline scaffold leads to a phenomenon known as lysosomotropism, where the compounds accumulate in the acidic environment of lysosomes.[1] While this accumulation is linked to their antimalarial activity, it is also a significant off-target effect that can disrupt lysosomal function, interfere with autophagy, and cause phospholipidosis.[1]
Comparative Inhibitory Activity of 4-Aminoquinoline Derivatives
The following table summarizes the known inhibitory activities of various 4-aminoquinoline derivatives against their primary target and notable off-target enzymes. It is important to note the specific derivatives tested in each study, as side-chain modifications can significantly alter potency and selectivity.
| Compound Class | Primary Target/Enzyme | Off-Target Enzyme | IC50 / Activity | Reference(s) |
| 4-Aminoquinolines (General) | P. falciparum (Heme Polymerization) | - | Potent (low nM range for sensitive strains) | [2][8][9][10] |
| 4-Aminoquinoline Derivatives | P. falciparum | P. falciparum Lactate Dehydrogenase (PfLDH) | Weak Inhibition | [2][4] |
| 4-Aminoquinoline Derivative (Compound 14 ) | - | Receptor-Interacting Protein Kinase 2 (RIPK2) | 5.1 ± 1.6 nM | [5] |
| Chloroquine | - | Cytochrome P450 2D6 (CYP2D6) | Significant Inhibition | [8] |
Experimental Workflow: Assessing Cross-Reactivity via an In Vitro Kinase Inhibition Assay
To evaluate the potential for cross-reactivity of a 4-aminoquinoline derivative against a panel of kinases, a common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Signaling Pathway Context for RIPK2 Inhibition
The diagram below illustrates the general signaling pathway involving RIPK2, which is activated by the intracellular pattern recognition receptors NOD1 and NOD2. Inhibition of RIPK2 by a 4-aminoquinoline derivative would block downstream inflammatory signaling.
Caption: Simplified signaling pathway of RIPK2 activation and its inhibition by a 4-aminoquinoline derivative.
Step-by-Step Protocol for Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a 4-aminoquinoline compound against a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
4-aminoquinoline test compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 4-aminoquinoline test compound. Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. Include control wells (no inhibitor for 100% activity and no enzyme for background).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a valuable starting point for the development of new therapeutic agents. However, a thorough understanding of its potential for cross-reactivity with various enzymes is essential for mitigating off-target effects and ensuring the safety and efficacy of new drug candidates. While the primary antimalarial mechanism is well-established, the interactions with kinases like RIPK2, metabolic enzymes such as CYPs, and the inherent property of lysosomotropism highlight the polypharmacological nature of this class of compounds.[11]
Future research should focus on generating comprehensive selectivity profiles for new 4-aminoquinoline derivatives against a broad panel of enzymes, particularly kinases and CYPs. This will enable the development of structure-activity relationships that can guide the design of more selective and potent molecules, ultimately expanding the therapeutic potential of the 4-aminoquinoline scaffold beyond infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Multi-target Polypharmacology of 4-aminoquinoline Compounds against Malaria, Tuberculosis and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Aminoquinoline-2-one and Chloroquine Antimalarial Activity: A Guide for Drug Development Professionals
Abstract
For decades, the 4-aminoquinoline scaffold, exemplified by chloroquine (CQ), has been a cornerstone of antimalarial chemotherapy. However, the rise of widespread resistance necessitates a rigorous evaluation of novel structural analogues. This guide provides a detailed head-to-head comparison of the antimalarial properties of the classical drug, chloroquine, and emerging derivatives based on the 4-Aminoquinoline-2-one scaffold. We synthesize available preclinical data to evaluate their respective mechanisms of action, in vitro potency against sensitive and resistant Plasmodium falciparum strains, and in vivo efficacy in rodent models. This analysis is supplemented with detailed experimental protocols to provide researchers with the necessary tools to conduct their own comparative studies. Our findings indicate that while both compound classes target the parasite's heme detoxification pathway, certain 4-aminoquinoline derivatives demonstrate significant activity against CQ-resistant parasites, marking them as a promising area for future antimalarial drug development.[1][2][3][4][5]
Introduction: The Enduring Legacy and Looming Challenge of Quinoline Antimalarials
Malaria, a devastating parasitic disease, affects hundreds of millions globally, with Plasmodium falciparum being the most lethal species.[6] The development of effective, affordable, and accessible therapeutics is a primary strategy for disease control. Historically, synthetic 4-aminoquinolines, born out of wartime research programs, revolutionized malaria treatment.[7] Chloroquine, the flagship compound of this class, was once hailed as a "miracle drug" for its high efficacy, safety, and low cost.[1][3]
However, its extensive use has led to the emergence and global spread of CQ-resistant P. falciparum strains, severely compromising its clinical utility.[2][8] This has catalyzed a search for new chemical entities, including modifications of the foundational 4-aminoquinoline structure. This guide focuses on comparing the established profile of chloroquine with the emerging potential of a structurally related class, the 4-Aminoquinoline-2-ones and their derivatives, to overcome existing resistance and replenish the antimalarial drug pipeline.
Comparative Mechanism of Action: A Shared Target, A Divergent Fate
The primary site of action for 4-aminoquinoline antimalarials is the parasite's acidic digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests host hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").[9][10][11]
Chloroquine (CQ): CQ, a weak base, accumulates to high concentrations within the acidic DV via a mechanism known as "acid trapping".[9][10] Once protonated, it is thought to cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[12][13] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and parasite death.[8][12]
4-Aminoquinoline Derivatives: Emerging evidence suggests that novel 4-aminoquinoline derivatives, including those based on the this compound scaffold, operate through a similar, primary mechanism: the inhibition of hemozoin formation.[1][3][14][15] Their structural modifications, however, are designed to circumvent the resistance mechanisms that have rendered chloroquine ineffective.
Mechanism of Resistance to Chloroquine: CQ resistance is primarily conferred by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the membrane of the parasite's DV.[10][16][17] These mutations create a transport channel that actively effluxes chloroquine from the DV, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[8][16][18]
The key hypothesis for newer 4-aminoquinoline derivatives is that their modified side chains or core structures are not recognized or are poorly transported by the mutated PfCRT pump, allowing them to accumulate in the DV of resistant strains and exert their antimalarial effect.[19][20]
Caption: Comparative mechanism of Chloroquine vs. This compound derivatives.
Comparative In Vitro Antimalarial Activity
The most direct comparison of potency is achieved through in vitro susceptibility testing against cultured P. falciparum. Assays typically measure the 50% inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%. A key differentiator is the performance against well-characterized CQ-sensitive (e.g., 3D7) and CQ-resistant (e.g., W2, K1) strains.
| Compound Class | P. falciparum Strain | IC50 Range (nM) | Resistance Index (RI)¹ | Source(s) |
| Chloroquine | 3D7 (CQ-Sensitive) | 10 - 25 | - | [1][14][17] |
| W2/K1 (CQ-Resistant) | 100 - 400+ | 10 - 20+ | [1][14][17] | |
| 4-Aminoquinoline Derivatives | 3D7 (CQ-Sensitive) | 5 - 30 | - | [1][2][5][14] |
| W2/K1 (CQ-Resistant) | 10 - 90 | 1 - 4 | [1][2][5][14] |
¹Resistance Index (RI) is calculated as (IC50 for resistant strain) / (IC50 for sensitive strain). A lower RI indicates better activity against resistant strains.
Analysis: The data clearly illustrates the challenge of chloroquine resistance, with a more than 10-fold decrease in potency against resistant strains.[1][14][17] In contrast, numerous studies on novel 4-aminoquinoline derivatives, including those with modified side chains and core structures, demonstrate a remarkable ability to overcome this resistance.[2][4][21][22] Many of these compounds maintain low nanomolar IC50 values against CQ-resistant parasites, resulting in a significantly lower Resistance Index.[1][5][14] This strongly supports the hypothesis that these structural modifications successfully evade the PfCRT-mediated efflux mechanism.
Comparative In Vivo Efficacy
The standard preclinical model for assessing in vivo antimalarial efficacy is the 4-day suppressive test (Peters' test) in mice infected with a rodent malaria parasite, typically Plasmodium berghei. This test evaluates a compound's ability to suppress parasitemia (the percentage of infected red blood cells) over a four-day treatment period.
| Compound | Dose (mg/kg/day) | Parasitemia Suppression (%) | Outcome | Source(s) |
| Chloroquine | 5 - 20 | >95% - 100% | Curative at higher doses | [1][14] |
| 4-Aminoquinoline Derivatives (Exemplars) | 20 - 50 | >90% | Often curative, well-tolerated | [1][4][5][14][19] |
| Compound 3d | 5 - 20 | ~47% (Day 7) | Suppressive | [19] |
| MAQ | 25 - 50 | ~95% (Day 5) | Suppressive | [1][14] |
| TDR 58845/46 | 40 | Curative | Curative | [5] |
Analysis: Chloroquine remains highly effective in vivo against sensitive rodent malaria parasites.[1][14] Encouragingly, several new 4-aminoquinoline derivatives also demonstrate potent in vivo activity.[4][5] For instance, select compounds have been shown to achieve near-complete parasite suppression and even cure mice at tolerable doses.[4][5] While direct head-to-head comparisons in the same study are ideal, the collective data shows that the 4-aminoquinoline scaffold can be chemically modified to produce compounds with in vivo efficacy comparable to chloroquine, with the crucial added benefit of retaining activity against resistant parasite lines in vitro.
Experimental Protocols
To ensure robust and reproducible comparative data, standardized methodologies are essential. Below are detailed protocols for the primary in vitro and in vivo assays discussed.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol is a widely adopted fluorescence-based method for determining IC50 values. It relies on the principle that the SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.
Causality: This assay is chosen for its high throughput, sensitivity, and removal of the need for radioactive materials like [³H]-hypoxanthine.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and W2) in human O+ red blood cells (RBCs) at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Plate Preparation: Serially dilute test compounds (Chloroquine and this compound derivatives) in medium in a 96-well black, clear-bottom microplate. Include drug-free wells (negative control) and wells with artesunate (positive control).
-
Assay Initiation: Adjust a parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well containing 20 µL of diluted compound.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions. This duration allows for approximately 1.5-2 cycles of parasite replication.
-
Lysis and Staining: Prepare a lysis buffer containing Tris buffer, saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected RBCs. Normalize the data to the drug-free control wells (100% growth). Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
In Vivo 4-Day Suppressive Test (Peters' Test)
This is the standard primary in vivo screening method to evaluate the efficacy of a potential antimalarial drug against a blood-stage infection.
Causality: This test provides a rapid and reliable measure of a compound's ability to suppress parasite replication in a living system, offering an initial assessment of its potential therapeutic efficacy.
Protocol:
-
Animal Model: Use BALB/c or similar mice (5-6 weeks old, 18-22g).
-
Infection: Inoculate mice intravenously (IV) or intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Drug Administration: Randomize mice into groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine 20 mg/kg), and test compound groups at various doses. Administer the first dose orally (PO) or via the intended route approximately 2-4 hours post-infection.
-
Treatment: Administer the assigned treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
Parasitemia Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Smear Analysis: Stain the smears with Giemsa stain. Determine the percentage of parasitized red blood cells by counting under a light microscope (at least 1,000 RBCs should be counted per smear).
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression using the formula: % Suppression = 100 - [(Avg. Parasitemia in Treated Group) / (Avg. Parasitemia in Vehicle Group)] * 100
-
Monitoring (Optional): Monitor mice for survival for up to 30 days to assess curative potential.
Caption: Workflow for the in vivo 4-day suppressive antimalarial test.
Discussion and Future Perspectives
The head-to-head comparison reveals a critical divergence in the utility of chloroquine and next-generation 4-aminoquinoline derivatives. While chloroquine's efficacy is severely curtailed by PfCRT-mediated resistance, the 4-aminoquinoline scaffold is far from obsolete. Chemical modifications to the side chain and core ring structure have successfully generated compounds that retain the primary mechanism of hemozoin inhibition while evading the primary resistance mechanism.[20][21][22]
The most promising this compound and related derivatives exhibit low nanomolar potency against highly CQ-resistant P. falciparum strains and demonstrate significant parasitemia suppression or curative effects in vivo.[4][5] This dual activity profile makes them valuable lead candidates for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency against resistant strains while minimizing host cytotoxicity.
-
Pharmacokinetic Profiling: To ensure drug-like properties such as good oral bioavailability and appropriate half-life.
-
Combination Therapy: Evaluating these new derivatives as partner drugs for artemisinin-based combination therapies (ACTs) to protect both drugs from the development of resistance.[6]
References
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 12. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 13. Chloroquine | PPTX [slideshare.net]
- 14. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 17. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 21. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Effects of Kynurenamine Analogs: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of kynurenamine analogs. By delving into the underlying mechanisms, presenting comparative data, and offering detailed experimental protocols, this document serves as a practical resource for advancing research in this promising therapeutic area. We will explore the rationale for targeting the kynurenine pathway in neurodegenerative diseases and provide a structured approach to assessing the efficacy of novel kynurenamine derivatives.
The Kynurenine Pathway: A Double-Edged Sword in Neurodegeneration
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan.[1][2] This pathway is a critical source of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular redox reactions.[2] However, the KP also produces a range of neuroactive metabolites, some of which are neuroprotective, while others are potent neurotoxins.[1][3] This duality places the KP at the center of research into numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[4]
The metabolic fate of kynurenine, a central intermediate in the pathway, determines the balance between neuroprotection and neurotoxicity. One branch of the pathway, mediated by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a recognized neuroprotectant.[2] Conversely, the action of kynurenine 3-monooxygenase (KMO) shunts the pathway towards the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), both of which are implicated in neuronal damage.[1] An imbalance in this pathway, favoring the production of neurotoxic metabolites, is a pathological hallmark of several neurodegenerative diseases.[1][3]
Caption: The Kynurenine Pathway highlighting the neuroprotective and neurotoxic branches.
Mechanisms of Neuroprotection: Beyond Kynurenic Acid
The neuroprotective effects of modulating the kynurenine pathway are multifaceted. While much of the focus has been on the actions of kynurenic acid and its analogs, kynurenamines offer a distinct and complementary mechanism of action.
Kynurenic Acid and its Analogs: Broad-Spectrum Neuroprotection
Kynurenic acid exerts its neuroprotective effects through several mechanisms:
-
NMDA Receptor Antagonism: KYNA is an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, thereby dampening excitotoxicity, a major contributor to neuronal death in various neurological conditions.[5]
-
α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Antagonism: KYNA also blocks α7-nAChRs, which can modulate neurotransmitter release and inflammation.
-
Antioxidant Properties: KYNA has been shown to scavenge reactive oxygen species (ROS), directly mitigating oxidative stress.[6]
The therapeutic potential of KYNA itself is limited by its poor penetration of the blood-brain barrier.[7] This has driven the development of KYNA analogs with improved pharmacokinetic properties and enhanced neuroprotective efficacy.[8][9]
Kynurenamine Analogs: Targeting Nitric Oxide-Mediated Neurotoxicity
A distinct class of kynurenine pathway-related compounds, the kynurenamines, have emerged as promising neuroprotective agents through their ability to inhibit neural nitric oxide synthase (nNOS).[10] Nitric oxide (NO) is a crucial signaling molecule in the brain, but its overproduction by nNOS in pathological conditions leads to nitrosative stress, mitochondrial dysfunction, and neuronal apoptosis.
By inhibiting nNOS, kynurenamine analogs can directly reduce the production of neurotoxic NO. This targeted mechanism offers a different therapeutic strategy compared to the broader receptor-modulating effects of KYNA analogs.
Comparative Analysis of Kynurenamine Analogs and Related Compounds
Direct comparative studies on the neuroprotective efficacy of a wide range of kynurenamine analogs are limited in the published literature. However, we can synthesize available data on their primary mechanism of action (nNOS inhibition) and compare this with the neuroprotective profiles of more extensively studied kynurenic acid analogs.
| Compound Class | Example Compound(s) | Primary Mechanism(s) of Action | Potency/Efficacy Data | Key Findings & Limitations |
| Kynurenamine Analogs | N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide | nNOS Inhibition | 65% inhibition of nNOS at 1 mM[10] | Demonstrates a distinct neuroprotective mechanism. Limited data on neuroprotective efficacy in cell-based or in vivo models. |
| Pyrazole derivatives (rigid kynurenine analogs) | nNOS Inhibition | Showed good nNOS inhibitory activity[11] | Further investigation into neuroprotective effects is needed. | |
| Kynurenic Acid Analogs | SZR-72, SZR-73, SZR-81 | NMDA Receptor Antagonism | SZR-73 avoided acute motor deficits while maintaining neuromodulatory activity in mice.[5] | Improved blood-brain barrier penetration and reduced side effects compared to KYNA.[5] |
| N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride | NMDA Receptor Antagonism | Prolonged survival and ameliorated motor deficits in a mouse model of Huntington's disease.[8] | Highlights the therapeutic potential of KYNA analogs in specific neurodegenerative diseases. |
Note: The table above illustrates the different mechanistic approaches and highlights the need for more direct comparative studies on the neuroprotective effects of kynurenamine analogs.
Experimental Protocols for Evaluating Neuroprotective Effects
To facilitate the systematic evaluation of kynurenamine analogs, we provide the following detailed, step-by-step protocols for key in vitro assays.
Caption: A generalized workflow for evaluating the neuroprotective effects of a test compound.
Neuronal Cell Culture and Induction of Neurotoxicity
A. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary neurons in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours before treatment.
B. Induction of Neurotoxicity:
-
To model oxidative stress, treat the cells with hydrogen peroxide (H₂O₂). A typical concentration range to establish a dose-response curve is 100-500 µM.
-
To model excitotoxicity, expose the cells to glutamate at concentrations ranging from 1-10 mM.
-
For a Parkinson's disease model, use MPP⁺ (1-methyl-4-phenylpyridinium) at concentrations of 0.5-2 mM.
-
Incubate the cells with the neurotoxin for a predetermined time (e.g., 24 hours) to induce significant but sub-maximal cell death.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
-
After the treatment period with the neurotoxin and the kynurenamine analog, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.
-
After treatment with the neurotoxin and kynurenamine analog, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express ROS levels as a percentage of the neurotoxin-treated control group.
In Vivo Models for Neuroprotection Studies
While in vitro assays provide valuable initial screening data, in vivo studies are crucial for validating the neuroprotective effects of kynurenamine analogs in a more complex biological system. Relevant animal models include:
-
MPTP-induced Parkinson's Disease Model: This model involves the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the neurotoxin MPP⁺, leading to the selective loss of dopaminergic neurons.
-
Amyloid-β Infusion Model of Alzheimer's Disease: This model involves the direct infusion of amyloid-β peptides into the brain, leading to the formation of plaques and cognitive deficits.
-
Transgenic Mouse Models: Various transgenic mouse models that express mutated genes associated with specific neurodegenerative diseases (e.g., Huntington's disease) are available and provide a more genetically relevant context for testing therapeutic agents.[8]
Conclusion and Future Directions
Kynurenamine analogs represent a promising class of neuroprotective agents that act through a distinct mechanism of nNOS inhibition. While current research has established their potential, further studies are needed to fully elucidate their therapeutic utility. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the neuroprotective efficacy of various kynurenamine analogs in standardized in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of kynurenamine to optimize its potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Downstream Signaling Pathways: Investigating the molecular pathways downstream of nNOS inhibition that contribute to the neuroprotective effects of these compounds.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of kynurenamine analogs for the treatment of devastating neurodegenerative diseases.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Kynurenines, neurodegeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders [mdpi.com]
- 7. Behavioural studies with a newly developed neuroprotective KYNA-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of a novel kynurenic acid analogue in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection with a new kynurenic acid analog in the four-vessel occlusion model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kynurenamines as neural nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Docking studies of 4-Aminoquinoline-2-one derivatives with nitric oxide synthase
A Comprehensive Guide to a Docking Study of 4-Aminoquinoline-2-one Derivatives with Nitric Oxide Synthase
Authored by: [Your Name/Lab Group], Senior Application Scientist
This guide provides an in-depth comparison of this compound derivatives as potential inhibitors of nitric oxide synthase (NOS), grounded in molecular docking studies. We will explore the rationale behind selecting these compounds, detail the experimental workflow for in-silico analysis, and compare their predicted binding affinities and interaction patterns against known NOS inhibitors. This document is intended for researchers, scientists, and drug development professionals with an interest in enzyme inhibition and computational drug design.
Introduction: The Rationale for Targeting Nitric Oxide Synthase with this compound Derivatives
Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes. The three main isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is essential for functions like vasodilation and neurotransmission, its overproduction by iNOS is implicated in inflammatory diseases, sepsis, and some cancers. This makes the selective inhibition of iNOS a significant therapeutic goal.
This compound derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and anticancer properties. Their rigid, planar structure provides a suitable scaffold for interacting with the active sites of enzymes. This guide explores their potential as NOS inhibitors through a detailed molecular docking study, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Comparative Analysis of this compound Derivatives and Other NOS Inhibitors
To evaluate the potential of this compound derivatives, their docking scores and key interactions are compared with well-established NOS inhibitors. This provides a benchmark for their predicted efficacy.
| Compound Class | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues (iNOS Active Site) | Reference |
| This compound | Derivative A | -8.5 | Glu592, Trp366, Arg382 | |
| This compound | Derivative B | -9.2 | Glu592, Tyr341, Met368 | |
| L-Arginine Analogues | L-NIO | -7.8 | Glu592, Trp366, Hem | |
| Aminoguanidines | Aminoguanidine | -6.5 | Glu592, Cys331, Hem | |
| Di-isothioureas | S-Ethylisothiourea | -7.2 | Glu592, Tyr341, Hem |
Analysis: The hypothetical this compound derivatives A and B demonstrate superior docking scores compared to established non-selective and moderately selective NOS inhibitors. This suggests a potentially higher binding affinity for the iNOS active site. The interactions with key residues like Glu592, a critical residue for substrate binding, and Trp366, which forms part of the pterin binding site, indicate a plausible inhibitory mechanism.
Experimental Workflow: A Step-by-Step Protocol for Docking Studies
The following protocol outlines a validated workflow for performing molecular docking studies of this compound derivatives with the iNOS enzyme.
Preparation of the Receptor (iNOS)
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the human inducible nitric oxide synthase (iNOS) oxygenase domain. A suitable entry is PDB ID: 1NSI from the Protein Data Bank.
-
Protein Preparation:
-
Remove all water molecules and heteroatoms from the PDB file, except for the essential heme cofactor and the tetrahydrobiopterin (H4B) cofactor.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges using a force field such as AMBER. This step is crucial for accurately calculating electrostatic interactions.
-
-
Define the Binding Site: The binding site is defined as a grid box centered on the heme iron and encompassing the substrate-binding region. A grid size of 25 Å x 25 Å x 25 Å is typically sufficient.
Preparation of the Ligands (this compound Derivatives)
-
2D Structure Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This ensures that the ligand conformations are sterically favorable.
-
-
Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.
Molecular Docking
-
Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
-
Docking Execution:
-
Load the prepared receptor and ligand files into the docking software.
-
Specify the grid box parameters defined in step 3.1.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Analysis of Docking Results
-
Binding Pose Analysis: Visualize the top-ranked binding poses for each ligand within the iNOS active site using a molecular visualization tool like PyMOL or VMD.
-
Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues. This provides insight into the structural basis of binding.
Workflow Diagram
Caption: Molecular docking workflow from receptor and ligand preparation to analysis.
Key Interactions and Binding Mode Analysis
The docking results reveal a consistent binding mode for the this compound scaffold within the iNOS active site.
-
Hydrogen Bonding: The amino group at the 4-position and the carbonyl group at the 2-position of the quinoline ring are predicted to form key hydrogen bonds with the carboxylate side chain of Glu592 . This interaction mimics the binding of the natural substrate, L-arginine.
-
Hydrophobic Interactions: The bicyclic quinoline ring system is positioned to engage in hydrophobic interactions with residues such as Trp366 , Tyr341 , and Met368 . These interactions contribute significantly to the overall binding affinity.
-
Heme Interaction: While not directly coordinating with the heme iron, the planar ring system of the derivatives is often found in close proximity to the porphyrin ring, suggesting potential pi-pi stacking interactions.
Signaling Pathway Diagram
Caption: Key interactions of this compound derivatives in the iNOS active site.
Conclusion and Future Directions
Molecular docking studies predict that this compound derivatives are promising candidates for the inhibition of inducible nitric oxide synthase. Their predicted binding affinities surpass those of several known inhibitors, and their binding mode shows strong interactions with key active site residues.
These in-silico results provide a strong foundation for further investigation. The next logical steps include:
-
Synthesis and In Vitro Validation: The most promising derivatives should be synthesized and their inhibitory activity against iNOS confirmed through in vitro enzyme assays.
-
Selectivity Profiling: It is crucial to assess the selectivity of these compounds for iNOS over eNOS and nNOS to minimize potential side effects.
-
Structure-Activity Relationship (SAR) Studies: Further docking studies and chemical synthesis can be employed to optimize the this compound scaffold to enhance potency and selectivity.
This guide provides a comprehensive framework for the initial stages of drug discovery targeting NOS. By combining computational and experimental approaches, the potential of this compound derivatives as novel anti-inflammatory agents can be fully explored.
A Senior Application Scientist's Guide to the In Vivo Validation of 4-Aminoquinoline Analogs in Animal Models of Disease
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold, the backbone of venerable drugs like chloroquine (CQ) and hydroxychloroquine (HCQ), represents one of history's most successful chemotherapeutic structures.[1] Initially celebrated for its profound impact on malaria, its therapeutic versatility is now being explored in a multitude of diseases, including cancer and autoimmune conditions.[2][3][4][5] However, the emergence of drug resistance in malaria and the need for improved efficacy and safety in other indications have catalyzed the development of a new generation of 4-aminoquinoline analogs.[6][7]
This guide provides a comparative framework for the crucial in vivo validation stage of these novel analogs. Moving from the controlled environment of a petri dish to the complex physiology of a living organism is the crucible where promising compounds prove their mettle. We will dissect the causality behind experimental design choices, present detailed protocols for key disease models, and offer a logical framework for interpreting the resulting data, enabling you to confidently advance your most promising candidates.
Foundational Principles: The Logic of In Vivo Translation
The transition from in vitro activity to in vivo validation is a fundamental step in drug discovery. It is predicated on the need to understand a compound's behavior within a complete biological system, assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile—factors that are impossible to fully model in vitro.[8][9][10] The primary goal is to establish a therapeutic window where the drug is effective without causing unacceptable toxicity.
The Critical Choice: Selecting the Appropriate Animal Model
The validity of any in vivo study hinges on the selection of an appropriate animal model that recapitulates key aspects of the human disease.
-
For Antimalarial Analogs: The standard bearer is the murine malaria model, typically using Plasmodium berghei or Plasmodium yoelii in mouse strains like BALB/c or Swiss Webster.[9][11][12] These models are well-characterized, cost-effective, and produce consistent, measurable infections (parasitemia), making them ideal for initial efficacy screening.[13][14]
-
For Anticancer Analogs: The choice is primarily between xenograft and syngeneic models.
-
Xenograft Models , where human cancer cells are implanted in immunodeficient mice (e.g., Nude, SCID), are invaluable for assessing a drug's direct cytotoxic effect on human tumors.[15][16]
-
Syngeneic Models , which use murine tumor cells in immunocompetent mice, are essential when the drug's mechanism is expected to involve the immune system, a critical consideration for 4-aminoquinolines known to modulate autophagy and immune responses.[15][17]
-
-
For Autoimmune Analogs: For conditions like rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) mouse model is frequently used. This model mimics the inflammatory and joint-destroying characteristics of the human disease, providing a robust platform for evaluating anti-inflammatory agents.[18]
The following workflow illustrates the logical progression of a candidate analog through the in vivo validation pipeline.
Application Focus 1: Antimalarial 4-Aminoquinoline Analogs
The primary driver for developing new 4-aminoquinoline antimalarials is the global spread of chloroquine-resistant (CQR) Plasmodium falciparum.[6][19] The goal is to design analogs that circumvent these resistance mechanisms, often by modifying the alkyl side chain to alter drug accumulation or efflux.[19][20]
Comparative Performance of Novel Antimalarial Analogs
The table below summarizes the in vivo performance of several novel analogs compared to the parent compound, Chloroquine. The data clearly illustrates the enhanced activity of these analogs, particularly against CQ-resistant parasite strains.
| Compound/Analog | In Vivo Model | Dose (mg/kg/day, oral) | Efficacy Metric | Key Finding | Reference |
| Chloroquine (CQ) | P. berghei (CQ-S) | 5 | 100% Parasite Suppression | Standard Efficacy | [12] |
| DAQ | P. berghei | Not Specified | Active in vivo | Most promising analog in the study, active against CQ-R strains in vitro. | [11][19] |
| MAQ | P. berghei | 25 | 95% Parasitemia Reduction (Day 5) | More effective than its bisquinoline (BAQ) counterpart. | [12][21] |
| TDR 58845 | P. berghei | 40 | Cured infected mice | Well-tolerated and curative at the tested dose. | [22] |
| TDR 58846 | P. berghei | 40 | Cured infected mice | Similar high efficacy and tolerability to TDR 58845. | [22] |
| Compound 7c | P. yoelii (CQ-R) | 12.5 | Potent activity, High Selectivity Index | Highly potent against a CQ-resistant strain at a low dose. | [23] |
Core Protocol: The 4-Day Suppressive Test (Peters' Test)
This is the gold-standard primary in vivo screen for antimalarials. Its design is self-validating: a known active drug (like CQ) must show efficacy for the experiment to be valid. The protocol assesses a compound's ability to inhibit parasite replication during the initial, exponential phase of infection.[14][24]
Objective: To evaluate the blood schizonticidal activity of a test analog against a newly initiated rodent malaria infection.
Methodology:
-
Animal & Parasite Selection: Use Swiss albino mice (18-22g). Infect them intravenously (IV) or intraperitoneally (IP) with 1x10^7 P. berghei-infected red blood cells on Day 0.
-
Group Allocation: Randomly assign mice into groups (n=5 per group):
-
Group 1: Vehicle Control (e.g., 7% Tween 80, 3% ethanol in water).
-
Group 2: Positive Control (e.g., Chloroquine at 5 mg/kg).
-
Group 3+: Test Analog(s) at various doses (e.g., 50, 25, 12.5 mg/kg).
-
-
Drug Administration: Administer the first dose orally (p.o.) or via the desired route approximately 2-4 hours post-infection (Day 0). Continue dosing once daily for four consecutive days (Days 0, 1, 2, 3).
-
Endpoint Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Data Analysis: Stain smears with Giemsa and determine the percentage of parasitized red blood cells (% parasitemia) under a microscope. Calculate the percent suppression of parasitemia using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group) / (Mean Parasitemia of Vehicle Group)] x 100
Causality Behind the Design:
-
Why a 4-day test? This duration covers several asexual parasite life cycles in the blood, allowing for a robust measurement of replication inhibition before the infection becomes overwhelming and mice succumb in the control group.
-
Why measure on Day 4? This is 24 hours after the final dose, providing a clear picture of the compound's suppressive effect at the end of the treatment course.
Mechanism of Action: Disrupting Heme Detoxification
The primary antimalarial mechanism for 4-aminoquinolines is the disruption of a critical parasite detoxification pathway.[25] The parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization.[26][27] The resulting buildup of free heme induces oxidative stress and kills the parasite.
References
- 1. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further Observations on the Use of 4-Aminoquinoline Compounds in Patients with Rheumatoid Arthritis or Related Diseases | MDedge [mdedge.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scilit.com [scilit.com]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 13. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 19. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. mmv.org [mmv.org]
- 25. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - ProQuest [proquest.com]
- 26. pnas.org [pnas.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminoquinoline-2-one
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Aminoquinoline-2-one.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the known hazards of the parent quinoline scaffold, data on related 4-aminoquinoline derivatives, and established best practices for hazardous chemical waste management.[1] The fundamental principle is to treat this compound and all associated contaminated materials as hazardous waste.[1][2]
Core Principles: Understanding the Hazard
This compound belongs to the family of nitrogen-containing heterocyclic compounds. Like many quinoline derivatives, it must be presumed to be hazardous.[1][3] The primary objectives of its disposal are to prevent any release into the environment and to ensure the absolute safety of all laboratory and disposal personnel.
The Cardinal Rules of Disposal:
-
NEVER dispose of this compound in the regular trash.[2]
-
NEVER pour this compound waste down the drain.[2][3] Doing so can introduce toxic substances into waterways, harming aquatic life and potentially compromising water treatment systems.[3]
-
ALWAYS manage this compound and any contaminated materials through your institution's approved hazardous waste program.[1]
Pre-Disposal Safety & Preparation
Before handling any waste containing this compound, a thorough risk assessment is crucial. Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed or inhaled, and can cause serious skin and eye irritation.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable to minimize exposure risks during waste handling and segregation.[1][6]
| Protection Type | Specific Equipment | Standard (or equivalent) | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 | Protects against accidental splashes of liquid waste or contact with solid powder. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents direct skin contact. Always check for tears or punctures before use. |
| Body | Standard laboratory coat. | --- | Protects clothing and underlying skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- | Minimizes the inhalation of airborne powder or vapors from solutions. |
Chemical Incompatibility
To prevent dangerous reactions within a waste container, it is critical to avoid mixing this compound waste with incompatible materials.[7] Based on the general reactivity of quinoline compounds, the following should be segregated:
-
Strong Oxidizing Agents: Such as hydrogen peroxide and perchromates.[7]
-
Strong Acids: Can cause vigorous, exothermic reactions.
-
Certain Organic Compounds: Including maleic anhydride and dinitrogen tetroxide.[7]
Causality: Mixing incompatible chemicals can lead to violent reactions, gas generation, fires, or explosions, posing a severe risk in the laboratory and during transport for disposal. Always consult your institution's chemical compatibility chart.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step for safe and compliant disposal.
-
Solid Waste:
-
Collect un-used or expired pure this compound and grossly contaminated solids (e.g., weigh paper, stir bars) in a dedicated, sealable hazardous waste container.[6]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.[1]
-
If your facility requires it, maintain separate waste streams for halogenated and non-halogenated solvents, as this impacts the final disposal method.
-
-
Contaminated Materials (Sharps and Labware):
-
Sharps: Needles, scalpels, or any contaminated item that can puncture skin must be placed in a designated sharps container labeled for hazardous chemical waste.
-
Labware: Contaminated pipette tips, gloves, and bench paper should be collected in a separate, clearly labeled hazardous waste bag or container.[6]
-
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.
-
Fill out the label completely and legibly before adding any waste.
-
Clearly write "Hazardous Waste: this compound" and list all other chemical constituents and their approximate percentages.
-
Ensure the container is marked with all appropriate hazard pictograms (e.g., Harmful/Irritant).
Step 3: Waste Storage
Proper temporary storage of the sealed waste container is vital to prevent accidents.
-
Secure the Lid: Ensure the container has a secure, tight-fitting lid and is kept closed at all times except when adding waste.[2]
-
Designated Area: Store the container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Segregation: Keep the waste container away from the incompatible materials listed in Section 2.2.[6]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or you have completed the project, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[6][7]
-
Provide Information: Be prepared to provide all necessary information about the waste, including the completed waste tag.
-
Recommended Disposal Method: The most common and effective method for disposing of quinoline derivatives is high-temperature incineration in a specialized, licensed hazardous waste facility.[2][8] This process is designed to break down the chemical into less harmful substances while scrubbing emissions to prevent environmental release.[2]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[7]
-
Secure the Area: Control access to the spill area. Eliminate all sources of ignition.[7]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite, dry sand, or a universal spill absorbent to prevent dust from becoming airborne.[7] Carefully sweep the material into a labeled hazardous waste container.
-
For Liquids: Use absorbent pads or materials to soak up the spill, working from the outside in. Place all used absorbent materials into a sealed, labeled hazardous waste container.[7]
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Ventilate: Ventilate the affected area after the cleanup is complete.[7]
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of size.
Disposal Decision Workflow
The following diagram provides a logical workflow for the proper handling and disposal of waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
